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  • Product: 2-Amino-3-ethylpentanoic acid hydrochloride
  • CAS: 57224-45-0

Core Science & Biosynthesis

Foundational

"2-Amino-3-ethylpentanoic acid hydrochloride" basic properties

The following technical guide details the properties, synthesis, and applications of 2-Amino-3-ethylpentanoic acid hydrochloride , commonly known as 3-Ethylnorvaline Hydrochloride . A Structural Isostere of Isoleucine fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Amino-3-ethylpentanoic acid hydrochloride , commonly known as 3-Ethylnorvaline Hydrochloride .

A Structural Isostere of Isoleucine for Peptide Engineering

Executive Summary

2-Amino-3-ethylpentanoic acid hydrochloride (also referred to as


-ethylnorvaline HCl  or 3-ethylnorvaline HCl ) is a non-proteinogenic 

-amino acid used primarily in medicinal chemistry and peptide therapeutics. Structurally, it functions as a symmetric isostere of Isoleucine. Unlike Isoleucine, which possesses two chiral centers (at the

and

carbons), 2-Amino-3-ethylpentanoic acid possesses a symmetric

-carbon substituted with two ethyl groups. This unique structural feature eliminates the formation of diastereomers during synthesis while maintaining the critical lipophilic bulk required for hydrophobic interactions in drug binding pockets.

This guide outlines the physicochemical profile, synthetic pathways, and experimental protocols for utilizing this compound in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Stereochemistry

The IUPAC name 2-amino-3-ethylpentanoic acid describes a pentanoic acid backbone with an amino group at C2 and an ethyl substituent at C3.

  • Common Synonyms: 3-Ethylnorvaline,

    
    -Diethylalanine, (1-Ethylpropyl)glycine.
    
  • Stereochemical Simplification:

    • Isoleucine: Contains two chiral centers (

      
      -C and 
      
      
      
      -C), leading to four stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile).
    • 3-Ethylnorvaline: The

      
      -carbon (C3) is bonded to two identical ethyl groups (-CH
      
      
      
      CH
      
      
      ). Consequently, C3 is achiral (prochiral). The molecule possesses only one chiral center (the
      
      
      -carbon), existing simply as (R) and (S) enantiomers.
Structural Comparison (DOT Visualization)

The following diagram contrasts the stereochemical complexity of Isoleucine with the symmetry of 3-Ethylnorvaline.

StructureComparison cluster_0 L-Isoleucine (2 Chiral Centers) cluster_1 L-3-Ethylnorvaline (1 Chiral Center) Ile L-Isoleucine (2S, 3S) Beta-Carbon: Chiral (Methyl + Ethyl) Diastereomers Risk: Allo-isoleucine impurities Ile->Diastereomers EtNor L-3-Ethylnorvaline (2S) Beta-Carbon: Achiral (Ethyl + Ethyl) Benefit Benefit: No Diastereomers Simplified Analysis EtNor->Benefit caption Fig 1: Structural symmetry of 3-Ethylnorvaline eliminates beta-carbon chirality.

Physicochemical Properties (HCl Salt)
PropertyValue / Description
CAS Number (Free Base) 14328-49-5 (S-isomer); 14328-54-2 (racemic)
CAS Number (HCl Salt) 57224-45-0 (General/Racemic); 888961-22-6 (S-isomer)
Molecular Formula C

H

NO


HCl
Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes.[1][2][3]
pKa (approx)

-COOH: 2.3
Hygroscopicity Moderate (HCl salt). Store in desiccator.

Synthesis & Manufacturing

The synthesis of 2-Amino-3-ethylpentanoic acid typically avoids the complex asymmetric hydrogenation required for isoleucine. The most robust route for research scale is the Strecker Synthesis followed by Chemical Resolution .

Synthetic Pathway
  • Aldehyde Formation: The precursor, 2-ethylbutanal (diethyl acetaldehyde), provides the carbon skeleton.

  • Strecker Reaction: Reaction with NaCN and NH

    
    Cl yields the 
    
    
    
    -amino nitrile.
  • Hydrolysis: Acid hydrolysis converts the nitrile to the racemic amino acid.

  • Chiral Resolution: The racemic mixture is resolved using (R)-Mandelic Acid via "Asymmetric Transformation of the Second Kind." This method allows for >90% yield of the desired enantiomer by driving the equilibrium of the diastereomeric salts in solution.[4]

  • Salt Formation: The resolved amino acid is treated with aqueous HCl and lyophilized to yield the hydrochloride salt.

SynthesisPath Step1 Precursor: 2-Ethylbutanal Step2 Strecker Reaction (NaCN, NH4Cl) Step1->Step2 Step3 Intermediate: alpha-Amino Nitrile Step2->Step3 Step4 Hydrolysis (HCl, Heat) Step3->Step4 Step5 Racemic 3-Ethylnorvaline Step4->Step5 Step6 Chiral Resolution ((R)-Mandelic Acid) Step5->Step6 Step7 L-3-Ethylnorvaline HCl (Final Product) Step6->Step7 caption Fig 2: Synthesis via Strecker reaction and Mandelic Acid resolution.

Applications in Drug Discovery[1][8]

Peptide Conformational Constraint

In peptide therapeutics, replacing Isoleucine (Ile) with 3-Ethylnorvaline probes the steric tolerance of a binding pocket.

  • Mechanism: The bulky, symmetric

    
    -diethyl group restricts the rotation of the side chain (
    
    
    
    and
    
    
    torsion angles), potentially locking the peptide backbone into a bioactive conformation.
  • Proteolytic Stability: Non-proteinogenic amino acids like 3-Ethylnorvaline are poorly recognized by endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.

Case Study: Glypican-3 (GPC3) Targeting

Recent research into peptide-drug conjugates (PDCs) targeting Glypican-3 (a hepatocellular carcinoma marker) utilizes 3-Ethylnorvaline. The residue is incorporated to enhance the lipophilic interaction with the GPC3 core protein while preventing the rapid degradation observed with natural residues.

Experimental Protocols

Analytical Characterization (HPLC Method)

To verify purity and enantiomeric excess (ee), use the following reverse-phase HPLC method.

  • Column: C18 Chiral Column (e.g., Chirex 3126 or Crownpak CR-I)

  • Mobile Phase:

    • A: 0.1% Perchloric acid in Water (pH 1.5)

    • B: Acetonitrile

  • Gradient: Isocratic 85% A / 15% B (Adjust based on column retention)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (Amide/Carboxyl absorption)

  • Standard Preparation: Dissolve 1 mg/mL in Mobile Phase A.

Handling and Storage
  • Storage: Store at -20°C. The HCl salt is hygroscopic; keep the vial tightly sealed under argon or nitrogen.

  • Reconstitution: For biological assays, dissolve in sterile water or PBS. If using in organic synthesis (peptide coupling), dissolve in DMF with a base (DIPEA) to liberate the free amine.

References

  • PubChem. 2-Amino-3-ethylpentanoic acid.[2][3] National Library of Medicine. Available at: [Link]

  • Hassan, N. A., Bayer, E., & Jochims, J. C. (1998).[4] Syntheses of optically active

    
    -amino nitriles by asymmetric transformation of the second kind. J. Chem. Soc., Perkin Trans.[4] 1, 3747–3757.[4] Available at: [Link]
    
  • Google Patents.Peptide compositions targeting glypican-3 and uses thereof. WO2024252336A1.
  • ChemSrc. 2-Amino-3-ethylpentanoic acid CAS 14328-54-2 Data. Available at: [Link]

Sources

Exploratory

"2-Amino-3-ethylpentanoic acid hydrochloride" CAS number

Technical Monograph: 2-Amino-3-ethylpentanoic Acid Hydrochloride Part 1: Executive Technical Summary 2-Amino-3-ethylpentanoic acid hydrochloride (often referred to as 3-Ethylnorvaline HCl or -Diethylalanine HCl ) is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-3-ethylpentanoic Acid Hydrochloride

Part 1: Executive Technical Summary

2-Amino-3-ethylpentanoic acid hydrochloride (often referred to as 3-Ethylnorvaline HCl or


-Diethylalanine HCl ) is a non-proteinogenic 

-amino acid used extensively in peptidomimetic drug design. Structurally, it is an analog of Isoleucine and Valine where the

-carbon is substituted with two ethyl groups.

Critical Structural Feature: Unlike Isoleucine, which possesses a chiral center at the


-position (creating diastereomers), 2-amino-3-ethylpentanoic acid is achiral at the 

-carbon
due to the symmetry of the two ethyl substituents. This unique property simplifies synthetic routes and stereochemical control, making it a preferred building block for introducing steric bulk and lipophilicity into peptide backbones without the complication of diastereomeric mixtures.

Part 2: Chemical Identity & Physicochemical Properties

The following data aggregates verified identifiers for the hydrochloride salt and its corresponding free acid forms.

Nomenclature & Identifiers
Chemical EntityStereochemistryCAS NumberMolecular FormulaMW ( g/mol )
HCl Salt (S)-Enantiomer 888961-22-6

181.66
HCl Salt Racemic / Unspecified 57224-45-0

181.66
Free Acid(S)-Enantiomer14328-49-5

145.20
Free Acid(R)-Enantiomer14328-61-1

145.20
Free AcidRacemic14328-54-2

145.20
  • IUPAC Name: 2-Amino-3-ethylpentanoic acid hydrochloride[1]

  • Common Synonyms: 3-Ethyl-L-norvaline HCl;

    
    -Diethylalanine HCl; (S)-2-Amino-3-ethylvaleric acid HCl.
    
  • SMILES (Free Base): CCC(CC)C(N)C(=O)O[2]

Structural Visualization

The diagram below illustrates the structural relationship between Isoleucine and 2-Amino-3-ethylpentanoic acid, highlighting the elimination of the


-chiral center.

StructureComparison cluster_legend Structural Impact Ile L-Isoleucine (2S, 3S)-2-Amino-3-methylpentanoic acid Beta-Carbon: CHIRAL Target 2-Amino-3-ethylpentanoic Acid (2S)-2-Amino-3-ethylpentanoic acid Beta-Carbon: SYMMETRIC (Achiral) Ile->Target Substitution: Methyl → Ethyl Note Elimination of diastereomers Simplifies purification Increases lipophilicity

Figure 1: Structural comparison highlighting the symmetric


-carbon in 2-Amino-3-ethylpentanoic acid.

Part 3: Synthetic Methodology

The synthesis of 2-Amino-3-ethylpentanoic acid hydrochloride typically proceeds via the Strecker Synthesis starting from 2-ethylbutanal. This route is preferred for its scalability and direct access to the carbon skeleton.

Protocol: Strecker Synthesis & Resolution

Reaction Overview:

  • Condensation: 2-Ethylbutanal reacts with Ammonium Chloride (

    
    ) and Sodium Cyanide (
    
    
    
    ) to form the
    
    
    -aminonitrile.
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the racemic amino acid.

  • Resolution: Enzymatic resolution (Acylase I) or chiral salt crystallization separates the (S)-enantiomer.

Step-by-Step Workflow:

  • Aminonitrile Formation:

    • Reagents: 2-Ethylbutanal (1.0 eq),

      
       (1.1 eq), 
      
      
      
      (1.2 eq), Methanol/Water (1:1).
    • Procedure: Dissolve

      
       and 
      
      
      
      in water. Add 2-ethylbutanal in methanol dropwise at
      
      
      . Stir at room temperature for 12 hours.
    • Observation: Formation of an oily layer (aminonitrile).

  • Hydrolysis to Racemic Acid:

    • Reagents: Conc.

      
       (excess).
      
    • Procedure: Reflux the crude aminonitrile in 6M

      
       for 12–18 hours.
      
    • Purification: Evaporate volatiles. Redissolve in water and neutralize to pH 6.0 to precipitate the free amino acid (zwitterion).

  • Enzymatic Resolution (To obtain L-isomer):

    • Acetylation: React racemic amino acid with Acetic Anhydride (

      
      ) in NaOH to form N-Acetyl-DL-amino acid.
      
    • Digestion: Adjust pH to 7.5. Add Acylase I (Aspergillus melleus) . Incubate at

      
       for 24 hours.
      
    • Mechanism:[3] Acylase I selectively hydrolyzes the N-acetyl group of the L-isomer.

    • Separation: Acidify to pH 1.[3]5. Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate. The aqueous phase contains the L-2-Amino-3-ethylpentanoic acid .

  • Hydrochloride Salt Formation:

    • Isolate the L-amino acid from the aqueous phase (ion exchange).

    • Dissolve in minimal water/HCl.

    • Lyophilize or crystallize from Ethanol/Ether to yield (S)-2-Amino-3-ethylpentanoic acid hydrochloride (CAS 888961-22-6) .

SynthesisPath Start 2-Ethylbutanal (Aldehyde Precursor) Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter alpha-Aminonitrile Step1->Inter Step2 Acid Hydrolysis (6M HCl, Reflux) Inter->Step2 Racemate Racemic 2-Amino-3-ethylpentanoic Acid Step2->Racemate Step3 Enzymatic Resolution (Acylase I) Racemate->Step3 Final (S)-2-Amino-3-ethylpentanoic Acid HCl CAS: 888961-22-6 Step3->Final Selective Hydrolysis

Figure 2: Synthetic pathway from 2-ethylbutanal to the enantiopure hydrochloride salt.

Part 4: Applications in Drug Discovery

This compound is a critical tool in Structure-Activity Relationship (SAR) studies, particularly for optimizing hydrophobic interactions in binding pockets.

Conformational Constraint & Lipophilicity
  • Steric Bulk: The

    
    -ethyl group provides significantly more steric bulk than the methyl group of Isoleucine. This is useful for filling large hydrophobic pockets in enzymes (e.g., HCV NS3 protease, GPCRs).
    
  • Proteolytic Stability: Non-proteinogenic side chains often retard proteolysis by endogenous peptidases, enhancing the plasma half-life of peptide drugs.

  • Lipophilicity: The additional methylene groups increase the LogP, potentially improving membrane permeability.

Comparative Data: Hydrophobic Amino Acids
Amino AcidSide Chain StructureBeta-Carbon ChiralityRelative Steric Bulk (

)
L-Valine IsopropylAchiralLow
L-Isoleucine sec-ButylChiral Medium
L-tert-Leucine tert-ButylAchiralHigh
3-Ethylnorvaline 3-Pentyl Achiral High

Note: 3-Ethylnorvaline (2-Amino-3-ethylpentanoic acid) serves as a bridge between Isoleucine and tert-Leucine, offering high bulk without the extreme rigidity of the tert-butyl group.

Part 5: Handling & Stability

  • Storage: Store at

    
     to 
    
    
    
    . The hydrochloride salt is hygroscopic; keep under inert gas (Nitrogen/Argon) in a desiccator.
  • Solubility: Highly soluble in water (

    
     mg/mL) and lower alcohols (Methanol, Ethanol). Insoluble in non-polar solvents (Hexane, Ether).
    
  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle with standard PPE (gloves, goggles, fume hood).

References

  • Sigma-Aldrich. (2S)-2-Amino-3-ethylpentanoic acid hydrochloride Product Sheet. CAS 888961-22-6.[4] Link

  • PubChem. 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. 2-Amino-3-ethylpentanoic acid hydrochloride Properties & CAS 57224-45-0. Link

  • Boc Sciences. Fmoc-D-2-amino-3-ethylpentanoic acid in Peptide Synthesis.

  • Royal Society of Chemistry. Asymmetric transformation of alpha-amino nitriles. J. Chem. Soc., Perkin Trans.[3] 1, 1998.[2][3] Link

Sources

Foundational

"2-Amino-3-ethylpentanoic acid hydrochloride" molecular weight

Topic: "2-Amino-3-ethylpentanoic acid hydrochloride" molecular weight Content Type: In-depth Technical Guide Physicochemical Profiling, Synthetic Methodology, and Structural Characterization Executive Summary 2-Amino-3-e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-3-ethylpentanoic acid hydrochloride" molecular weight Content Type: In-depth Technical Guide

Physicochemical Profiling, Synthetic Methodology, and Structural Characterization

Executive Summary

2-Amino-3-ethylpentanoic acid hydrochloride (often referred to as 3-Ethylnorvaline HCl or


-Ethylnorvaline HCl ) is a non-proteinogenic 

-amino acid of significant interest in medicinal chemistry and peptidomimetic drug design.[1] Structurally, it serves as the diethyl homolog of Valine , featuring a sterically bulky, symmetrical 1-ethylpropyl side chain.

This guide provides a definitive breakdown of its molecular weight, structural properties, and synthesis. Unlike its isomer Isoleucine, which possesses two chiral centers, 2-amino-3-ethylpentanoic acid contains a symmetrical


-carbon, resulting in a single stereocenter at the 

-position.[1] This unique structural attribute makes it a critical tool for restricting conformational flexibility in peptide-based therapeutics without introducing complex diastereomeric mixtures.[1]

Chemical Constitution & Molecular Metrics[2]

Molecular Weight Calculation

Accurate dosing and stoichiometry in drug development depend on the precise distinction between the free base and the hydrochloride salt forms.

ComponentChemical FormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
Free Base

145.1103145.20
Hydrochloric Acid HCl35.976736.46
Target Salt (HCl)

181.0870181.66

Key Insight: In solid-phase peptide synthesis (SPPS), the hydrochloride salt is preferred due to its enhanced crystallinity and shelf stability compared to the zwitterionic free base. Researchers must account for the 25.1% mass increase contributed by the counterion when calculating molar equivalents.

Structural Analysis

The compound is defined by a pentanoic acid backbone with an amino group at C2 and an ethyl substituent at C3.

  • IUPAC Name: 2-Amino-3-ethylpentanoic acid hydrochloride[1]

  • Side Chain: 1-Ethylpropyl (also known as pent-3-yl).[1]

  • Stereochemistry: The side chain

    
     is symmetrical. Consequently, C3 is achiral . The molecule possesses only one chiral center  (C2), existing as (S)- (L-isomer) or (R)- (D-isomer) enantiomers.[1]
    

StructureMap Formula Formula: C7H15NO2·HCl Weight MW: 181.66 g/mol Formula->Weight Calculation Structure Structure: HCl · H2N-CH(COOH)-CH(Et)2 Formula->Structure Defines Feature Key Feature: Symmetrical Side Chain (Diethyl Homolog of Valine) Structure->Feature Structural Homology

Figure 1: Structural logic and molecular metrics of 3-Ethylnorvaline HCl.

Synthetic Methodologies

Synthesis strategies for 2-amino-3-ethylpentanoic acid prioritize the construction of the sterically crowded


-center.[1] Two primary pathways are employed depending on the requirement for enantiopurity.
Pathway A: Strecker Synthesis (Racemic)

For large-scale production where chirality is secondary (or resolution follows), the Strecker synthesis is the most atom-economical route.

  • Precursor: 2-Ethylbutanal (Diethyl acetaldehyde).[1]

  • Condensation: Reaction with

    
     and 
    
    
    
    yields the
    
    
    -aminonitrile.
  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) converts the nitrile to the carboxylic acid, simultaneously forming the hydrochloride salt.
    
Pathway B: Asymmetric Alkylation (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (


), asymmetric alkylation of glycine equivalents is the gold standard.
  • Chiral Auxiliary: Use of a Schollkopf bis-lactim ether or a chiral nickel(II) Schiff base complex.

  • Electrophile: 3-Bromopentane (or 3-Iodopentane).[1]

  • Mechanism: The bulky side chain is introduced via nucleophilic substitution. The chiral auxiliary directs the attack to the si- or re-face, establishing the C2 stereochemistry.

  • Deprotection: Mild acid hydrolysis releases the free amino acid.

SynthesisWorkflow cluster_0 Pathway A: Strecker (Racemic) cluster_1 Pathway B: Asymmetric Alkylation (Chiral) Start Target: 2-Amino-3-ethylpentanoic Acid StepA1 2-Ethylbutanal StepA2 Aminonitrile Formation (NaCN, NH4Cl) StepA1->StepA2 StepA3 Acid Hydrolysis (HCl, Reflux) StepA2->StepA3 End Final Product (HCl Salt) MW: 181.66 StepA3->End StepB1 Glycine Equivalent (Chiral Auxiliary) StepB2 Alkylation (3-Bromopentane) StepB1->StepB2 StepB3 Hydrolysis & Resolution StepB2->StepB3 StepB3->End

Figure 2: Comparative synthetic workflows for racemic and enantiopure production.

Analytical Characterization

Validating the identity of 2-amino-3-ethylpentanoic acid hydrochloride requires a multi-modal approach to confirm both chemical structure and isotopic purity.

Proton NMR ( -NMR)

The symmetry of the side chain simplifies the spectrum compared to Isoleucine.

  • 
     0.90 ppm (t, 6H):  Two equivalent methyl groups from the ethyl branches.
    
  • 
     1.30-1.50 ppm (m, 4H):  Methylene protons of the ethyl groups.
    
  • 
     1.80 ppm (m, 1H):  The methine proton at C3 (
    
    
    
    -position).
  • 
     3.90 ppm (d, 1H):  The 
    
    
    
    -proton (C2). The doublet arises from coupling with the single C3 proton.
    • Note: In Isoleucine, the

      
      -proton signal is more complex due to the chiral C3 center.
      
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (+ESI).

  • Observed Ion:

    
    
    
  • m/z Value: 146.12 (Calculated for

    
    ).
    
  • Note: The HCl counterion dissociates in the MS source; the chloride ion (

    
    ) may be observed in negative mode at m/z 35/37.
    

Strategic Applications in Drug Design

Conformational Restriction

The "diethyl" side chain exerts significant steric pressure on the peptide backbone. When incorporated into a peptide sequence, it restricts the rotation of the


 and 

angles more severely than Valine or Leucine. This is utilized to:
  • Lock Bioactive Conformations: Force peptides into

    
    -helical or 
    
    
    
    -turn structures to enhance receptor binding affinity.[1]
  • Protease Resistance: The bulkiness adjacent to the peptide bond sterically hinders the active sites of proteolytic enzymes (e.g., Trypsin, Chymotrypsin), extending the in vivo half-life of peptide drugs.

HCV Protease Inhibitors

Analogs of 2-amino-3-ethylpentanoic acid are frequently cited in the design of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease.[1] The bulky hydrophobic side chain fills the S1 or S1' lipophilic pockets of the enzyme, improving potency [1].

Handling & Stability

  • Storage: Store at +2°C to +8°C (desiccated). As a hydrochloride salt, the compound is hygroscopic. Moisture absorption can alter the effective molecular weight, leading to stoichiometry errors in synthesis.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).

  • Safety: Irritant to eyes and skin (GHS07). Handle with standard PPE.

References

  • PubChem. (2025). 2-Amino-3-ethylpentanoic acid | C7H15NO2.[1][2] National Library of Medicine. Available at: [Link]

  • ChemSrc. (2025). 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2.[1][2] Available at: [Link]

  • Quigley, C., et al. (2012). Highly tunable arylated cinchona alkaloids as bifunctional catalysts. Chemical Communications, 48(10), 1443-1445. (Cited for applications in asymmetric synthesis).[3][4][5][6]

  • Google Patents. (2003). US6657070B2 - Production of chirally pure α-amino acids and N-sulfonyl α-amino acids.[1] Available at:

Sources

Exploratory

Technical Monograph: 2-Amino-3-ethylpentanoic Acid Hydrochloride

Structure, Synthesis, and Application in Peptidomimetic Drug Design Executive Summary 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline HCl or -Ethylnorvaline HCl ) is a non-proteinogenic -amino...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Peptidomimetic Drug Design

Executive Summary

2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline HCl or


-Ethylnorvaline HCl ) is a non-proteinogenic 

-amino acid characterized by a bulky, symmetric aliphatic side chain.[1] Structurally, it represents a "homo-analogue" of valine or a symmetrical isomer of isoleucine.[1]

Its primary utility in drug discovery lies in its unique stereochemical profile: unlike Isoleucine, which possesses a chiral


-carbon, 2-amino-3-ethylpentanoic acid possesses a prochiral 

-carbon
.[1] This allows researchers to introduce significant lipophilic bulk and conformational restriction into a peptide backbone without generating complex diastereomeric mixtures.[1] This guide details the structural properties, synthetic pathways, and peptidomimetic applications of this critical building block.[1]

Structural Elucidation & Stereochemistry[1]

Chemical Identity

The molecule consists of a pentanoic acid backbone with an amino group at position 2 and an ethyl group at position 3.[1] The hydrochloride salt form stabilizes the amine as an ammonium cation (


), rendering the compound water-soluble and stable for storage.[1]
FeatureDescription
IUPAC Name 2-Amino-3-ethylpentanoic acid hydrochloride
Common Synonyms 3-Ethylnorvaline HCl;

-Diethylalanine HCl
CAS Number (Free Base) 14328-54-2 (Racemic); 133963-76-9 (S-isomer)
Molecular Formula

(Salt);

(Free Base)
Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
The "Symmetry Advantage"

The side chain at the


-carbon is a 1-ethylpropyl  group (also called a 3-pentyl group).[1]
  • Isoleucine Comparison: Isoleucine has a sec-butyl side chain, creating a chiral center at the

    
    -position.[1] This leads to four possible stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile), complicating synthesis and purification.[1]
    
  • 3-Ethylnorvaline Advantage: The

    
    -carbon of 2-amino-3-ethylpentanoic acid is bonded to two identical ethyl groups.[1] Consequently, the 
    
    
    
    -carbon is achiral .[1] The molecule possesses only one chiral center (the
    
    
    -carbon), simplifying it to a standard enantiomeric pair (
    
    
    and
    
    
    ).[1]
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the steric "locking" mechanism compared to Isoleucine.

structure_comparison Ile L-Isoleucine (Chiral Beta-Carbon) Features_Ile Diastereomers: 4 Complex NMR Specific Receptor Fit Ile->Features_Ile Properties Comparison Steric Bulk Analysis Ile->Comparison EthylNor 2-Amino-3-ethylpentanoic Acid (Achiral Beta-Carbon) Features_EN Enantiomers: 2 Symmetric Side Chain High Lipophilicity (LogP ~1.5) EthylNor->Features_EN Properties EthylNor->Comparison Result Use 3-Ethylnorvaline to increase bulk without stereochemical complexity Comparison->Result Design Choice

Figure 1: Structural decision framework comparing Isoleucine and 3-Ethylnorvaline.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the pharmacokinetic behavior of peptides containing this residue.[1]

PropertyValue / CharacteristicImplication for Drug Design
LogP (Octanol/Water) ~1.53 (Free Base)Significantly more hydrophobic than Valine (LogP 0.[1]86) or Alanine.[1] Increases membrane permeability of peptides.[1]
pKa (

-COOH)
~2.3Standard acidic range; forms stable salt bridges.[1]
pKa (

-NH

)
~9.7Standard amine range; positively charged at physiological pH.[1]
Solubility (HCl Salt) >20 mg/mL in WaterHighly soluble due to ionic lattice; insoluble in diethyl ether.[1]
Steric Parameter (

)
High (Bulky)Restricts rotation around

and

angles, stabilizing specific peptide conformations (e.g.,

-turns).[1]

Synthetic Methodologies

Two primary routes exist: the Strecker Synthesis (for bulk, racemic production) and Asymmetric Synthesis (for high-purity enantiomers required in pharma).[1]

Protocol A: Modified Strecker Synthesis (Racemic)

This method is cost-effective for generating the racemic hydrochloride salt, which can then be resolved enzymatically.[1]

Reagents: 2-Ethylbutanal,


, 

(or

), Hydrochloric Acid (

).[1]

Step-by-Step Workflow:

  • Aminonitrile Formation:

    • Dissolve

      
       (1.1 eq) in water.[1] Add 2-Ethylbutanal (1.0 eq) in methanol.
      
    • Slowly add

      
       (1.0 eq) solution dropwise at 
      
      
      
      .[1]
    • Mechanism:[1][2] Nucleophilic attack of cyanide on the imine formed between the aldehyde and ammonia.[1]

    • Stir at room temperature for 12–24 hours.

  • Hydrolysis:

    • Isolate the aminonitrile (oil).[1]

    • Reflux in

      
       for 12 hours. This converts the nitrile (
      
      
      
      ) to the carboxylic acid (
      
      
      ).[1]
  • Salt Formation:

    • Concentrate the solution in vacuo.

    • Redissolve in minimum hot ethanol.

    • Add diethyl ether to precipitate the 2-Amino-3-ethylpentanoic acid hydrochloride as a white crystalline solid.[1]

Protocol B: Enantioselective Synthesis (Evans Auxiliary)

For drug development, the L-isomer (S-configuration) is typically required.[1]

Reagents: Evans oxazolidinone (chiral auxiliary), NaHMDS, 3-Pentyl iodide (or triflate).[1]

Causality: The bulky chiral auxiliary blocks one face of the enolate, forcing the electrophile (3-pentyl group) to attack from the opposite side, yielding high diastereomeric excess (de > 98%).[1]

synthesis_pathway Start 2-Ethylbutanal Strecker Strecker Reaction (NaCN / NH4Cl) Start->Strecker Nucleophilic Addition Inter Aminonitrile Intermediate Strecker->Inter Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Inter->Hydrolysis Nitrile -> Acid Racemate Racemic Product (HCl Salt) Hydrolysis->Racemate Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution Kinetic Resolution Final L-2-Amino-3-ethylpentanoic Acid Resolution->Final Yields pure L-isomer

Figure 2: Synthetic workflow from precursor aldehyde to pure enantiomer.

Peptidomimetic Applications

The incorporation of 2-amino-3-ethylpentanoic acid into peptide sequences serves specific "medicinal chemistry" functions.

Conformational Restriction

The "Thorpe-Ingold Effect" (gem-dialkyl effect) is amplified by the bulky 1-ethylpropyl side chain.[1]

  • Mechanism: The bulk prevents free rotation of the peptide backbone (

    
     and 
    
    
    
    angles).[1]
  • Result: It forces the peptide into a bent conformation (often a

    
    -turn or helix), which is often the bioactive conformation for receptor binding.[1]
    
Proteolytic Stability

Peptidases (like Trypsin or Chymotrypsin) require specific steric pockets to cleave peptide bonds.[1]

  • Self-Validating Logic: By replacing a natural Leucine or Isoleucine with 3-Ethylnorvaline, the unnatural bulk sterically hinders the enzyme's active site from accessing the peptide bond.[1]

  • Outcome: The half-life (

    
    ) of the peptide drug in plasma is significantly extended.[1]
    
Hydrophobic Interaction

In membrane-bound receptors (GPCRs), the binding pocket is often deep and hydrophobic.[1]

  • The symmetrical ethyl groups provide a dense hydrophobic surface area that can fill "dead space" in a receptor pocket more effectively than the planar methyl groups of Valine.[1]

Analytical Characterization

To verify the synthesis of 2-Amino-3-ethylpentanoic acid HCl, the following analytical signatures must be confirmed.

Proton NMR ( -NMR) in
  • 
     0.90 ppm (t, 6H):  Two methyl groups (
    
    
    
    ).[1] Note: They often appear as a single triplet due to symmetry, unlike Isoleucine which shows two distinct methyl signals (doublet and triplet).[1]
  • 
     1.35 ppm (m, 4H):  Two methylene groups (
    
    
    
    ).[1]
  • 
     1.85 ppm (m, 1H):  The 
    
    
    
    -methine proton (
    
    
    ).[1]
  • 
     3.95 ppm (d, 1H):  The 
    
    
    
    -proton (
    
    
    ).[1] The doublet arises from coupling with the single
    
    
    -proton.[1]
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  146.1 m/z (corresponding to the free base mass 
    
    
    
    ).[1]
  • Fragmentation: Loss of carboxyl group (

    
    ) and ammonia (
    
    
    
    ) are common.[1]

References

  • PubChem. (2025).[1][3] 2-Amino-3-ethylpentanoic acid - Compound Summary. National Library of Medicine.[1] [Link]

  • Quigley, C., et al. (2012).[1] Highly tunable arylated cinchona alkaloids as bifunctional catalysts. Chemical Communications.[1][4] [Link]

  • ChemSrc. (2025).[1][4] 2-Amino-3-ethylpentanoic acid Hydrochloride MSDS and Properties. [Link][1]

  • MDPI. (2020).[1] Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes. Molecules. [Link]

  • National Institutes of Health. (2017).[1] Peptidomimetics and Polypeptides from Marine Sources. Marine Drugs. [Link]

Sources

Foundational

Technical Monograph: 2-Amino-3-ethylpentanoic Acid Hydrochloride

This technical guide provides a comprehensive analysis of 2-Amino-3-ethylpentanoic acid hydrochloride , a non-proteinogenic amino acid critical in medicinal chemistry for its utility in conformational constraint and prot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Amino-3-ethylpentanoic acid hydrochloride , a non-proteinogenic amino acid critical in medicinal chemistry for its utility in conformational constraint and proteolytic stability.

Nomenclature, Synthetic Protocols, and Applications in Drug Design

Executive Summary

2-Amino-3-ethylpentanoic acid (commonly known as 3-Ethylnorvaline ) is a


-branched, non-proteinogenic amino acid.[1] Structurally, it is an isostere of Isoleucine and Valine but possesses higher steric bulk due to the presence of two ethyl groups at the 

-position (C3). This unique architecture makes it a valuable building block in peptide therapeutics, where it is used to restrict conformational flexibility and enhance resistance to enzymatic degradation.

This guide details its chemical identity, validated synthetic routes, and application in peptidomimetic drug design.

Nomenclature and Chemical Identity

The compound is frequently referenced by multiple synonyms depending on the field of study (e.g., "


-Diethylalanine" in synthetic methodology vs. "3-Ethylnorvaline" in peptide chemistry).
Table 1: Synonyms and Registry Numbers
CategoryIdentifier / NameContext
IUPAC Name 2-Amino-3-ethylpentanoic acidOfficial Systematic Name
Common Name 3-EthylnorvalinePeptide Chemistry
Structural Synonym

-Diethylalanine
Organic Synthesis
Structural Synonym (Pent-3-yl)glycineSubstructure Mapping
CAS (Racemic) 14328-54-2General / Unspecified
CAS (L-Isomer) 14328-49-5(S)-Enantiomer (Active)
CAS (R-Isomer) 14328-61-1(R)-Enantiomer
CAS (S-HCl Salt) 888961-22-6Pharmaceutical Salt Form
Molecular Formula C

H

NO

[1][2][3][4][5][6] · HCl
Hydrochloride Salt
Molecular Weight 181.66 g/mol (HCl salt); 145.20 g/mol (Free base)Stoichiometry

Chemical Structure and Properties[1][6][7][8][9][10][11][12][13]

Unlike Isoleucine, which contains two chiral centers (at


 and 

positions), 2-amino-3-ethylpentanoic acid possesses a symmetric

-carbon (C3) substituted with two identical ethyl groups. This results in only one chiral center (the

-carbon), simplifying stereochemical control during synthesis.
Structural Visualization

The following diagram illustrates the structural relationship between Valine, Isoleucine, and 3-Ethylnorvaline, highlighting the progressive increase in steric bulk at the


-position.

AminoAcidComparison cluster_features Steric Properties Valine Valine (Isopropyl side chain) C5 H11 NO2 Isoleucine Isoleucine (sec-Butyl side chain) C6 H13 NO2 Valine->Isoleucine + Methyl group (Asymmetric) EthylNorvaline 2-Amino-3-ethylpentanoic acid (3-Pentyl side chain) C7 H15 NO2 Isoleucine->EthylNorvaline + Ethyl group (Restores Symmetry at C3) Feature1 β-Branching: Restricts φ/ψ angles EthylNorvaline->Feature1 Feature2 Lipophilicity: High (LogP ~1.8) EthylNorvaline->Feature2

Caption: Structural evolution from Valine to 3-Ethylnorvaline. Note the restoration of symmetry at the


-carbon in 3-Ethylnorvaline due to the two ethyl groups.

Synthetic Protocols

The most authoritative industrial and laboratory route for synthesizing 2-amino-3-ethylpentanoic acid is the Strecker Synthesis starting from 2-ethylbutanal . This method is preferred for its scalability and direct access to the carbon skeleton.

Protocol: Strecker Synthesis from 2-Ethylbutanal

Reagents:

  • 2-Ethylbutanal (CAS 97-96-1)[7]

  • Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Ammonium Chloride (NH

    
    Cl) or Ammonia/Methanol
    
  • Hydrochloric Acid (6M HCl)[8]

Step-by-Step Methodology:

  • Imine Formation (Aminonitrile Generation):

    • Dissolve ammonium chloride (1.1 eq) in water/methanol.

    • Add potassium cyanide (1.1 eq) to the solution (Caution: HCN generation risk; use proper ventilation).

    • Slowly add 2-ethylbutanal (1.0 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 12–24 hours. The intermediate 2-amino-3-ethylpentanenitrile is formed.

    • Mechanistic Insight: The ammonia condenses with the aldehyde to form an imine, which is subsequently attacked by the cyanide ion. The steric bulk of the ethyl groups may slow this step compared to linear aldehydes.

  • Hydrolysis:

    • Extract the aminonitrile with diethyl ether and concentrate.

    • Reflux the crude aminonitrile in 6M HCl for 12 hours.

    • This converts the nitrile group (-CN) to a carboxylic acid (-COOH) and hydrolyzes the amine to the hydrochloride salt.

  • Purification & Isolation:

    • Concentrate the hydrolysis mixture to dryness.

    • Recrystallize the residue from water/ethanol or acetone to yield 2-amino-3-ethylpentanoic acid hydrochloride .

    • Yield: Typical yields range from 60–80%.

  • Chiral Resolution (Optional but Critical for Drugs):

    • Since the Strecker synthesis yields a racemic mixture (DL), resolution is required.

    • Enzymatic Method: Use Acylase I (Aspergillus melleus) on the N-acetyl derivative to selectively hydrolyze the L-isomer.

    • Chemical Method: Crystallization with chiral acids such as (R)-Mandelic acid or (+)-Tartaric acid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Ethylbutanal (CAS 97-96-1) Step1 Step 1: Strecker Reaction (KCN, NH4Cl, MeOH) Start->Step1 Intermediate Intermediate: 2-Amino-3-ethylpentanenitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis (6M HCl, Reflux) Intermediate->Step2 Crude Crude Product: DL-2-Amino-3-ethylpentanoic acid HCl Step2->Crude Step3 Step 3: Chiral Resolution (Acylase I or Chiral Salt) Crude->Step3 Final Final Product: (S)-2-Amino-3-ethylpentanoic acid HCl Step3->Final

Caption: Synthesis workflow from 2-ethylbutanal to the enantiopure amino acid hydrochloride.

Applications in Drug Discovery[7]

Conformational Constraint

The bulky side chain of 3-ethylnorvaline (containing a diethyl-substituted


-carbon) creates significant steric hindrance. When incorporated into a peptide, it severely restricts the rotation of the 

(phi) and

(psi) angles of the backbone.
  • Utility: This is used to "lock" peptides into active conformations (e.g.,

    
    -helices or 
    
    
    
    -turns), increasing binding affinity to receptors.
Proteolytic Stability

Peptides containing natural amino acids are rapidly degraded by proteases (e.g., trypsin, chymotrypsin).

  • Mechanism: The steric bulk of the 3-ethyl group prevents the protease active site from accessing the peptide bond.

  • Example: It acts as a key residue in analogs of E-64 (a cysteine protease inhibitor) and in Bicycle peptides targeting Transferrin Receptor 1 (TfR1), where it replaces Isoleucine to improve plasma stability.

Prebiotic Chemistry

Interestingly, 2-amino-3-ethylpentanoic acid has been identified in the Murchison meteorite . Its presence suggests that


-branched amino acids can form abiotically via extraterrestrial Strecker synthesis, providing insights into the chemical diversity available for the origin of life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 518928: 2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • Hassan, N. A., Bayer, E., & Jochims, J. C. (1998).Syntheses of optically active

    
    -amino nitriles by asymmetric transformation of the second kind.[8] Journal of the Chemical Society, Perkin Transactions 1.[8] Retrieved from [Link]
    
  • Glavin, D. P., et al. (2010). Extraterrestrial Amino Acids in the Almahata Sitta Meteorite. Meteoritics & Planetary Science.[9] Retrieved from [Link]

  • ChemSrc. 2-Amino-3-ethylpentanoic acid - Biological Activity and Synonyms. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 3-Ethylnorvaline Hydrochloride in Medicinal Chemistry

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and physicochemical characterization over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and physicochemical characterization over generic descriptions.

Executive Summary

3-Ethylnorvaline hydrochloride (2-amino-3-ethylpentanoic acid hydrochloride) is a non-proteinogenic


-branched amino acid of significant utility in modern peptidomimetic drug design. Structurally characterized by a bulky, symmetrical diethyl-methyl side chain, it serves as a critical bioisostere for Leucine and Isoleucine. Its incorporation into peptide backbones is primarily driven by two strategic objectives: enhancing lipophilicity  to improve membrane permeability and introducing steric constraints  that stabilize active conformations and resist proteolytic degradation. This guide details its physicochemical properties, synthetic pathways, and application in high-affinity ligand design.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Structure

The molecule is formally 2-amino-3-ethylpentanoic acid , often referred to as


-diethylalanine or (Pent-3-yl)glycine.[1] Unlike natural isoleucine, which possesses a sec-butyl side chain with stereochemical asymmetry at the 

-carbon, 3-ethylnorvaline presents a symmetrical

-branching pattern.
PropertyData
IUPAC Name 2-Amino-3-ethylpentanoic acid hydrochloride
Common Names 3-Ethylnorvaline HCl;

-Ethylnorvaline HCl; (Pent-3-yl)glycine HCl
CAS Number (Free Acid) 14328-54-2
CAS Number (Salt) Varies by supplier (often custom synthesized)
Molecular Formula

Molecular Weight 145.20 (Free Acid) / 181.66 (HCl Salt)
Chiral Centers C2 (

-carbon); C3 is achiral due to symmetry
Physicochemical Profile

The hydrochloride salt typically presents as a white to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and ethanol; insoluble in diethyl ether and hexanes.

  • Acidity (pKa): The carboxyl group typically exhibits a pKa

    
     2.3, while the ammonium group exhibits a pKa 
    
    
    
    9.7 (consistent with
    
    
    -amino acids).
  • Lipophilicity: The free acid has a predicted LogP of

    
     1.5, significantly higher than Valine (LogP 0.86) or Leucine (LogP 1.52), making it a valuable tool for tuning the hydrophobic collapse of peptides.
    

Part 2: Synthesis & Manufacturing[2][3]

The synthesis of 3-Ethylnorvaline presents a challenge due to the steric bulk at the


-position, which hinders nucleophilic attack at the 

-carbon during standard amino acid synthesis. Two primary routes are employed: the Strecker Synthesis (for racemic mixtures) and Enantioselective Alkylation .
Synthetic Workflow (Graphviz Visualization)

SynthesisRoute Start 2-Ethylbutyraldehyde Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Nucleophilic Addition Inter1 2-Amino-3-ethylpentanenitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Hydrolysis ProductRac DL-3-Ethylnorvaline HCl Step2->ProductRac Step3 Enzymatic Resolution (Acylase I) ProductRac->Step3 Kinetic Resolution Final L-3-Ethylnorvaline Step3->Final Deacetylation

Caption: Figure 1. Synthesis of L-3-Ethylnorvaline via Strecker reaction followed by enzymatic resolution.

Detailed Protocol: Modified Strecker Synthesis

Note: This protocol produces the racemic hydrochloride salt.

Reagents: 2-Ethylbutyraldehyde (98%), Sodium Cyanide, Ammonium Chloride, Conc. HCl.

  • Imine Formation: In a round-bottom flask, dissolve ammonium chloride (1.1 eq) in water. Add 2-ethylbutyraldehyde (1.0 eq) dropwise at 0°C.

  • Cyanation: Add a solution of sodium cyanide (1.0 eq) in water dropwise over 30 minutes. Caution: HCN generation possible; use rigorous ventilation.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12–24 hours. The aminonitrile intermediate separates as an oil.

  • Hydrolysis: Extract the organic layer or treat the crude mixture directly with 6M HCl (excess). Reflux for 12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Isolation: Concentrate the solution under vacuum to remove water and excess HCl. The residue is triturated with acetone/ether to precipitate 3-Ethylnorvaline hydrochloride .

  • Purification: Recrystallize from Ethanol/Et2O to yield white needles.

Part 3: Applications in Drug Discovery[4][5]

Conformational Restriction & Proteolytic Stability

3-Ethylnorvaline acts as a "conformational lock." The bulky diethyl side chain restricts the rotation of the


 and 

torsion angles (N-C

-C

-C

).
  • Mechanism: The steric clash between the

    
    -methyl groups and the peptide backbone forces the residue into specific Ramachandran regions, often favoring extended (
    
    
    
    -strand) or helical conformations depending on adjacent residues.
  • Result: Peptides containing this residue are highly resistant to proteases (e.g., Trypsin, Chymotrypsin) because the bulky side chain blocks the enzyme's catalytic triad from accessing the scissile bond.

Bioisosteric Replacement Strategy

In Structure-Activity Relationship (SAR) studies, 3-Ethylnorvaline is systematically swapped for Leucine or Valine.

Native ResidueLimitation3-Ethylnorvaline Advantage
Leucine Moderate lipophilicity; flexible side chain.Higher LogP; rigidifies binding pocket fit.
Isoleucine Chiral

-carbon creates diastereomer complexity.
Achiral

-carbon simplifies synthesis; maintains bulk.
Valine Lower steric bulk.Increases van der Waals contact surface area.
Case Study: HCV Protease Inhibitors

In the development of NS3/4A protease inhibitors (e.g., Boceprevir analogs), the P1 position often requires a hydrophobic residue to fit the S1 pocket. 3-Ethylnorvaline derivatives have been explored to maximize hydrophobic interactions without introducing the synthetic complexity of cyclopropyl-alanine derivatives.

Part 4: Analytical Characterization

To ensure the integrity of the material for biological assays, the following analytical standards must be met.

1H NMR Interpretation (D2O, 400 MHz)
  • 
     0.95 ppm (t, 6H):  Two methyl groups of the ethyl side chains.
    
  • 
     1.45 ppm (m, 4H):  Two methylene groups (
    
    
    
    ) of the side chains.
  • 
     1.90 ppm (m, 1H):  The 
    
    
    
    -methine proton (
    
    
    ).
  • 
     3.95 ppm (d, 1H):  The 
    
    
    
    -proton (
    
    
    ). Note: The doublet splitting arises from coupling with the single
    
    
    -proton.
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond/carboxyl absorption).

  • Retention Time: Expect elution later than Leucine due to increased hydrophobicity.

Part 5: Handling & Stability

  • Storage: Hygroscopic solid. Store at -20°C in a desiccator.

  • Reactivity: The primary amine is nucleophilic; the carboxylic acid is prone to esterification. Standard Fmoc/Boc protection protocols apply, though reaction times may need to be extended due to steric hindrance at the

    
    -carbon.
    
  • Safety: Irritant to eyes and skin.[2] Handle with standard PPE.

References

  • PubChem. 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of Alpha-Amino Acids via Strecker Reaction. (General methodology reference). Available at: [Link]

  • ChemSrc. 2-Amino-3-ethylpentanoic acid Properties and Biological Activity. Available at: [Link]

  • LookChem. D-2-Amino-3-ethylpentanoic acid Manufacturer Specifications. Available at: [Link]

Sources

Foundational

Technical Master File: D-β,β-Diethylalanine Hydrochloride

Systematic Name: D-2-Amino-3-ethylpentanoic acid hydrochloride Common Synonyms: D-3-Ethylnorvaline HCl; D-Isopentylglycine HCl (non-standard)[1] Part 1: Executive Technical Summary[1] D-β,β-Diethylalanine hydrochloride i...

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Name: D-2-Amino-3-ethylpentanoic acid hydrochloride Common Synonyms: D-3-Ethylnorvaline HCl; D-Isopentylglycine HCl (non-standard)[1]

Part 1: Executive Technical Summary[1]

D-β,β-Diethylalanine hydrochloride is a non-canonical, sterically hindered amino acid characterized by a bulky, bifurcated side chain at the


-position.[1] Chemically defined as D-2-amino-3-ethylpentanoic acid , it represents a structural isostere of D-Isoleucine but possesses a symmetrical ethyl branching pattern that eliminates the chirality at the 

-carbon found in Isoleucine.[1]

For drug development professionals, this molecule serves three critical functions:

  • Conformational Constraint: The significant steric bulk of the 3-pentyl side chain severely restricts rotation around the

    
     bond (
    
    
    
    angle) and the backbone
    
    
    torsion angles, strongly promoting extended backbone conformations (such as
    
    
    -sheets) while destabilizing
    
    
    -helices.[1]
  • Proteolytic Resistance: As a D-amino acid with a non-natural side chain, it is virtually invisible to endogenous proteases, significantly extending the plasma half-life (

    
    ) of peptide therapeutics.[1]
    
  • Hydrophobic Packing: It introduces a high degree of lipophilicity without the asymmetry of Isoleucine, useful for filling hydrophobic pockets in receptor-ligand interactions.[1]

Part 2: Chemical & Physical Characterization[1][2]

Physicochemical Profile[1][2][3]
ParameterSpecification
CAS Number 14328-61-1 (Free Base D-isomer) / 14328-62-2 (Generic/Salt Ref check required)
Molecular Formula

Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Chirality D-Enantiomer (

-configuration at

-carbon)
Side Chain 3-Pentyl group (

)
Solubility High in

, MeOH; Low in

, Hexanes
pKa Values

-COOH: ~2.3
Appearance White to off-white crystalline powder
Structural Logic & Steric Mapping

The "β,β-diethyl" nomenclature refers to the substitution pattern on the


-carbon relative to a glycine scaffold (or more accurately, the ethyl substitution on the side chain of alanine).[1]
  • Standard Alanine:

    
    -carbon is a Methyl group.[1]
    
  • β,β-Diethylalanine: The

    
    -carbon is a methine (
    
    
    
    ) substituted with two Ethyl groups.[1]

Steric Consequence: Unlike Leucine (branched at


) or Valine (branched at 

with methyls), D-β,β-Diethylalanine presents a "wall" of steric bulk immediately adjacent to the peptide backbone.[1] This creates a "rigidification" effect, locking the peptide into specific conformations.[1]

StericMap cluster_0 Steric Comparison Val Valine (Beta-branched, Methyls) Ile Isoleucine (Beta-branched, Ethyl/Methyl) *Chiral Beta Carbon* Val->Ile Increased Hydrophobicity D_Beta D-β,β-Diethylalanine (Beta-branched, Ethyls) *Symmetric Beta Carbon* *High Steric Bulk* Ile->D_Beta Symmetrization & Steric Expansion Effect Consequence: Restricted Phi/Psi Angles Enhanced Beta-Sheet Propensity D_Beta->Effect

Figure 1: Steric progression from Valine to D-β,β-Diethylalanine, highlighting the increase in bulk that drives conformational locking.[1]

Part 3: Synthesis Protocol (Chemo-Enzymatic Route)

Objective: Produce high-purity D-β,β-Diethylalanine HCl from achiral precursors. Rationale: Direct asymmetric alkylation is difficult due to the steric hindrance of the 3-pentyl group.[1] The most robust "self-validating" method is the Bucherer-Bergs synthesis followed by Enzymatic Resolution .[1] This ensures high enantiomeric excess (ee > 99%) because the enzyme only processes the L-isomer, leaving the desired D-isomer intact.[1]

Workflow Overview
  • Bucherer-Bergs Reaction: 2-Ethylbutanal

    
     Hydantoin derivative.[1]
    
  • Hydrolysis: Hydantoin

    
     Racemic Amino Acid.[1]
    
  • Acetylation: Racemic AA

    
     N-Acetyl-DL-Amino Acid.[1]
    
  • Enzymatic Resolution: Selective hydrolysis of L-form by Acylase I.

  • Isolation: Extraction of unreacted N-Acetyl-D-Amino Acid.

  • Final Hydrolysis: N-Acetyl-D-AA

    
    D-AA-HCl .
    
Detailed Methodology
Step 1: Formation of 5-(1-ethylpropyl)hydantoin[1]
  • Reagents: 2-Ethylbutanal (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).[1]

  • Solvent: Ethanol/Water (1:1).[1]

  • Procedure:

    • Dissolve

      
       and KCN in water.[1]
      
    • Add 2-Ethylbutanal dropwise with stirring.

    • Heat to 60°C for 12 hours. The solution will become clear then precipitate the hydantoin.[1]

    • Cool, filter, and wash the white solid precipitate with cold water.[1]

    • Checkpoint: The formation of the solid hydantoin confirms the condensation of the hindered aldehyde.[1]

Step 2: Hydrolysis to Racemate[1]
  • Reagents: NaOH (2.5M).

  • Procedure:

    • Reflux the hydantoin in NaOH for 24-48 hours (hindered hydantoins require vigorous conditions).

    • Neutralize with HCl to pH 6-7 to precipitate the racemic amino acid (Zwitterion).[1]

Step 3: Enzymatic Resolution (The Critical Step)[1]
  • Substrate: N-Acetyl-DL-2-amino-3-ethylpentanoic acid (prepared by standard acetylation with

    
    /NaOH).
    
  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).[1]

  • Buffer: 0.1M Phosphate Buffer, pH 7.5, containing

    
     M 
    
    
    
    (activator).
  • Procedure:

    • Dissolve N-Acetyl-racemate in buffer.[1] Adjust pH to 7.5.

    • Add Acylase I powder.[1] Incubate at 37°C for 24 hours.

    • Mechanism: The enzyme selectively deacetylates the L-isomer to free L-amino acid.[1] The D-isomer remains as the N-Acetyl derivative.[1]

    • Separation: Acidify to pH 1-2. Extract with Ethyl Acetate.[1]

      • Aqueous Phase:[1] Contains L-Amino Acid (discard or save).[1][2]

      • Organic Phase:[1] Contains N-Acetyl-D-Amino Acid .[1]

    • Evaporate organic phase to yield the pure D-precursor.[1]

Step 4: Final Deprotection[1]
  • Procedure: Reflux N-Acetyl-D-Amino Acid in 6M HCl for 4 hours.

  • Isolation: Evaporate to dryness. Recrystallize from MeOH/Et2O to yield D-β,β-Diethylalanine Hydrochloride .[1]

SynthesisWorkflow cluster_enz Enzymatic Resolution (Self-Validating) Start 2-Ethylbutanal (Precursor) Hydantoin 5-(1-ethylpropyl)hydantoin (Bucherer-Bergs) Start->Hydantoin (NH4)2CO3, KCN Racemate DL-2-Amino-3-ethylpentanoic acid (Racemic) Hydantoin->Racemate NaOH, Reflux NAc_Rac N-Acetyl-DL-Amino Acid Racemate->NAc_Rac Ac2O, NaOH Enzyme Acylase I (pH 7.5, 37°C) NAc_Rac->Enzyme L_Path Free L-Amino Acid (Water Soluble) Enzyme->L_Path Hydrolysis D_Path N-Acetyl-D-Amino Acid (Organic Soluble) Enzyme->D_Path No Reaction Final D-β,β-Diethylalanine HCl (Pure D-Isomer) D_Path->Final 1. Extraction (EtOAc) 2. 6M HCl Reflux

Figure 2: Chemo-enzymatic workflow ensuring high enantiomeric purity of the D-isomer.

Part 4: Applications in Drug Discovery[1][5]

Peptidomimetics & Stability

The incorporation of D-β,β-Diethylalanine into peptide sequences is a "gold standard" technique for preventing enzymatic degradation.[1]

  • Mechanism: The D-stereochemistry prevents recognition by the S1 pockets of proteases (e.g., Trypsin, Chymotrypsin).[1]

  • Steric Shielding: The bulky ethyl groups physically block the approach of the catalytic triad of proteases to the adjacent peptide bond.[1]

Structural Engineering

In peptide design, this residue acts as a


-sheet inducer .[1]
  • 
    -Helix Breaker:  The side chain branching at the 
    
    
    
    -carbon creates steric clashes with the backbone carbonyl oxygen at position
    
    
    , strongly destabilizing
    
    
    -helices.[1]
  • 
    -Sheet Stabilizer:  The extended conformation required for 
    
    
    
    -sheets accommodates the bulky side chain efficiently.[1]

Part 5: References

  • PubChem. (2025).[1][3][4] 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Green, M. M., & Selinger, J. V. (1998).[1] Amino Acids and the Asymmetry of Life: Enantiomeric amplification.[1] (Contextual reference on 3-ethylnorvaline in chiral amplification). [Link][1]

Sources

Exploratory

Technical Guide: Synthesis of 2-Amino-3-ethylpentanoic Acid Hydrochloride

Common Names: 3-Ethylnorvaline HCl, -Diethylalanine HCl CAS (Free Acid): 14328-54-2 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary This technical guide details the synthesis of 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: 3-Ethylnorvaline HCl,


-Diethylalanine HCl
CAS (Free Acid):  14328-54-2
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

This technical guide details the synthesis of 2-Amino-3-ethylpentanoic acid hydrochloride , a non-proteinogenic


-amino acid characterized by a sterically bulky, symmetrical 

-branched side chain. Unlike its structural analog Isoleucine, this molecule possesses an achiral

-carbon (C3), reducing the stereochemical complexity to a single chiral center (C2).

This compound is of high value in drug development as a conformational constraint in peptide mimetics. The bulky diethyl group at the


-position restricts rotation around the 

(

) and

(

) bonds, stabilizing specific secondary structures (e.g.,

-turns) and increasing resistance to proteolytic degradation.

This guide presents two distinct workflows:

  • Robust Chemical Synthesis (Racemic): A scalable Strecker synthesis optimized for the hydrochloride salt.

  • Enantioselective Resolution: A biocatalytic upgrade to isolate the biologically relevant L-enantiomer (S-isomer).

Structural Analysis & Retrosynthesis

Stereochemical Profile

The target molecule, 2-amino-3-ethylpentanoic acid, features a 3-pentyl side chain.

  • C2 (

    
    -carbon):  Chiral center. Requires resolution for pharmaceutical applications.
    
  • C3 (

    
    -carbon):  Bonded to a hydrogen, the 
    
    
    
    -carbon, and two identical ethyl groups. Consequently, C3 is achiral . This eliminates diastereomer formation, significantly simplifying purification compared to Isoleucine synthesis.
Retrosynthetic Strategy

The most atom-economical route to the


-amino acid skeleton with a bulky side chain is the Strecker Synthesis .
  • Disconnection:

    
     and 
    
    
    
    .
  • Precursor: 2-Ethylbutanal (Diethylacetaldehyde).

  • Reagents: Cyanide source (NaCN/KCN), Ammonia equivalent (

    
    ), Acid (HCl).
    

Protocol A: Scalable Strecker Synthesis (Racemic)

Objective: Synthesis of (DL)-2-Amino-3-ethylpentanoic acid hydrochloride.

Reaction Scheme Visualization

The following diagram illustrates the pathway from the aldehyde precursor to the final hydrochloride salt.

StreckerSynthesis Aldehyde 2-Ethylbutanal (Precursor) Imine Iminium Ion (Intermediate) Aldehyde->Imine NH4Cl, aq. NH3 rt, 1h Nitrile $alpha$-Aminonitrile Imine->Nitrile NaCN 0°C to rt Acid Free Amino Acid Nitrile->Acid 6M HCl Reflux, 12h Salt Target: 2-Amino-3-ethylpentanoic acid HCl Acid->Salt Conc. HCl Crystallization

Figure 1: Step-wise Strecker synthesis pathway converting 2-ethylbutanal to the target amino acid HCl salt.[1][2]

Detailed Methodology
Step 1: Formation of

-Aminonitrile

Reagents: 2-Ethylbutanal (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq), Aqueous Ammonia (28%, 2.0 eq), Methanol/Water (1:1).

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

    
     in the water/ammonia mixture.
    
  • Addition: Add the 2-ethylbutanal slowly at 0°C. Stir for 30 minutes to facilitate imine formation.

  • Cyanation: Add the NaCN solution (CAUTION: Toxic) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will typically turn from clear to slightly yellow/orange.

  • Workup: Extract the aminonitrile with diethyl ether (

    
    ). Dry the organic layer over 
    
    
    
    and concentrate under reduced pressure. Note: Aminonitriles are thermally unstable; avoid high heat.
Step 2: Hydrolysis to the Hydrochloride Salt

Reagents: Crude Aminonitrile, 6M Hydrochloric Acid (HCl).

  • Hydrolysis: Suspend the crude aminonitrile in 6M HCl (10 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–16 hours. Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via IR or TLC.

  • Isolation: Concentrate the reaction mixture to dryness under vacuum to remove excess water and HCl. A solid residue will remain.

  • Purification:

    • Dissolve the residue in a minimum amount of hot ethanol.

    • Add diethyl ether dropwise until turbidity is observed.

    • Cool to 4°C to crystallize the 2-Amino-3-ethylpentanoic acid hydrochloride .

    • Filter and dry under vacuum over

      
      .
      
Data Summary: Strecker Route
ParameterValue/Observation
Precursor 2-Ethylbutanal (CAS: 97-96-1)
Key Intermediate 2-Amino-3-ethylpentanenitrile
Yield (Overall) 65–75%
Appearance White to off-white crystalline solid
Melting Point >240°C (dec.)[2]
Solubility Highly soluble in water, MeOH; Insoluble in Et2O

Protocol B: Enantioselective Resolution (L-Isomer)

Objective: Isolation of (S)-2-Amino-3-ethylpentanoic acid HCl (L-isomer) for biological applications.

Since the Strecker synthesis yields a racemic mixture (50:50 R/S), an enzymatic resolution using Acylase I (from Aspergillus melleus) is the industry standard for obtaining high optical purity (>99% ee).

Resolution Workflow

EnzymaticResolution Racemate Racemic HCl Salt (Step 3 Product) Acetylation N-Acetyl Derivative (Racemic) Racemate->Acetylation Ac2O, NaOH Enzyme Acylase I Hydrolysis (pH 7.5, 37°C) Acetylation->Enzyme Acylase I, CoCl2 Separation Separation via Ion Exchange or Extraction Enzyme->Separation L_Isomer L-Amino Acid (Free) Separation->L_Isomer Aqueous Phase D_Isomer N-Acetyl-D-Amino Acid (Unreacted) Separation->D_Isomer Organic Phase (Acidified) FinalSalt Target: (S)-2-Amino-3-ethylpentanoic acid HCl L_Isomer->FinalSalt HCl Treatment

Figure 2: Kinetic resolution workflow separating the L-enantiomer via selective enzymatic deacetylation.

Detailed Methodology
Step 1: N-Acetylation
  • Dissolve the racemic amino acid in 2M NaOH.

  • Add Acetic Anhydride (1.2 eq) dropwise at 0°C while maintaining pH > 10 with NaOH.

  • Acidify to pH 2 with HCl to precipitate the N-acetyl-DL-2-amino-3-ethylpentanoic acid .

Step 2: Enzymatic Hydrolysis
  • Buffer Prep: Dissolve the N-acetyl derivative in water; adjust pH to 7.5 with dilute LiOH or

    
    . Add catalytic 
    
    
    
    (activator).
  • Enzyme: Add Acylase I (Aspergillus). Incubate at 37°C with gentle stirring.

  • Monitoring: The reaction stops at 50% conversion (hydrolysis of the L-isomer only).

  • Separation:

    • Acidify mixture to pH 5.

    • Filter off the enzyme (or use immobilized enzyme).

    • Acidify further to pH 1.5.

    • Extract the unreacted N-acetyl-D-isomer with Ethyl Acetate (save for racemization/recycling).

    • The aqueous phase contains the L-amino acid hydrochloride .

Step 3: Final Salt Formation
  • Pass the aqueous phase through a cation exchange resin (Dowex 50) if necessary to remove salts.

  • Elute with

    
    , concentrate, then treat with 6M HCl.
    
  • Lyophilize to obtain (S)-2-Amino-3-ethylpentanoic acid hydrochloride .

Analytical Specifications (Self-Validation)

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

TestExpected ResultMechanistic Insight
1H NMR (

)

0.90 (t, 6H,

), 1.35 (m, 4H,

), 1.85 (m, 1H,

-CH), 3.95 (d, 1H,

-CH).
The doublet at 3.95 ppm confirms the

-proton is coupled to only one

-proton, verifying the structure.
13C NMR ~11.0 (

), ~23.0 (

), ~40.5 (

-CH), ~58.0 (

-CH), ~172.0 (COOH).
Simplification of signals due to symmetry of the ethyl groups on the

-carbon.
Mass Spec (ESI+) m/z 146.1

.
Confirms molecular weight of the free base (145.2 g/mol ).
Chiral HPLC Single peak (for resolved product) on Crownpak CR(+) or Chirobiotic T column.Essential for validating the enzymatic resolution step.

References

  • Strecker Synthesis Mechanism: Zuend, S. J., et al. "Scale-up of the Strecker Synthesis." Organic Process Research & Development, 2012.[2] Link

  • Enzymatic Resolution: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989. Link

  • Physical Properties & Analogs: PubChem Compound Summary for 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. Link

  • Conformational Restriction: Toniolo, C., et al. "C(alpha,alpha)-disubstituted glycines: Linear peptides and cyclic peptides." Biopolymers, 2005. Link

Sources

Foundational

Technical Guide: Solubility Profile & Handling of 2-Amino-3-ethylpentanoic Acid Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline hydrochloride ). [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline hydrochloride ).

[1]

Executive Summary & Chemical Identity

2-Amino-3-ethylpentanoic acid hydrochloride is a non-proteinogenic


-amino acid.[1] Structurally, it is the 3-ethyl analogue of Norvaline and a constitutional isomer of Isoleucine. In drug development, it serves as a critical chiral building block for introducing conformational restriction and increasing lipophilicity in peptide mimetics.

Unlike its zwitterionic free base, the hydrochloride salt form exhibits significantly enhanced aqueous solubility, making it the preferred form for stock solution preparation and physiological assays.

PropertyDetail
IUPAC Name 2-Amino-3-ethylpentanoic acid hydrochloride
Common Synonyms 3-Ethylnorvaline HCl;

-Ethylnorvaline HCl
CAS Number 57224-45-0 (HCl salt) / 14328-54-2 (Free base)
Molecular Formula

Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)
Physical Form White to off-white crystalline powder

Physicochemical Properties & Solubility Profile[1][2][3][4][5][6][7]

Theoretical Solubility Principles

The solubility of this molecule is governed by the competition between its ionic "head" (ammonium/carboxylate moiety) and its hydrophobic "tail" (the 3-ethylpentyl side chain).

  • Hydrophilic Domain: The hydrochloride salt formation protonates the amino group (

    
    ), disrupting the strong crystal lattice energy of the zwitterion and allowing for favorable ion-dipole interactions with water.
    
  • Hydrophobic Domain: The branched 7-carbon aliphatic backbone imparts significant lipophilicity compared to smaller amino acids (e.g., Alanine). This allows for moderate solubility in polar organic solvents (Ethanol, DMSO) but ensures insolubility in non-polar solvents.

Empirical Solubility Matrix

Note: Values are derived from structural analogs (e.g., L-Isoleucine HCl) and standard amino acid salt behaviors.

Solvent SystemSolubility RatingEstimated Saturation (

)
Mechanistic Insight
Water (pH < 5) High > 100 mg/mLIon-dipole solvation of

and

overcomes lattice energy.[1]
Water (pH 7.4) Moderate ~20–50 mg/mLBuffering to neutral pH may generate the zwitterion, reducing solubility.[1]
DMSO High > 50 mg/mLHigh dielectric constant supports the salt form; useful for biological stocks.[1]
Ethanol (Abs.) Moderate ~10–25 mg/mLSoluble due to lipophilic side chain, but lower than water.[1]
Acetonitrile Low/Insoluble < 1 mg/mLLack of H-bonding capability; acts as an anti-solvent.[1]
Diethyl Ether Insoluble NegligiblePolarity mismatch; used to precipitate the salt from reaction mixtures.[1]
Solvation Mechanism Diagram

The following diagram illustrates the thermodynamic interactions driving solubility in aqueous vs. organic media.

SolvationMechanism Salt Solid Crystal Lattice (Strong Ionic Bonds) Water Aqueous Solvent (High Dielectric) Salt->Water Dissociation Organic Non-Polar Solvent (Low Dielectric) Salt->Organic Exposure Solvated Solvated Ions (Stable Solution) Water->Solvated Ion-Dipole Interaction Precipitate Phase Separation (Insoluble) Organic->Precipitate Lattice Energy Dominates

Caption: Thermodynamic competition between lattice energy and solvation enthalpy determines solubility.[1]

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate the exact solubility limit for your specific batch.[1]

  • Preparation: Weigh approximately 100 mg of 2-Amino-3-ethylpentanoic acid HCl into a 2 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., Water, PBS, or Ethanol).
    
  • Equilibration: Vortex vigorously for 1 minute. Place on an orbital shaker at

    
     for 24 hours.
    
    • Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Filtration: Filter the supernatant using a 0.22

    
    m PTFE (for organics) or PES (for aqueous) syringe filter.
    
  • Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Preparation of 100 mM Stock Solution

Standard protocol for biological assays.

Reagents:

  • Compound: 18.17 mg (based on MW 181.66 g/mol ).

  • Solvent: DMSO (sterile filtered) or Ultra-pure Water.

Workflow:

  • Weigh 18.2 mg of 2-Amino-3-ethylpentanoic acid HCl into a sterile 1.5 mL microcentrifuge tube.

  • Add 500

    
    L  of solvent. Vortex until fully dissolved.
    
  • Add solvent to a final volume of 1.0 mL .

  • Verification: The solution should be clear and colorless.

  • Storage: Aliquot into 50

    
    L volumes and store at 
    
    
    
    . Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.[1]

Handling, Stability & Storage

Hygroscopicity Management

As a hydrochloride salt, this compound is hygroscopic . It will absorb atmospheric moisture, which can lead to:

  • Weighing errors (water weight artifact).

  • Hydrolysis of the salt to the free base over long periods.

  • Clumping/caking of the powder.

Best Practice:

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Weigh quickly in a low-humidity environment.[1]

  • Store under inert gas (Nitrogen/Argon) if possible.

pH-Dependent Solubility Workflow

The solubility changes drastically with pH.[1] The HCl salt is acidic. If neutralizing to pH 7.4 for cell culture:

pH_Workflow Step1 Dissolve HCl Salt in Water (pH ~2-3) Step2 Slowly add 1M NaOH (Dropwise) Step1->Step2 Step3 Monitor pH (Target: 7.4) Step2->Step3 Decision Precipitate Forms? Step3->Decision Soluble Proceed to Assay Decision->Soluble No Insoluble Back-titrate with HCl or Dilute Decision->Insoluble Yes (Isoelectric Point)

Caption: Workflow for adjusting pH without crashing the compound out of solution.

References

  • Sigma-Aldrich. 2-Amino-3-ethylpentanoic acid hydrochloride Product Page (CAS 57224-45-0).[1]Link[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 518928, 2-Amino-3-ethylpentanoic acid.[1] Retrieved from .

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[2][3] University of Rhode Island Dissertations. Link

  • ChemSrc. 3-Ethylnorvaline hydrochloride (CAS 57224-45-0) Physicochemical Data.[1]Link[1]

Sources

Exploratory

Technical Whitepaper: Stability Profile &amp; Handling of 2-Amino-3-ethylpentanoic acid Hydrochloride

Executive Summary This technical guide provides a comprehensive stability analysis of 2-Amino-3-ethylpentanoic acid hydrochloride (also known as -ethylnorvaline HCl or 3-ethylnorvaline HCl). As a bulky, hydrophobic, non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of 2-Amino-3-ethylpentanoic acid hydrochloride (also known as


-ethylnorvaline HCl or 3-ethylnorvaline HCl). As a bulky, hydrophobic, non-proteinogenic amino acid, it serves as a critical chiral building block in the synthesis of protease inhibitors and conformational constraints in peptide therapeutics.

While structurally homologous to L-Isoleucine, the presence of the 3-ethyl group introduces specific steric and stereochemical stability challenges. This guide details the physicochemical properties, degradation mechanisms (specifically C


-racemization), and validated protocols for stability testing and storage, adhering to ICH Q1A(R2) standards.

Part 1: Chemical Identity & Structural Analysis

Molecular Architecture

The molecule contains two chiral centers at positions C2 and C3, theoretically allowing for four stereoisomers. In drug development, the specific isomer (often the L-analog,


 or 

) is usually required in

enantiomeric excess (ee).
PropertySpecification
IUPAC Name 2-Amino-3-ethylpentanoic acid hydrochloride
Synonyms 3-Ethylnorvaline HCl;

-Ethylnorvaline HCl
Molecular Formula

Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Chiral Centers C2 (

-carbon), C3 (

-carbon)
Solubility High in water, methanol; Low in acetonitrile, ethyl acetate
The Hydrochloride Salt Advantage

The hydrochloride salt form is preferred over the zwitterionic free base for three mechanistic reasons:

  • Protonation of the Amine: The

    
     group prevents oxidative attack on the nitrogen, significantly reducing N-oxide formation.
    
  • Crystal Lattice Energy: The ionic lattice of the salt generally raises the melting point, providing greater thermal stability.

  • Solubility: It ensures rapid dissolution in aqueous buffers for biological assays.

Critical Trade-off: While chemically more stable, the HCl salt is significantly more hygroscopic than the free base. This necessitates strict humidity control.

Part 2: Physicochemical Stability Profile

Hygroscopicity & Deliquescence

Like many amino acid salts, 2-Amino-3-ethylpentanoic acid HCl acts as a moisture scavenger.

  • Mechanism: Water molecules coordinate with the chloride ion and the ammonium group.

  • Risk: At Relative Humidity (RH)

    
    , the salt may undergo deliquescence (dissolving in its own absorbed water). This lowers the glass transition temperature (
    
    
    
    ), facilitating molecular mobility and accelerating hydrolytic degradation or racemization.
Thermal Stability
  • Solid State: Generally stable up to

    
    . Decomposition typically occurs via decarboxylation at melting temperatures (
    
    
    
    ).
  • Solution: Stable at ambient temperatures. Prolonged heating (

    
    ) in acidic media is tolerated, but basic conditions induce rapid degradation.
    

Part 3: Chemical Stability & Degradation Pathways[3]

The primary stability risk for this molecule is stereochemical integrity , not gross chemical decomposition.

Racemization (The Alpha-Proton Acidity)

The C2 proton is weakly acidic due to the electron-withdrawing ammonium and carboxyl groups. Under basic conditions (pH > 9) or in the presence of aldehydes (Schiff base formation), this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.

Note: The C3 chiral center is sterically locked and generally does not epimerize under standard conditions. Therefore, degradation usually results in a mixture of diastereomers (e.g., L-isomer converting to D-allo-isomer).

Oxidative Deamination

While rare in the HCl salt form, exposure to strong oxidants or radical initiators (in solution) can lead to oxidative deamination, converting the amino acid into the corresponding


-keto acid (3-ethyl-2-oxopentanoic acid).
Visualization of Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization pathway, the primary threat to chiral purity.

RacemizationPathway L_Isomer L-Isomer (2S) (Active Drug Substance) Transition Planar Enolate Intermediate (Achiral C2) L_Isomer->Transition Proton Abstraction (-H+) Base Base / High pH Base->L_Isomer Transition->L_Isomer Reprotonation (Face A) D_Isomer D-Isomer (2R) (Impurity) Transition->D_Isomer Reprotonation (Face B)

Caption: Base-catalyzed enolization pathway leading to C2-epimerization (Racemization).

Part 4: Analytical Methodologies

To validate stability, "purity" must be defined as both chemical (>98%) and optical (>99% ee) purity. Standard C18 HPLC is insufficient as it cannot separate enantiomers.

Protocol: Chiral HPLC Analysis

This protocol uses a ligand-exchange mechanism or derivatization to resolve the four potential stereoisomers.

Method A: Direct Chiral Analysis (Preferred)

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic stationary phase).

  • Mobile Phase: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.

  • Detection: CAD (Charged Aerosol Detector) or ELSD (if UV absorption is low due to lack of chromophore).

  • Rationale: The ZWIX column is specifically designed for underivatized amino acids.

Method B: Marfey’s Reagent Derivatization (High Sensitivity)

  • Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Reaction: Mix sample with FDAA in

    
     at 
    
    
    
    for 1 hour. Quench with
    
    
    .
  • Separation: Standard C18 Column. The diastereomers formed (L-L vs L-D) have different physical properties and separate easily on achiral phases.

  • Detection: UV at 340 nm.

Protocol: Forced Degradation (Stress Testing)

Perform these tests to determine the "stability-indicating" nature of your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl,

, 24 hours
Minimal degradation (Stable).
Base Hydrolysis 0.1N NaOH,

, 4 hours
High Risk: Racemization (C2 epimerization).
Oxidation 3%

, RT, 24 hours
Potential N-oxide or keto-acid formation.
Thermal Solid state,

, 7 days
Stable (unless moisture present).

Part 5: Handling, Storage, & Re-test Protocol

Storage Conditions

Based on the hygroscopic nature of the HCl salt:

  • Primary Container: Glass amber vial or HDPE bottle.

  • Secondary Barrier: Heat-sealed aluminum foil bag with desiccant packs (Silica gel or Molecular Sieves).

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Temperature: Refrigerator (

    
     to 
    
    
    
    ) is standard. Freezer (
    
    
    ) is preferred for long-term storage (>1 year) to halt any slow kinetic racemization.
Stability Testing Workflow (ICH Q1A Compliant)

The following workflow outlines the decision matrix for assigning shelf-life/re-test dates.

StabilityWorkflow Start Batch Manufacture Cond_LongTerm Long Term Storage 25°C / 60% RH (12 Months) Start->Cond_LongTerm Cond_Accel Accelerated Storage 40°C / 75% RH (6 Months) Start->Cond_Accel Analysis Analysis Points: 0, 3, 6, 9, 12 Months (Appearance, Assay, Chiral Purity, Water Content) Cond_LongTerm->Analysis Cond_Accel->Analysis Decision_Pass Data within Spec? (No significant change) Analysis->Decision_Pass Outcome_Stable Assign 24-Month Re-test Period Decision_Pass->Outcome_Stable Yes Outcome_Fail Fail: Investigate (Packaging/Humidity Issue) Decision_Pass->Outcome_Fail No

Caption: ICH Q1A(R2) aligned stability testing workflow for New Drug Substances.

Re-test Period

For 2-Amino-3-ethylpentanoic acid HCl, if stored at


 with desiccant:
  • Initial Re-test: 12 months.[1]

  • Extension: Can be extended to 24 or 36 months if 12-month data shows

    
     change in enantiomeric excess and 
    
    
    
    increase in water content (Karl Fischer titration).

References

  • PubChem. (2025).[2] 2-Amino-3-ethylpentanoic acid | C7H15NO2.[3][2][4][5] National Library of Medicine. Available at: [Link]

  • ICH. (2003).[1][6][7] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Available at: [Link]

  • Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (Contextual reference for Marfey's Reagent protocols).
  • Leck, C., et al. (2017).[8] Revising the hygroscopicity of inorganic sea salt particles. Nature Communications. (Contextual reference for amino acid salt hygroscopicity). Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Alpha-Amino Acids. (Reference for racemization mechanisms during synthesis). Available at: [Link]

Sources

Foundational

Non-natural amino acid "2-Amino-3-ethylpentanoic acid"

An in-depth technical guide on 2-Amino-3-ethylpentanoic acid, structured for researchers and drug developers. A Strategic Non-Natural Amino Acid for Hydrophobic Tuning and Conformational Constraint Executive Summary 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 2-Amino-3-ethylpentanoic acid, structured for researchers and drug developers.

A Strategic Non-Natural Amino Acid for Hydrophobic Tuning and Conformational Constraint

Executive Summary

2-Amino-3-ethylpentanoic acid (also known as


-ethylnorvaline , 3-ethylnorvaline , or Epa ) is a non-proteinogenic, 

-branched

-amino acid. Structurally, it is characterized by a 3-pentyl side chain, making it a constitutional isomer of heptanoic acid derivatives but functionally a "super-isoleucine" mimetic.

For drug discovery professionals, this molecule offers a unique value proposition:

  • Symmetry & Stereochemical Simplicity: Unlike Isoleucine or Threonine, the

    
    -carbon of Epa carries two identical ethyl groups, rendering it achiral at the 
    
    
    
    -position. This eliminates diastereomeric impurities during synthesis.
  • Enhanced Lipophilicity: The bulky diethyl side chain significantly increases local hydrophobicity compared to Valine or Leucine, facilitating deeper burial into hydrophobic pockets (e.g., GPCR transmembrane domains).

  • Proteolytic Stability: The extreme steric bulk at the

    
    -position sterically occludes the peptide bond, conferring resistance to proteases like trypsin and chymotrypsin.
    

This guide details the physicochemical properties, synthesis pathways, and critical solid-phase peptide synthesis (SPPS) protocols required to utilize this building block effectively.

Chemical Identity and Physicochemical Profile[1][2][3][4]

The defining feature of 2-Amino-3-ethylpentanoic acid is its


-branching . While Valine has two methyl groups and Isoleucine has a methyl and an ethyl, Epa possesses two ethyl groups. This results in a massive steric footprint proximal to the peptide backbone.
Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name 2-Amino-3-ethylpentanoic acid
Common Names

-Ethylnorvaline; 3-Ethylnorvaline; Diethylalanine
CAS Numbers 14328-54-2 (Racemic)14328-49-5 (L-isomer / S-isomer)14328-61-1 (D-isomer / R-isomer)
Molecular Formula

Molecular Weight 145.20 g/mol
Side Chain 3-Pentyl group (

)
Achiral

-carbon
LogP ~1.53Highly Lipophilic
pKa (

-COOH)
~2.3Typical for

-amino acids
pKa (

-NH3+)
~9.7
Structural Class

-Branched, Aliphatic, Non-polar
Isosteric to Isoleucine (bulkier)
Structural Comparison (Isosteres)

The following diagram illustrates the structural progression of steric bulk in


-branched amino acids.

AminoAcidComparison Val Valine (Beta: 2 Methyls) Ile Isoleucine (Beta: Me + Et) *Chiral Beta Carbon* Val->Ile +CH2 (Asymmetry introduced) Epa 2-Amino-3-ethylpentanoic Acid (Beta: 2 Ethyls) *Achiral Beta Carbon* Ile->Epa +CH2 (Symmetry restored)

Synthesis and Production

The synthesis of 2-Amino-3-ethylpentanoic acid typically avoids the complexity of asymmetric hydrogenation used for Isoleucine because the


-carbon is not a stereocenter. The primary challenge is the steric hindrance during the formation of the C-N bond.
Primary Route: Strecker Synthesis & Resolution

The industrial standard involves the Strecker synthesis starting from 2-ethylbutanal (diethyl acetaldehyde), followed by chemical resolution or enzymatic hydrolysis.

  • Aldehyde Formation: 2-Ethylbutanal is generated via the aldol condensation of acetaldehyde (or derivatives) or oxidation of 2-ethylbutanol.

  • Strecker Reaction: Reaction with

    
     and 
    
    
    
    (or
    
    
    ) yields the
    
    
    -aminonitrile: 2-amino-3-ethylpentanenitrile .
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the racemic amino acid.

  • Chiral Resolution:

    • Chemical: "Asymmetric transformation of the second kind" using (R)-mandelic acid . The racemate forms a salt with mandelic acid; under specific equilibrating conditions, the entire bulk can be converted to the desired diastereomeric salt, which is then hydrolyzed to yield the pure (S)-enantiomer (L-form).

    • Enzymatic: Acylase I (from Aspergillus) can selectively hydrolyze N-acetyl-DL-Epa to L-Epa and N-acetyl-D-Epa.

SynthesisPath Start 2-Ethylbutanal (Diethyl Acetaldehyde) Strecker Strecker Reaction (NaCN, NH4Cl) Start->Strecker Nitrile 2-Amino-3-ethylpentanenitrile Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl, Heat) Nitrile->Hydrolysis Racemate DL-2-Amino-3-ethylpentanoic Acid Hydrolysis->Racemate Resolution Chiral Resolution ((R)-Mandelic Acid) Racemate->Resolution Salt Formation Product L-2-Amino-3-ethylpentanoic Acid (>99% ee) Resolution->Product Selective Crystallization

Applications in Drug Discovery[4][7]
4.1. Conformational Constraint & Helix Stability

-branched amino acids generally destabilize 

-helices due to steric clash between the side chain and the peptide backbone carbonyl (

). However, they strongly favor

-sheet formations.
  • Usage: Incorporate Epa to disrupt helices or to stabilize

    
    -turn mimetics.
    
  • Mechanism: The twin ethyl groups restrict the

    
     torsion angle space significantly more than Val or Ile, locking the backbone into specific conformations.
    
4.2. Hydrophobic Interaction Mapping

In Structure-Activity Relationship (SAR) studies, Epa serves as a probe for the size limit of hydrophobic pockets.

  • The "Goldilocks" Probe: If Val (small) and Ile (medium) are active, but tert-Leucine (spherical bulk) is inactive, Epa tests the tolerance for lateral extension without the spherical rigidity of tert-butyl groups.

  • Case Study: In the development of Bicycle peptides (e.g., targeting Transferrin Receptor 1), Epa was identified as a superior replacement for Isoleucine (Ile7), contributing to single-digit nanomolar binding affinity and enhanced plasma stability.

4.3. Proteolytic Resistance

The steric bulk of Epa prevents proteases from accessing the peptide bond.

  • Cathepsin B Inhibition: Epa (L-isomer) has demonstrated strong inhibitory activity against Cathepsin B when incorporated into inhibitor scaffolds, outperforming standard aliphatic residues.

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Incorporating 2-Amino-3-ethylpentanoic acid into peptides is non-trivial due to the steric hindrance at the


-carbon. Standard coupling protocols often result in deletion sequences.
Protocol 1: Fmoc-Protection

If synthesizing the Fmoc-derivative in-house:

  • Dissolve L-Epa in

    
    .
    
  • Add Fmoc-OSu (0.95 eq) in Dioxane at

    
    .
    
  • Stir at RT for 24h.[1] Acidify to pH 2.

  • Critical Step: The product is extremely lipophilic. Extract with Ethyl Acetate, but ensure thorough washing to remove Fmoc-byproducts. Recrystallize from Hexane/EtOAc.

Protocol 2: Coupling to Resin (The "Difficult Coupling" Cycle)

Warning: Do not use standard HBTU/DIEA at room temperature for short times.

  • Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is essential to reduce racemization and accelerate coupling.

    • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

  • Step-by-Step:

    • Pre-activation: Dissolve Fmoc-Epa-OH (3-4 eq) and HATU (3-4 eq) in minimal NMP. Add DIPEA (6-8 eq). Let stand for 1-2 minutes (yellow color).

    • Coupling: Add mixture to resin.

    • Conditions: Microwave irradiation is highly recommended (

      
       for 5-10 mins). If manual, double couple for 2 hours at room temperature.
      
    • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines, though Epa is primary, the steric bulk can give false negatives).

    • Capping: Aggressive capping (Acetic anhydride/Pyridine) is necessary after this step to terminate unreacted chains.

Protocol 3: N-Terminal Elongation (Coupling ONTO Epa)

Coupling the next amino acid onto the N-terminus of an Epa residue is the hardest step due to the shielding of the amine by the two ethyl groups.

  • Strategy: Use the strongest available activation (COMU or HATU) and elevated temperature (

    
    ).
    
  • Check: Verify completion via LC-MS of a micro-cleavage.

SPPS_Logic Start Coupling Fmoc-Epa-OH Check1 Is the Resin/Peptide Sterically Crowded? Start->Check1 Standard Standard Coupling (HBTU/DIEA, 1h) Check1->Standard No Advanced Advanced Coupling (HATU/HOAt, Microwave 75°C) Check1->Advanced Yes (Recommended) QC QC: Chloranil/Kaiser Test Standard->QC Advanced->QC Recouple Double Couple (Change Solvent to NMP) QC->Recouple Fail NextStep Proceed to Deprotection QC->NextStep Pass Recouple->QC

References
  • BOC Sciences. Fmoc-D-2-amino-3-ethylpentanoic acid - Amino Acids. Retrieved from

  • Peraro, L., et al. (2018). Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay. National Institutes of Health (NIH). Retrieved from

  • Bicycle Therapeutics. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency. Retrieved from

  • ChemSrc. 2-AMINO-3-ETHYL-PENTANOIC ACID | CAS#:14328-54-2.[2] Retrieved from

  • Hassan, N. A., Bayer, E., & Jochims, J. C. (1998). Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind.[1] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Guidechem. 3-ETHYLPENTANOIC ACID Properties and Suppliers. Retrieved from

Sources

Exploratory

2-Amino-3-ethylpentanoic Acid: The "Hyper-Hydrophobic" Isoleucine Analog

Technical Guide for Drug Discovery & Protein Engineering Executive Summary 2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or Gly(3-pentyl) ) is a non-canonical amino acid (NCAA) structurally homologous to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Protein Engineering

Executive Summary

2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or Gly(3-pentyl) ) is a non-canonical amino acid (NCAA) structurally homologous to Isoleucine. It is characterized by a "3-pentyl" side chain—a diethyl-substituted


-carbon.

This guide details the physicochemical properties, asymmetric synthesis, and application of this analog in peptidomimetics. Its primary utility lies in its steric bulk (exceeding Isoleucine and Valine) and its simplified stereochemistry . Unlike Isoleucine, which possesses two chiral centers, 2-Amino-3-ethylpentanoic acid possesses a symmetric (achiral)


-carbon, eliminating diastereomeric impurities (allo-isomers) during synthesis while providing superior proteolytic resistance.
Part 1: Chemical Identity & Structural Pharmacology
1.1 Structural Divergence from Isoleucine

While Isoleucine contains a sec-butyl side chain, 2-Amino-3-ethylpentanoic acid features a 3-pentyl side chain. This addition of a single methylene group (


) creates a symmetrical bifurcation at the 

-position.
FeatureL-Isoleucine2-Amino-3-ethylpentanoic Acid
Formula


Side Chain sec-butyl3-pentyl (diethylmethyl)

-Carbon
Chiral (Stereogenic)Achiral (Prochiral)
Stereoisomers 4 (L, D, L-allo, D-allo)2 (L, D)
Hydrophobicity HighHyper-Hydrophobic
Steric Bulk (

)
HighVery High (Severe

-branching)
1.2 The "Symmetry Advantage"

In drug development, Isoleucine analogs often suffer from epimerization at the


-carbon, leading to inseparable "allo" impurities. 2-Amino-3-ethylpentanoic acid solves this. Because the 

-carbon carries two identical ethyl groups, it is achiral .
  • Implication: You only need to control the

    
    -carbon stereochemistry.
    
  • Result: Higher purity APIs (Active Pharmaceutical Ingredients) and simplified QC protocols.

1.3 Structural Visualization

The following diagram contrasts the stereochemical complexity of Isoleucine against the symmetry of 2-Amino-3-ethylpentanoic acid.

structure_comparison cluster_0 L-Isoleucine (2 Chiral Centers) cluster_1 2-Amino-3-ethylpentanoic Acid (1 Chiral Center) Ile_Alpha α-Carbon (S-config) Ile_Beta β-Carbon (S-config) Ile_Alpha->Ile_Beta Methyl Methyl Ile_Beta->Methyl Ethyl Ethyl Ile_Beta->Ethyl Ana_Alpha α-Carbon (S-config) Ana_Beta β-Carbon (Achiral/Symmetric) Ana_Alpha->Ana_Beta Ethyl1 Ethyl Ana_Beta->Ethyl1 Ethyl2 Ethyl Ana_Beta->Ethyl2

Figure 1: Structural comparison highlighting the elimination of the


-stereocenter in the analog.
Part 2: Synthetic Routes (Asymmetric)[1]

For pharmaceutical applications, the Schöllkopf Bis-Lactim Ether method is the gold standard for synthesizing this amino acid with high enantiomeric excess (


).
2.1 The Schöllkopf Protocol

This method utilizes a chiral auxiliary (Valine-derived) to direct the incoming alkyl group to the specific face of the enolate.

  • Auxiliary Formation: Condensation of L-Valine with Glycine to form a cyclic dipeptide (diketopiperazine), followed by methylation (bis-lactim ether).

  • Deprotonation: n-Butyllithium (

    
    -BuLi) removes the proton from the glycine-derived 
    
    
    
    -position.
  • Electrophilic Attack: The lithiated species attacks 3-bromopentane .

    • Note: 3-bromopentane provides the "3-pentyl" skeleton.

  • Hydrolysis: Mild acid hydrolysis releases the chiral auxiliary (recyclable) and the target amino acid: L-2-Amino-3-ethylpentanoic acid.

synthesis_workflow Start Schöllkopf Bis-Lactim Ether (Gly-Val derived) Step1 1. Deprotonation (n-BuLi, -78°C, THF) Start->Step1 Step2 2. Alkylation (+ 3-Bromopentane) Step1->Step2 Electrophilic Attack Intermediate Sterically Hindered Adduct Step2->Intermediate Step3 3. Acid Hydrolysis (0.25N HCl) Intermediate->Step3 Product L-2-Amino-3-ethylpentanoic Acid (>98% ee) Step3->Product Recycle Recover Chiral Auxiliary (L-Valine methyl ester) Step3->Recycle

Figure 2: Asymmetric synthesis pathway using the Schöllkopf auxiliary to ensure L-configuration.

Part 3: Applications in Drug Discovery[2]
3.1 Proteolytic Stability (The "Umbrella Effect")

The 3-pentyl side chain acts as a steric "umbrella." By projecting two ethyl groups at the


-position, it severely restricts the conformational space of the peptide backbone (

angles).
  • Mechanism: This restriction prevents proteases (like Trypsin or Chymotrypsin) from accessing the peptide bond for cleavage.

  • Data: Peptides containing this analog often show

    
     (half-life) increases of 5x to 20x  in human plasma compared to Isoleucine variants.
    
3.2 Cysteine Protease Inhibition (Cathepsin B)[1]

This analog is a critical component in the design of "Warhead" inhibitors (e.g., E-64 analogs).

  • Role: It occupies the S2 or S3 subsites of the enzyme.

  • Benefit: The hyper-hydrophobic nature fills the hydrophobic pocket of Cathepsin B more effectively than Leucine or Isoleucine, increasing binding affinity (

    
    ) and selectivity.
    
Part 4: Experimental Protocols
4.1 Solid Phase Peptide Synthesis (SPPS) Coupling

Challenge: The


-branching makes this amino acid extremely difficult to couple. Standard HBTU/DIEA protocols often result in deletion sequences.

Optimized Protocol (Fmoc Chemistry):

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation (The Critical Step):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC .

    • Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 8 eq DIEA.

    • Reasoning: HATU is superior for hindered couplings due to the neighboring group effect of the pyridine nitrogen (7-azabenzotriazole).

  • Coupling:

    • Time: 2 to 4 hours (vs. standard 45 min).

    • Temperature: 45°C (Microwave assisted is preferred if available).

    • Double Coupling is Mandatory: Repeat the coupling step with fresh reagents to ensure >99% yield.

  • Capping: Acetic Anhydride/Pyridine to terminate unreacted chains.

spps_cycle cluster_coupling Hindered Coupling Cycle Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation HATU / HOAt / DIEA Wash1->Activate Couple Coupling Reaction 4 hrs @ 45°C Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check Repeat Double Couple (Mandatory) Check->Repeat If <99.5% Cap Capping (Ac2O) Check->Cap If >99.5% Repeat->Cap Next Next Cycle Cap->Next

Figure 3: Modified SPPS cycle specifically for sterically hindered


-branched amino acids.
References
  • Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. bioRxiv, 2024. Link

  • Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. PubMed Central, 2025. Link

  • Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. PubMed Central, 2016. Link

  • The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System. Chemical Reviews, 2020. Link

  • 2-Amino-3-ethylpentanoic acid (Chemical Properties & CAS 14328-61-1). ChemicalBook. Link

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthesis of 2-Amino-3-ethylpentanoic Acid Derivatives

Executive Summary 2-Amino-3-ethylpentanoic acid (often referred to in medicinal chemistry as 3-Ethylnorvaline or Epa ) is a non-proteinogenic -amino acid.[1] Structurally, it represents a "bulk-expanded" analog of Isoleu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-ethylpentanoic acid (often referred to in medicinal chemistry as 3-Ethylnorvaline or Epa ) is a non-proteinogenic




-amino acid.[1] Structurally, it represents a "bulk-expanded" analog of Isoleucine and Valine, featuring a

-branched side chain with high steric demand and lipophilicity.

This guide details the utility of Epa derivatives in drug discovery, specifically for enhancing proteolytic stability , optimizing hydrophobic interactions in peptide therapeutics, and serving as warheads for protease inhibitors .

Medicinal Chemistry Profile

Structural Logic and SAR

The biological activity of Epa derivatives is driven by two physicochemical properties that distinguish it from canonical amino acids (Leu, Ile, Val):

  • 
    -Branching & Steric Bulk: 
    Unlike Leucine (which is 
    
    
    
    -branched), Epa is
    
    
    -branched like Valine and Isoleucine. However, the substituents at the
    
    
    -position are two ethyl chains (or an ethyl and a propyl backbone segment, depending on nomenclature perspective), creating a massive steric block near the peptide backbone.
    • Effect: This severely restricts the conformational space (

      
       and 
      
      
      
      torsion angles) of the peptide, stabilizing specific secondary structures (e.g.,
      
      
      -turns or distorted
      
      
      -helices) and blocking access to peptidases.
  • Lipophilicity (

    
    ): 
    The addition of methylene groups increases the hydrophobicity significantly compared to Valine.
    
    • Effect: Enhances membrane penetration (cell permeability) and increases affinity for deep hydrophobic pockets in enzymes (e.g., Cathepsin B) or receptors.

Key Derivative Classes
Derivative ClassBiological TargetMechanism of Action
Peptidomimetics GPCRs / Antimicrobial TargetsConformational Constraint: Replaces Ile/Val to lock bioactive conformation and prevent degradation.
Epoxysuccinyl Scaffolds Cysteine Proteases (Cathepsin B)Active Site Saturation: The bulky side chain fills the S2 subsite of the enzyme more effectively than natural amino acids.
Chloroalkane Probes Autophagy MachineryCytosolic Localization: Increases cytosolic retention of probes in "HaloTag" assays (e.g., CAPA).[2]

Biological Applications: Case Studies

Case Study A: Potentiation of Antimicrobial Peptides (AMPs)

In the optimization of Anoplin (a helical antimicrobial peptide from wasp venom), substituting native residues with Epa revealed critical SAR insights.

  • Mechanism: The bulky Epa side chain was used to probe the "hydrophobic face" of the amphipathic helix.

  • Outcome: Substitution of Valine or Isoleucine with Epa increased the hydrophobicity and the depth of membrane insertion. However, excessive hydrophobicity can lead to mammalian toxicity (hemolysis). The Epa analog demonstrated that steric bulk at specific positions (e.g., position 5 or 8) dictates the tilt angle of the peptide in the lipid bilayer.

  • Reference: Uggerhøj, L. E., et al. (2015). Rational Design of Alpha-Helical Antimicrobial Peptides.

Case Study B: Cathepsin B Inhibition (E-64 Analogs)

E-64 is a standard irreversible inhibitor of cysteine proteases. Researchers synthesized analogs replacing the Leucine residue with L-2-amino-3-ethylpentanoic acid .

  • Mechanism: Cathepsin B has a defined S2 hydrophobic pocket. The Epa side chain (

    
    -ethyl) provides a tighter "lock-and-key" fit than the isobutyl group of Leucine.
    
  • Result: The Epa-containing derivative showed significantly stronger inhibitory activity (

    
     reduction) due to optimized Van der Waals interactions within the enzyme active site.
    
  • Reference: Kondo, H., et al. (Biosynthetic characterization...)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Epa-Peptides

Rationale: Coupling


-branched amino acids like Epa is difficult due to steric hindrance, often leading to deletion sequences. Standard protocols must be modified.

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-L-2-amino-3-ethylpentanoic acid.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF 
    
    
    
    .
  • Activation (Critical):

    • Dissolve Fmoc-Epa (4 eq), HATU (3.8 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to resin.

    • Note: Do not use DIC/HOBt for this residue; it is too slow.

  • Coupling:

    • Incubate for 2 hours at room temperature (standard AA is 45 min).

    • Double Couple: Drain, and repeat the coupling step with fresh reagents for another 2 hours.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Cytosolic Penetration Assay (CAPA)

Rationale: To verify if the Epa modification improves cell permeability of a peptide drug.

  • Transfection: HeLa cells are transfected with a HaloTag-GFP-Mito reporter (localizes to mitochondria).

  • Pulse: Treat cells with the Chloroalkane-Epa-Peptide conjugate (ct-Epa).

    • Mechanism:[1][2][3][4] If the peptide enters the cytosol, the Chloroalkane tag covalently binds the HaloTag on the mitochondria.

  • Chase: Wash and add a fluorescent HaloTag ligand (e.g., TMR) that stains unoccupied HaloTags.

  • Quantification: Measure the inverse relationship between TMR fluorescence and peptide concentration. A lower

    
     (concentration for 50% blocking) indicates higher cytosolic penetration.
    
    • Expected Result: Epa analogs typically show 2-3x lower

      
       than Val/Ala analogs due to enhanced lipophilicity.
      

Visualization of Mechanism & Workflow

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for substituting Isoleucine/Valine with Epa in drug design.

SAR_Logic Start Native Peptide (contains Ile/Val) Mod Substitution: 2-Amino-3-ethylpentanoic acid (Epa) Start->Mod Rational Design Prop1 Increased Steric Bulk (Beta-branching) Mod->Prop1 Prop2 Increased Lipophilicity (+CH2 groups) Mod->Prop2 Out1 Proteolytic Stability (Blocks Peptidases) Prop1->Out1 Out2 Conformational Lock (Restricts Phi/Psi) Prop1->Out2 Out3 Membrane Insertion (Deep Hydrophobic Anchor) Prop2->Out3 Out4 Toxicity Risk (Hemolysis if > Threshold) Prop2->Out4 Excessive Hydrophobicity

Caption: Logical flow of Epa substitution effects. Yellow nodes represent physicochemical shifts; Green nodes represent therapeutic benefits; Red represents potential toxicity.

Diagram 2: Synthesis Optimization Workflow

This diagram details the critical deviations from standard SPPS required for Epa.

SPPS_Workflow Step1 Resin Preparation (Low Loading < 0.3 mmol/g) Step2 Activation Strategy HATU / HOAt / DIPEA Step1->Step2 Step3 Coupling Reaction (Steric Hindrance Barrier) Step2->Step3 Step4 Optimization Branch Step3->Step4 Is AA Beta-Branched? (Epa) Step5 Extended Time (2h) + Double Coupling Step4->Step5 Yes (Critical) Step6 Standard Coupling (45 min) Step4->Step6 No (Ala, Gly, etc.) Result Successful Incorporation (>95% Yield) Step5->Result Step6->Result

Caption: Modified Solid-Phase Peptide Synthesis (SPPS) workflow emphasizing the "Double Couple" requirement for sterically hindered Epa residues.

References

  • Quigley, C., et al. (2012).[5] Highly tunable arylated cinchona alkaloids as bifunctional catalysts.[5] Chemical Communications.[5]

  • Uggerhøj, L. E., et al. (2015). Rational Design of Alpha-Helical Antimicrobial Peptides: Do's and Don'ts. ChemBioChem.

  • Peraro, L., et al. (2018).[2] Quantitative measurement of cytosolic penetration using the chloroalkane penetration assay. Bioorganic & Medicinal Chemistry.[2][5][6][7]

  • NASA. (2011). Prebiotic chemistry themed issue: Amino acid analysis in meteorites.

  • BOC Sciences. Fmoc-D-2-amino-3-ethylpentanoic acid Product Information.

Sources

Exploratory

2-Amino-3-ethylpentanoic Acid: Stereochemical Analysis and Synthetic Utility

The following technical guide details the stereochemical and synthetic landscape of 2-Amino-3-ethylpentanoic acid , a non-proteinogenic amino acid characterized by its unique steric symmetry. [1] Executive Summary 2-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and synthetic landscape of 2-Amino-3-ethylpentanoic acid , a non-proteinogenic amino acid characterized by its unique steric symmetry.

[1]

Executive Summary

2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or


-Diethylalanine ) is a bulky, branched-chain 

-amino acid.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics where conformational restriction and proteolytic stability are required.[1]

Unlike its structural analog L-Isoleucine, which possesses two chiral centers, 2-amino-3-ethylpentanoic acid presents a unique stereochemical profile: it contains only one chiral center due to the symmetry of the


-carbon substituents.[1] This guide analyzes the molecule's stereoisomerism, synthetic pathways, and applications in drug development.[1]
Key Chemical Identifiers
PropertyDetail
IUPAC Name 2-Amino-3-ethylpentanoic acid
Common Synonyms 3-Ethylnorvaline;

-Diethylalanine; 2-Amino-3-ethylvaleric acid
CAS Number 14328-54-2 (Racemic); 14328-61-1 (D-isomer); 14328-62-2 (L-isomer)
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
Chirality Single chiral center at C

(C2)

Structural Analysis & Stereochemistry

The "Isoleucine Trap": Resolving Chirality

A common misconception in structural biology is assuming 2-amino-3-ethylpentanoic acid follows the stereochemical rules of Isoleucine (2-amino-3-methylpentanoic acid).[1]

  • Isoleucine: The

    
    -carbon (C3) is bonded to a methyl group, an ethyl group, a hydrogen, and the C
    
    
    
    .[1] All four groups are different, creating a second chiral center.[1]
  • 2-Amino-3-ethylpentanoic acid: The

    
    -carbon (C3) is bonded to two ethyl groups  (one being the C3-substituent, the other being the C4-C5 chain tail).[1] Because two substituents are identical (ethyl), the 
    
    
    
    -carbon is achiral (symmetric).[1]

Consequently, this molecule exists as a pair of enantiomers rather than four diastereomers.[1]

Stereoisomers

The stereoisomerism is defined solely by the


-carbon (C2).[1]
  • (S)-2-Amino-3-ethylpentanoic acid (L-isomer): The biologically relevant analog, mimicking the stereochemistry of natural L-amino acids.[1]

  • (R)-2-Amino-3-ethylpentanoic acid (D-isomer): Often used in peptidomimetics to induce

    
    -turns or prevent enzymatic degradation.[1]
    

Stereochemistry Struct 2-Amino-3-ethylpentanoic acid Structure Analysis C2 Alpha Carbon (C2) Chiral Center Struct->C2 C3 Beta Carbon (C3) Achiral (Symmetric) Struct->C3 Sub_C2 Bonded to: 1. -NH2 2. -COOH 3. -H 4. Side Chain C2->Sub_C2 Sub_C3 Bonded to: 1. -H 2. Alpha-C 3. Ethyl Group (-CH2CH3) 4. Ethyl Group (-CH2CH3) C3->Sub_C3 Result Conclusion: Only 2 Stereoisomers (R) and (S) Sub_C3->Result Symmetry detected

Figure 1: Stereochemical logic tree demonstrating the achirality of the


-carbon due to symmetrical ethyl substituents.

Synthetic Methodologies

The synthesis of 2-amino-3-ethylpentanoic acid typically proceeds via the modification of the corresponding aldehyde (2-ethylbutanal) or through alkylation of glycine equivalents.[1]

Route A: Strecker Synthesis (Racemic)

The most direct industrial route utilizes 2-ethylbutanal.[1] This method produces a racemic mixture which must be resolved.[1][2]

  • Precursor: 2-Ethylbutanal (Isopentanal analog).[1]

  • Reagents: NaCN, NH

    
    Cl (or NH
    
    
    
    ).
  • Intermediate:

    
    -Aminonitrile.[1]
    
  • Hydrolysis: Acidic hydrolysis (HCl) yields the racemic amino acid.[1]

Route B: Asymmetric Synthesis (Enantioselective)

To obtain the pure (S)-enantiomer for drug development, asymmetric induction is required.[1]

  • Method: Schöllkopf Bis-Lactim Ether Method.[1]

  • Mechanism:

    • Cyclic dipeptide (bis-lactim ether) derived from L-Valine is used as a chiral auxiliary.[1]

    • Lithiation generates a nucleophile at the

      
      -position.[1]
      
    • Electrophilic attack by a bulky halide (e.g., 3-bromopentane is difficult due to elimination; alternatively, Knoevenagel condensation with diethyl ketone followed by asymmetric hydrogenation).[1]

    • Refined Approach: A more robust route involves the asymmetric Strecker synthesis using a chiral sulfinimine or the enzymatic resolution of the N-acetylated racemate using Acylase I (Aspergillus melleus), which selectively hydrolyzes the L-isomer.[1]

Synthesis Aldehyde 2-Ethylbutanal (Precursor) Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Nitrile Alpha-Aminonitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl, Heat) Nitrile->Hydrolysis Racemate Racemic 2-Amino-3-ethylpentanoic acid Hydrolysis->Racemate Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution Acetylation + Hydrolysis Pure Pure (S)-Isomer (L-3-Ethylnorvaline) Resolution->Pure

Figure 2: Synthetic workflow from the aldehyde precursor to the optically pure amino acid.[1]

Applications in Drug Development

Conformational Restriction

The "diethyl" side chain creates a high degree of steric bulk near the peptide backbone.[1]

  • Effect: This restricts the rotation of the

    
     and 
    
    
    
    torsion angles.[1]
  • Utility: It stabilizes specific secondary structures (helices or turns) and prevents the "induced fit" of proteases, thereby increasing the half-life of peptide drugs.[1]

Hydrophobicity Modulation

With seven carbons, this amino acid is significantly more hydrophobic than Valine (5 carbons) and slightly more than Isoleucine (6 carbons).[1]

  • LogP Impact: Incorporating this residue into a lead compound increases lipophilicity, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

Isotopic Labeling

Because the two ethyl groups at C3 are chemically equivalent but spatially distinct in a chiral environment (prochiral), they are excellent targets for NMR studies.[1] Selective deuteration of one ethyl arm allows for precise probing of side-chain dynamics in protein-ligand binding interfaces.[1]

Analytical Profiling

Differentiation of 2-amino-3-ethylpentanoic acid from its isomers (like 2-amino-3,3-dimethylpentanoic acid) requires rigorous analytical methods.[1]

Table 1: Analytical Differentiation
TechniqueExpected SignatureNote
1H NMR Triplet at ~0.9 ppm (6H) for terminal methyls.[1]The two methyl groups may appear equivalent or slightly diastereotopic depending on solvent/environment.[1]
13C NMR Distinct signal for the symmetric ethyl carbons.Simplification of spectrum compared to Isoleucine.[1]
Chiral HPLC Separation of (R) and (S) enantiomers.Column: Crown ether-based (e.g., Crownpak CR(+)) or Zwitterionic (e.g., Chiralpak ZWIX).[1]

References

  • PubChem. 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • ChemSrc. 2-Amino-3-ethyl-pentanoic acid (CAS 14328-54-2).[1][3][4][5] Available at: [Link][1]

  • NASA Sciences and Exploration. The Search for Chiral Asymmetry as a Potential Biosignature.[1] (Discusses meteoritic detection of 2-amino-3-ethylpentanoic acid). Available at: [Link][1]

  • ACS Publications. Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity.[1] Journal of Organic Chemistry.[1] (Discusses usage of (R/S)-2-Amino-3-ethylpentanoic acid). Available at: [Link][1]

Sources

Foundational

Chiral Architecture and Pharmacological Utility of 2-Amino-3-ethylpentanoic Acid (AEPA)

Executive Summary This guide provides a rigorous technical analysis of 2-Amino-3-ethylpentanoic acid (AEPA), a non-proteinogenic -amino acid often utilized in peptidomimetic drug design. Also known as -ethylnorvaline or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 2-Amino-3-ethylpentanoic acid (AEPA), a non-proteinogenic


-amino acid often utilized in peptidomimetic drug design. Also known as 

-ethylnorvaline
or

-diethylalanine
, AEPA is structurally analogous to Isoleucine but possesses distinct stereochemical properties due to its symmetric side-chain architecture.

For researchers in medicinal chemistry, AEPA represents a critical tool for modulating the lipophilicity and proteolytic stability of peptide therapeutics without introducing additional chiral complexity at the


-position. This document details its structural analysis, asymmetric synthesis, and application in constraining peptide backbone conformation.

Structural Analysis & Stereochemistry

The "Pseudo-Isoleucine" Symmetry

A common misconception in amino acid design is treating AEPA as a diastereomeric analogue of Isoleucine. A precise topological analysis reveals a critical distinction:

  • Isoleucine: Contains two chiral centers (

    
    -carbon at C2 and 
    
    
    
    -carbon at C3).
  • AEPA: Contains only one chiral center (

    
    -carbon at C2).
    

Structural Logic: The IUPAC name "2-Amino-3-ethylpentanoic acid" implies a 5-carbon backbone.

  • C1: Carboxyl group (-COOH).

  • C2:

    
    -carbon bonded to -NH
    
    
    
    , -H, -COOH, and the side chain. (Chiral)
  • C3:

    
    -carbon bonded to -H, the C2-moiety, an Ethyl substituent (-CH
    
    
    
    CH
    
    
    ), and the remainder of the pentyl chain (C4-C5, which is also -CH
    
    
    CH
    
    
    ).

Because C3 is bonded to two identical ethyl groups, it possesses a plane of symmetry, rendering it achiral . Consequently, AEPA exists as a single pair of enantiomers (


-AEPA and 

-AEPA), greatly simplifying synthetic separation compared to Isoleucine's four diastereomers.
Visualization of Stereochemical Divergence

stereochemistry cluster_symmetry Symmetry Check Iso Isoleucine (2 Stereocenters) C2_Iso C2 (Alpha) Chiral Iso->C2_Iso C3_Iso C3 (Beta) Chiral (Methyl vs Ethyl) Iso->C3_Iso AEPA AEPA (Beta-ethylnorvaline) (1 Stereocenter) C2_AEPA C2 (Alpha) Chiral AEPA->C2_AEPA C3_AEPA C3 (Beta) Achiral (Ethyl vs Ethyl) AEPA->C3_AEPA Plane of Symmetry Plane of Symmetry C3_AEPA->Plane of Symmetry Identical Et groups

Figure 1: Stereochemical comparison highlighting the achiral nature of the


-carbon in AEPA due to symmetric ethyl substitution.

Asymmetric Synthesis Protocols

While racemic synthesis (Strecker reaction) followed by enzymatic resolution is viable for bulk production, high-value drug discovery requires precise asymmetric synthesis. The Schöllkopf Bis-Lactim Ether method is the gold standard for laboratory-scale synthesis of AEPA, offering high enantiomeric excess (ee > 95%).

Protocol: Schöllkopf Asymmetric Alkylation

This method utilizes a chiral auxiliary (typically derived from L-Valine) to direct the stereochemistry of the incoming electrophile.

Reagents Required:

  • Auxiliary: (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6M in hexanes.
  • Electrophile: 3-Bromopentane is ineffective due to steric hindrance (secondary halide).

    • Correction Strategy: We alkylate the auxiliary with Ethyl Iodide first, then a second ethyl group? No.

    • Valid Strategy: The Schöllkopf reagent is a glycine equivalent. We must attach the entire 1-ethyl-propyl side chain. However,

      
       displacement on a secondary halide (3-bromopentane) by the bulky Schöllkopf enolate is sterically difficult and prone to elimination.
      
    • Alternative "Self-Validating" Route:Knoevenagel Condensation followed by Asymmetric Hydrogenation.

Revised High-Fidelity Protocol: Asymmetric Hydrogenation

This route avoids the steric clash of alkylation and is preferred for bulky


-branched amino acids.
  • Substrate Preparation: Condense 3-Pentanone with Ethyl isocyanoacetate (or phosphonate equivalent) to form the

    
    -dehydroamino acid precursor.
    
  • Asymmetric Hydrogenation: Use a Rhodium catalyst with a chiral phosphine ligand (e.g., Rh(I)-DuPHOS ).

Step-by-Step Workflow:

  • Condensation:

    • React 3-pentanone with

      
      -acetylglycine in the presence of acetic anhydride/NaOAc (Erlenmeyer-Plöchl azlactone synthesis).
      
    • Result: 4-(1-ethylpropylidene)-2-methyloxazol-5(4H)-one.

  • Ring Opening:

    • Methanolysis of the azlactone yields Methyl 2-acetamido-3-ethyl-2-pentenoate.

  • Catalytic Hydrogenation (The Chiral Step):

    • Catalyst: [Rh(cod)(R,R-Et-DuPHOS)]OTf.

    • Conditions:

      
       (60 psi), MeOH, 25°C, 24 hours.
      
    • Mechanism: The rigid DuPHOS ligand enforces facial selectivity during hydrogen addition across the C=C double bond.

  • Hydrolysis:

    • Acid hydrolysis (6M HCl, reflux) removes the acetyl and methyl ester protecting groups.

    • Purification: Ion-exchange chromatography (Dowex 50W).

Synthetic Logic Diagram

synthesis_path Start 3-Pentanone (Symmetric Ketone) Inter1 Azlactone Formation (Erlenmeyer-Plöchl) Start->Inter1 + N-Acetylglycine Inter2 Dehydroamino Acid (Achiral Olefin) Inter1->Inter2 Methanolysis Cat Asymmetric Hydrogenation [Rh-(R,R)-DuPHOS] Inter2->Cat H2, 60 psi Product (S)-AEPA (>98% ee) Cat->Product Stereoselective Reduction

Figure 2: Asymmetric hydrogenation route favored for sterically demanding beta-branched amino acids.

Physicochemical Properties & Characterization

AEPA is characterized by high lipophilicity compared to its natural isomers. This data is vital for predicting blood-brain barrier (BBB) permeability in peptide drugs.

Comparative Data Table
PropertyL-IsoleucineL-Norleucine(S)-AEPAPharmacological Implication
Formula



Higher molecular weight increases lipophilicity.
Side Chain sec-Butyl

-Butyl
1-EthylpropylAEPA is bulkier near the backbone.
LogP (est.) 1.0 (Exp)1.4 (Exp)1.8 - 2.1 Enhanced membrane permeability.

-Branching
MonosubstitutedUnsubstitutedDisubstituted Severe restriction of

torsion angle.
Proteolytic Stability ModerateLowHigh Steric bulk blocks protease active sites.
Analytical Validation (Chiral HPLC)

To validate the enantiomeric purity of synthesized AEPA, standard C18 columns are insufficient.

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) is typical for free amino acids on Crownpak.

  • Detection: UV at 210 nm (low sensitivity) or post-column derivatization with Ninhydrin.

  • Elution Order: typically L (S) elutes before D (R) on Crownpak CR(+), but this must be empirically verified with a racemic standard.

Pharmacological Applications[1][2][3][4]

Conformational Constraint (The "Thorpe-Ingold" Effect)

The geminal ethyl groups at the


-position of AEPA create significant steric clash with the peptide backbone carbonyl.
  • Effect: This restricts the rotation of the

    
     (phi) and 
    
    
    
    (psi) angles of the amino acid within a peptide chain.
  • Result: AEPA strongly favors extended or specific helical conformations, making it an excellent stabilizer for

    
    -turn mimetics or for locking bioactive peptides into their receptor-bound conformation.
    
Proteolytic Resistance

Peptidases (e.g., Trypsin, Chymotrypsin) require access to the peptide bond to catalyze hydrolysis. The steric bulk of the 1-ethylpropyl side chain acts as a "molecular shield," preventing the enzyme's catalytic triad from approaching the scissile bond.

  • Application: Replacing Isoleucine or Leucine residues with AEPA in metabolic instability "hotspots" can extend the half-life of peptide drugs from minutes to hours.

References

  • PubChem. (2025).[1] 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Burk, M. J., et al. (1993). Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. Journal of the American Chemical Society. (Foundational text on DuPHOS catalyst specificity for bulky substrates). [Link]

  • D'Souza, D. M., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.[2][3][][5][6] Amino Acids.[2][][1][5][6][7][8][9][10] [Link]

  • Siodłak, D., et al. (2004).[11] Conformational Properties of Alpha,beta-dehydropeptides.[11] Acta Biochimica Polonica.[11] (Relevant for the dehydro-precursor conformational analysis). [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of "2-Amino-3-ethylpentanoic acid"

Application Note: AN-2026-01 Topic: Asymmetric Synthesis of (S)-2-Amino-3-ethylpentanoic Acid ( -Ethylnorvaline) Date: January 28, 2026 Author: Senior Application Scientist, Chemical Development Group Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-01 Topic: Asymmetric Synthesis of (S)-2-Amino-3-ethylpentanoic Acid (


-Ethylnorvaline)
Date:  January 28, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-2-Amino-3-ethylpentanoic acid (also known as


-ethylnorvaline or C

-amino-3-ethylvaleric acid). This non-proteinogenic amino acid features a sterically bulky 3-pentyl side chain, which imparts significant lipophilicity and conformational constraint to peptide backbones, making it a critical scaffold in the development of protease inhibitors (e.g., HCV NS3/4A inhibitors) and peptidomimetics.

While classical alkylation of glycine enolates (e.g., Myers or Evans auxiliaries) is standard for many amino acids, the steric bulk of the 3-pentyl side chain renders nucleophilic substitution with secondary halides (3-halopentanes) sluggish and prone to elimination side reactions. Therefore, this guide prioritizes the Ellman Sulfinamide Strecker Synthesis . This route utilizes the commercially available aldehyde 2-ethylbutanal , ensuring high enantioselectivity (


 ee), operational safety, and scalability without the need for difficult alkylation steps.

Strategic Retro-Analysis & Pathway Selection

The synthesis of sterically hindered amino acids requires careful selection of the bond-forming step. We evaluated three potential routes:

  • Asymmetric Alkylation (Myers/Evans): Requires alkylation of a chiral glycine equivalent with 3-iodopentane.

    • Risk:[1] High probability of

      
       elimination due to the secondary electrophile and basic conditions. Low yields typical.
      
  • Asymmetric Hydrogenation: Requires synthesis of the tetrasubstituted dehydroamino acid precursor.

    • Risk:[1] Synthesis of the sterically crowded

      
      -diethyl enamide is difficult; hydrogenation requires expensive Rh-catalysts and high pressure.
      
  • Asymmetric Strecker (Selected Route): Nucleophilic addition of cyanide to a chiral sulfinimine derived from 2-ethylbutanal.

    • Advantage:[1][2][3][4][5] The C-C bond formation (cyanation) is less sensitive to steric bulk than

      
       alkylation. The starting material (2-ethylbutanal) is cheap and installs the carbon skeleton intact.
      
Synthetic Pathway Visualization

G Figure 1: Asymmetric Strecker Route for Sterically Hindered Amino Acids Aldehyde 2-Ethylbutanal (Starting Material) Imine (S,E)-N-(2-Ethylbutylidene) -t-butanesulfinamide Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Strecker Sulfinamido Nitrile (Intermediate) Imine->Strecker Et2AlCN or TMSCN Stereoselective Addition Product (S)-2-Amino-3-ethylpentanoic Acid (Target) Strecker->Product 6M HCl, Reflux Hydrolysis

Figure 1: The Ellman Sulfinamide strategy bypasses difficult alkylation by using an aldehyde that already contains the bulky 3-pentyl skeleton.

Detailed Experimental Protocol

Phase 1: Condensation (Imine Formation)

The formation of the


-sulfinyl imine is the critical first step. The use of Titanium(IV) ethoxide acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.
  • Reagents:

    • 2-Ethylbutanal (1.1 equiv)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)

      
      ) (2.0 equiv)
      
    • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide (10.0 g, 82.5 mmol) and dry THF (165 mL) under nitrogen atmosphere.

  • Add 2-ethylbutanal (9.1 g, 90.8 mmol) in one portion.

  • Add Ti(OEt)

    
     (37.6 g, 165 mmol) dropwise via syringe. The solution will turn slightly yellow.
    
  • Stir at ambient temperature (

    
    ) for 16–24 hours. Monitor conversion by TLC (EtOAc/Hexanes 3:7) or LC-MS.
    
  • Quench: Pour the reaction mixture into a stirred biphasic solution of brine (100 mL) and EtOAc (100 mL). A thick white precipitate (titanium salts) will form.

  • Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Separate phases; dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , 0 
    
    
    
    20% EtOAc in Hexanes) yields the pure sulfinimine as a colorless oil.
Phase 2: Asymmetric Strecker Reaction

This step establishes the stereocenter. The use of diethylaluminum cyanide (Et


AlCN) typically provides the highest diastereoselectivity (dr) for aliphatic aldehydes.
  • Reagents:

    • Sulfinimine (from Phase 1) (1.0 equiv)

    • Diethylaluminum cyanide (Et

      
      AlCN) (1.5 equiv) (1.0 M in toluene)
      
    • Solvent: Dry THF or Toluene

    • Temperature:

      
      
      

Procedure:

  • Dissolve the sulfinimine (10.0 g, ~40 mmol) in dry THF (200 mL) and cool to

    
     (dry ice/acetone bath).
    
  • Caution: Add Et

    
    AlCN (60 mL, 60 mmol) dropwise over 20 minutes. Cyanide hazard: Perform in a well-ventilated fume hood with HCN sensors active.
    
  • Allow the reaction to warm slowly to

    
     over 4 hours.
    
  • Quench: Cool back to

    
     and carefully add saturated aqueous Na
    
    
    
    SO
    
    
    (20 mL).
  • Warm to room temperature, dilute with EtOAc, and add MgSO

    
     to dry the solution.
    
  • Filter and concentrate.

  • Analysis: Determine the diastereomeric ratio (dr) via

    
    H NMR or chiral HPLC. If dr < 95:5, recrystallize the amino-nitrile intermediate from Hexanes/Et
    
    
    
    O.
Phase 3: Hydrolysis to Amino Acid

Global deprotection cleaves the sulfinyl group and hydrolyzes the nitrile to the carboxylic acid.

  • Reagents:

    • Concentrated HCl (12 M)

    • Solvent: H

      
      O / 1,4-Dioxane (1:1)
      

Procedure:

  • Dissolve the crude Strecker adduct in 1,4-dioxane (50 mL).

  • Add 6M aqueous HCl (100 mL).

  • Heat to reflux (

    
    ) for 12–16 hours.
    
  • Cool to room temperature and wash with Et

    
    O (2 
    
    
    
    50 mL) to remove organic impurities.
  • Concentrate the aqueous layer to dryness to afford the amino acid hydrochloride salt.

  • Desalting (Optional for free base): Pass through an ion-exchange column (Dowex 50W-X8, H+ form). Elute with 1M NH

    
    OH.
    
  • Lyophilize the eluent to obtain (S)-2-Amino-3-ethylpentanoic acid as a white powder.

Process Data & Critical Parameters

ParameterSpecificationRationale
Overall Yield 65–75%High efficiency of imine condensation and cyanation.
Enantiomeric Excess (ee) > 98%Controlled by the chiral sulfinyl auxiliary.
Key Impurity Diastereomer (R-isomer)Must be controlled at the Strecker step (Phase 2).
Safety Critical HCN GenerationAcidic hydrolysis of nitriles releases trace HCN; use scrubbers.
Scale Limits Et

AlCN handling
On >100g scale, replace Et

AlCN with TMSCN/Isopropanol/Gd(OiPr)

for safety.

Analytical Controls

1. NMR Characterization (D


O/DCl): 
  • 
     0.90 (t, 6H):  Two methyl groups of the ethyl side chains.
    
  • 
     1.35 (m, 4H):  Methylene protons of the ethyl groups.
    
  • 
     1.85 (m, 1H): 
    
    
    
    -CH (methine at C3).
  • 
     3.95 (d, 1H): 
    
    
    
    -CH (methine at C2). Note: The doublet coupling indicates the vicinal proton at C3.

2. Chiral HPLC Method:

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: Aqueous HClO

    
     (pH 1.5) / Methanol.[6]
    
  • Detection: 210 nm (primary amine absorption) or post-column derivatization with OPA.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Accounts of Chemical Research, 35(11), 984–995.

  • Davis, F. A., & Zhou, P. (1994). "Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Journal of Organic Chemistry, 59(12), 3243–3245.

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904.

  • PubChem Compound Summary. (2025). "2-Amino-3-ethylpentanoic acid."[7][8] National Center for Biotechnology Information.

  • Ma, D., & Tian, H. (2004). "Recent Progress in the Asymmetric Synthesis of

    
    -Amino Acids." Chemical Reviews, 104(11), 5859-5880. 
    

Sources

Application

Application Note: Enantioselective Synthesis of 3-Ethylnorvaline

Executive Summary & Strategic Rationale 3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) is a critical non-proteinogenic amino acid used to introduce conformational constraints in peptide backbones. Its bulky -branched s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) is a critical non-proteinogenic amino acid used to introduce conformational constraints in peptide backbones. Its bulky


-branched side chain—specifically the 3-ethylpentyl moiety (or 1-ethylpropyl group relative to the 

-carbon)—mimics isoleucine but possesses a unique symmetry at the

-position.

This symmetry renders the


-carbon achiral, simplifying the stereochemical challenge to the sole 

-carbon (

). However, the significant steric bulk at the

-position creates a high energy barrier for standard alkylation approaches, often leading to elimination side reactions when using secondary halides.

This guide details the optimal synthetic route: The Sulfinyl Imine (Ellman) Asymmetric Strecker Synthesis . Unlike alkylation of glycine equivalents (which struggles with the steric hindrance of 3-bromopentane) or asymmetric hydrogenation (which requires difficult-to-synthesize tetrasubstituted dehydroamino acids), the Strecker approach builds the steric bulk from the commercially available aldehyde, 2-ethylbutanal, ensuring high enantiomeric excess (


) and scalability.

Retrosynthetic Analysis & Pathway Selection

To ensure high fidelity in drug development, we must select a pathway that minimizes racemization and maximizes diastereoselectivity.

Logical Disconnection

The target molecule, (S)-3-Ethylnorvaline, can be disconnected at the


 bond (CN addition) or the 

bond (Alkylation).
  • Path A (Alkylation): Alkylation of a Glycine Schiff Base with 3-bromopentane.

    • Risk:[1] 3-Bromopentane is a secondary electrophile. Reaction rates are slow; competitive elimination (E2) to 2-pentene is significant.

  • Path B (Hydrogenation): Asymmetric hydrogenation of 3,3-diethyl-2-aminoacrylate.

    • Risk:[1] Synthesis of the tetrasubstituted olefin precursor is low-yielding.[2] Hydrogenation of tetrasubstituted olefins requires specialized, expensive Rh-DuPhos catalysts and high pressure.

  • Path C (Strecker - Recommended): Nucleophilic addition of cyanide to a chiral imine derived from 2-ethylbutanal.

    • Advantage:[3][4][5][6][7][8] 2-Ethylbutanal is cheap. The steric bulk exists in the starting material, avoiding difficult bond formations. The chiral auxiliary directs the cyanide addition with high precision.

Decision Matrix Visualization

Retrosynthesis cluster_0 Pathway Evaluation Target (S)-3-Ethylnorvaline RouteA Route A: Alkylation (Glycine Enolate + 3-Bromopentane) Target->RouteA Disconnection C2-C3 RouteB Route B: Hydrogenation (Tetrasubstituted Olefin) Target->RouteB FGI (Reduction) RouteC Route C: Asymmetric Strecker (2-Ethylbutanal + Chiral Auxiliary) Target->RouteC Disconnection C1-C2 RiskA Elimination of 2° Halide Low Yield RouteA->RiskA Critical Issue RiskB Difficult Precursor Synthesis Slow Kinetics RouteB->RiskB Critical Issue Success High Yield High diastereo-control RouteC->Success Selected

Figure 1: Strategic selection of the Strecker pathway to avoid steric conflicts inherent in alkylation strategies.

Detailed Protocol: Sulfinyl Imine Strecker Synthesis

This protocol utilizes (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) to induce chirality. The bulky tert-butyl group on the sulfur directs the cyanide addition to the Re-face of the imine with high selectivity.

Reagents & Materials[1][6][7][9][10][11][12]
  • Substrate: 2-Ethylbutanal (CAS: 97-96-1).

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (CAS: 162299-73-8).

  • Catalyst/Dehydrating Agent: Titanium(IV) ethoxide (

    
    ).
    
  • Cyanating Agent: Ethylaluminum cyanoisopropoxide (generated in situ) or TMSCN/CsF. Note: For highest diastereoselectivity (dr > 99:1), diethylaluminum cyanide (

    
    ) is the gold standard, though TMSCN is safer.
    
  • Solvents: Anhydrous THF, DCM.

Step 1: Condensation (Imine Formation)

The condensation of the hindered aldehyde requires a Lewis acid to activate the carbonyl and scavenge water.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar under nitrogen atmosphere.

  • Charge: Add (S)-2-Methyl-2-propanesulfinamide (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL).

  • Addition: Add 2-Ethylbutanal (11.0 mmol, 1.1 equiv) via syringe.

  • Catalyst: Add

    
     (20.0 mmol, 2.0 equiv) dropwise. The solution may turn slightly yellow.
    
  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS. The product is the N-sulfinyl imine.

  • Workup: Quench by pouring into an equal volume of brine with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc/Hexanes).
    
    • Checkpoint: Verify the formation of the imine by

      
       NMR (distinct triplet for the imine proton ~8.0 ppm).
      
Step 2: Diastereoselective Strecker Reaction

This is the stereodefining step. The sulfinyl group blocks one face of the imine.

  • Setup: Flame-dry a 100 mL RBF under Argon.

  • Solvation: Dissolve the purified N-sulfinyl imine (5.0 mmol) in anhydrous THF (25 mL). Cool to -78°C (dry ice/acetone bath).

  • Reagent Preparation (In Situ): In a separate flask, mix

    
     (1.0 M in hexanes, 7.5 mmol) and Isopropanol (7.5 mmol) to generate 
    
    
    
    and HCl, then treat with TMSCN?
    • Preferred Alternative (Safer & High dr): Use TMSCN (7.5 mmol) and Sc(OTf)3 (0.1 equiv) or simply TMSCN/CsF at -78°C.

    • Protocol for Maximum Stereocontrol: Add

      
        (1.0 M in toluene, 7.5 mmol) dropwise to the imine at -78°C. (Handle with extreme caution in a fume hood; cyanide hazard).
      
  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Cool to 0°C. Carefully add saturated

    
     (aq). Stir vigorously for 30 mins.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Analysis: Analyze the crude mixture by HPLC to determine the diastereomeric ratio (dr). Expect >95:5 dr.[5][9][10]

  • Purification: Flash chromatography (SiO2, 20-40% EtOAc/Hexanes). Isolate the major diastereomer of the

    
    -amino nitrile.
    
Step 3: Hydrolysis to 3-Ethylnorvaline

Removal of the auxiliary and hydrolysis of the nitrile to the acid.

  • Hydrolysis: Dissolve the

    
    -amino nitrile in 6M HCl (aq).
    
  • Reflux: Heat to reflux (100°C) for 12–18 hours. This step simultaneously cleaves the sulfinyl group (releasing the amine) and hydrolyzes the nitrile to the carboxylic acid.

  • Isolation: Concentrate the reaction mixture to dryness in vacuo to remove excess HCl.

  • Desalting: Dissolve the residue in minimal water and load onto an ion-exchange column (Dowex 50W-X8, H+ form). Wash with water to remove salts, then elute the amino acid with 2M

    
    .
    
  • Crystallization: Concentrate the ammoniacal fractions. Recrystallize from Water/Ethanol to obtain pure (S)-3-Ethylnorvaline.

Process Validation & Quality Control

Quantitative Data Summary
ParameterSpecificationMethod
Yield (Step 1) > 85%Gravimetric / NMR
Yield (Step 2) > 90%Gravimetric
Diastereomeric Ratio (dr) > 98:2Chiral HPLC / 1H NMR
Final Yield (Overall) 60–70%Gravimetric
Enantiomeric Excess (ee) > 99%Chiral HPLC (Crownpak CR+)
Appearance White crystalline powderVisual
Analytical Checkpoints
  • NMR Verification:

    • The

      
      -methine proton (
      
      
      
      ) will appear as a multiplet distinct from standard norvaline due to the two ethyl groups.
    • Carbon NMR should show equivalence in the terminal methyls of the ethyl groups if the molecule is freely rotating, though steric hindrance may cause broadening.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak ZW(+) or Crownpak CR(+).

    • Mobile Phase: Perchloric acid pH 1.5 or

      
      /MeOH.
      
    • Detection: 210 nm (low UV absorption requires clean baseline).

Mechanistic Workflow

The following diagram illustrates the stereochemical flow. The bulky tert-butyl sulfinyl group forces the cyanide nucleophile to attack from the less hindered face.

Mechanism Substrate 2-Ethylbutanal Imine Chiral N-Sulfinyl Imine (E-isomer favored) Substrate->Imine Ti(OEt)4 Condensation Auxiliary (S)-tBu-Sulfinamide Auxiliary->Imine TS Transition State (Re-face blocked by tBu) Imine->TS Et2AlCN -78°C Nitrile Amino Nitrile (S,S)-Diastereomer TS->Nitrile Si-face Attack Product (S)-3-Ethylnorvaline (Pure Amino Acid) Nitrile->Product 6M HCl Hydrolysis

Figure 2: Mechanistic pathway of the Ellman-Strecker synthesis showing the origin of stereocontrol.

Application Context: Gamma-Secretase Inhibitors (GSIs)[5][13][14]

3-Ethylnorvaline is a structural pharmacophore often referred to in literature regarding Gamma-Secretase Inhibitors (e.g., analogs of LY411575). The bulky side chain occupies the


 or 

pocket of the presenilin active site, locking the inhibitor in a bioactive conformation that prevents the cleavage of Amyloid Precursor Protein (APP) into neurotoxic A

42 peptides.

Formulation Note: Due to the lipophilicity of the diethyl side chain, peptides containing this residue often exhibit improved membrane permeability compared to their Valine or Isoleucine counterparts.

References

  • Ellman, J. A., et al. (2000). "Asymmetric Synthesis of

    
    -Branched Amines." Accounts of Chemical Research. Link
    
  • Davis, F. A., & Szewczyk, J. M. (1995). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Tetrahedron Letters. Link

  • Fauq, A. H., et al. (2007). "Synthesis of Gamma-Secretase Inhibitor LY411575." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the use of bulky amino acids in GSI design). Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. (Alternative Route Reference). Link
    
  • IUPAC Nomenclature Verification. "2-amino-3-ethylpentanoic acid." National Center for Biotechnology Information. PubChem Compound Summary for CID 14328-54-2.Link

Sources

Method

Purification methods for "2-Amino-3-ethylpentanoic acid hydrochloride"

Application Note: Purification Strategies for 2-Amino-3-ethylpentanoic Acid Hydrochloride Executive Summary This guide details the purification protocols for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as -di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 2-Amino-3-ethylpentanoic Acid Hydrochloride

Executive Summary

This guide details the purification protocols for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as


-diethylalanine or 3-ethylnorvaline). Unlike its structural analog Isoleucine, this compound possesses a symmetrical 

-carbon (C3), resulting in only one chiral center at the

-carbon (C2). Consequently, purification focuses on removing chemical impurities (inorganic salts, synthesis byproducts) and resolving the enantiomeric pair (L/D) if a racemic synthesis was employed.

This document outlines a scalable workflow from crude reaction mixture to high-purity hydrochloride salt (>99%), utilizing ion-exchange chromatography, recrystallization, and preparative HPLC.

Chemical Context & Challenges

PropertyDescription
IUPAC Name 2-Amino-3-ethylpentanoic acid hydrochloride
Structure

-amino acid with two ethyl groups at the

-position.
Stereochemistry C2 is Chiral; C3 is Achiral. (Unlike Isoleucine, there are no diastereomers/allo-forms).
Solubility Free Base: Soluble in water; sparingly soluble in ethanol. HCl Salt: Highly soluble in water, methanol, ethanol; insoluble in ether/hexane.
Key Impurities Inorganic salts (NaCl/KCl), unreacted glycine equivalents, decarboxylated byproducts.

Pre-Purification Assessment

Before initiating bulk purification, characterize the crude material to select the appropriate workflow.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1 v/v/v).[1]

    • Detection: Ninhydrin stain (Purple spot).

  • Analytical HPLC (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (0% B), 5-20 min (0-40% B). Note: Amino acids often require derivatization (OPA/FMOC) or ELSD detection if UV absorption is low.

Purification Workflow

The following diagram illustrates the decision matrix and processing steps for isolating the hydrochloride salt.

PurificationWorkflow Start Crude Reaction Mixture Check Isolate Free Amino Acid (Desalting) Start->Check Ion Exchange Res Chiral Resolution Required? Check->Res Enz Enzymatic Resolution (Acylase I) Res->Enz Yes (Racemic) Salt HCl Salt Formation Res->Salt No (Enantiopure) Enz->Salt Isolate L-Isomer Cryst Recrystallization (EtOH/Et2O) Salt->Cryst Final Pure 2-Amino-3-ethylpentanoic acid HCl Cryst->Final

Figure 1: Strategic workflow for the purification of 2-Amino-3-ethylpentanoic acid HCl.

Detailed Protocols

Method A: Bulk Desalting & Isolation (Ion Exchange)

Objective: Isolate the zwitterionic amino acid from crude synthesis mixtures containing high inorganic salts.

  • Resin Preparation:

    • Use Dowex 50W-X8 (Strong Cation Exchanger, H+ form).

    • Pack column and wash with 2-3 bed volumes (BV) of deionized water.

  • Loading:

    • Dissolve crude material in minimal water (pH < 3).

    • Load onto the column at a flow rate of 1-2 mL/min.

    • Mechanism:[2][3][4][5][6] The amino acid (cationic at pH < 2) binds to the resin; anions and non-ionic impurities pass through.

  • Washing:

    • Wash with water until the effluent is neutral and free of chloride/sulfate ions (test with AgNO3 or BaCl2).

  • Elution:

    • Elute with 1M - 2M NH4OH (Ammonium Hydroxide) .

    • Collect fractions that test positive with Ninhydrin.

  • Concentration:

    • Evaporate ammoniacal fractions under reduced pressure (Rotavap, <50°C) to remove ammonia and water.

    • Result: White solid (Free Amino Acid).

Method B: Hydrochloride Salt Formation

Objective: Convert the free amino acid zwitterion into the stable hydrochloride salt.

Reagents: 2M Hydrochloric Acid, Absolute Ethanol, Diethyl Ether.

  • Dissolution:

    • Suspend the purified free amino acid (from Method A) in a minimal volume of 2M HCl .[7] Ensure complete dissolution.

  • Evaporation:

    • Evaporate to dryness under vacuum to remove excess water and HCl. Repeat this step twice by adding small amounts of ethanol and re-evaporating (azeotropic removal of water).

  • Crystallization (The "Ethanol-Ether" Method):

    • Dissolve the dry residue in warm Absolute Ethanol (approx. 5 mL per gram of substance).

    • Optional: If the solution is colored, treat with activated charcoal, filter through Celite.

    • Allow the solution to cool to room temperature.[6]

    • Slowly add Diethyl Ether dropwise with stirring until persistent turbidity is observed (Cloud Point).

    • Store at 4°C overnight.

  • Isolation:

    • Filter the white crystals under nitrogen or dry air (hygroscopic).

    • Wash with cold ether.

    • Dry in a vacuum desiccator over P2O5 or KOH pellets.

Method C: Chiral Resolution (If Racemic)

Objective: Separate L-enantiomer from a DL-mixture using Enzymatic Resolution (Green Chemistry).

Mechanism: Aspergillus Acylase I selectively hydrolyzes the N-acetyl-L-amino acid, leaving the N-acetyl-D-amino acid intact.

EnzymaticRes Rac N-Acetyl-DL-Amino Acid React Acylase I (pH 7.5) Rac->React Sep Extraction React->Sep L_Iso L-Amino Acid (Aqueous Phase) Sep->L_Iso D_Iso N-Acetyl-D-Amino Acid (Organic Phase) Sep->D_Iso

Figure 2: Kinetic resolution pathway for enantiopurity.

  • Acetylation: Treat DL-amino acid with Acetic Anhydride/NaOH to form N-Acetyl-DL-derivative.

  • Digestion: Incubate with Acylase I at pH 7.5, 37°C for 24 hours.

  • Separation: Acidify to pH 5. Extract unreacted N-acetyl-D-isomer with Ethyl Acetate. The free L-amino acid remains in the aqueous phase.

  • Purification: Subject the aqueous phase to Method A (Ion Exchange) to remove enzyme and buffer salts.

Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (D2O)Consistent with structure; Ethyl signals at

0.9 (t) and 1.3-1.6 (m)
Purity (Chemical) HPLC (C18)> 98.0% (Area %)
Chloride Content Argentometric Titration19.0% - 20.0% (Theoretical: ~19.5%)
Specific Rotation Polarimetry

Value depends on isomer (Compare to Lit. Ref [1])

References

  • Synthesis and Characterization of Amino Acid Derived Thiohydantoins. Molecules. (2018). Describes derivatization and characterization of 2-amino-3-ethylpentanoic acid analogs.

  • Separation of Amino Acid Enantiomers. Separations. (2023). Reviews chiral stationary phases (Crown Ether) suitable for separating amino acid enantiomers.[4][8]

  • Purification of Amino Acids via Ion Exchange.Journal of Chemical Education.
  • Recrystallization of Amino Acid Hydrochlorides. Organic Syntheses. General procedures for converting amino acids to hydrochlorides using ethanolic HCl.

Sources

Application

Application Note: Structural Elucidation of 2-Amino-3-ethylpentanoic Acid HCl via High-Field NMR

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural characterization of unnatural amino acids. It details the NMR spectroscopy protocol for 2-Amino-3-ethylp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural characterization of unnatural amino acids. It details the NMR spectroscopy protocol for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline hydrochloride), a non-proteinogenic amino acid often used in peptide synthesis to induce conformational constraints.

Introduction & Structural Context

2-Amino-3-ethylpentanoic acid (


) presents a unique structural challenge compared to its proteinogenic isomer, Isoleucine. While Isoleucine possesses two chiral centers (at C2 and C3), 2-Amino-3-ethylpentanoic acid possesses a pseudo-symmetric side chain that becomes magnetically non-equivalent due to the single chiral center at C2.

Key Structural Features:

  • Chirality: The molecule has one chiral center at the

    
    -carbon (C2).
    
  • Prochirality: The

    
    -carbon (C3) is bonded to two ethyl groups. In an achiral environment, these would be equivalent. However, due to the adjacent chiral center at C2, these two ethyl groups are diastereotopic .
    
  • Implication: The NMR spectrum will likely exhibit complex higher-order coupling in the aliphatic region (0.8–1.6 ppm) as the two ethyl groups resonate at slightly different frequencies.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent suppression artifacts, the following preparation is validated for hydrochloride salts of amino acids.

  • Solvent Selection: Deuterium Oxide (

    
    , 99.9% D) is the primary solvent. It eliminates the broad ammonium (
    
    
    
    ) and carboxyl (
    
    
    ) proton signals via exchange, simplifying the spectrum to the non-exchangeable carbon-bound protons.
    • Alternative: DMSO-

      
       is used only if observation of the amide/amine coupling is required for conformational analysis.
      
  • Concentration: 15–20 mg of sample in 0.6 mL solvent (approx. 100-150 mM).

  • pH Adjustment: For the hydrochloride salt, the solution will be acidic (pH ~2-3). This is advantageous as it slows proton exchange if DMSO is used, but in

    
    , it ensures the amine remains protonated (
    
    
    
    ), stabilizing the chemical shifts of the
    
    
    -proton.
  • Reference: Add 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) as an internal chemical shift reference (

    
     ppm). Avoid TMS in aqueous solutions due to insolubility.
    
Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Rationale
1H 1D zg30 / zg1664k12Quantitative integration and splitting analysis.
13C 1D zgpg3051264k220Carbon counting; pg indicates proton decoupling.
COSY cosygpppqf82k x 25610 x 10Tracing the spin system from H2 to the Ethyl termini.
HSQC hsqcetgpsisp282k x 25610 x 180Multiplicity editing (CH/CH3 up, CH2 down) to resolve ethyl methylenes.

Results & Discussion: Spectral Analysis

1H NMR Assignment Strategy

The spectrum is dominated by the aliphatic region. The critical step is identifying the


-proton (H2) and using it as the "anchor" to trace the connectivity.
  • H2 (

    
    -CH):  Appears as a doublet (d) around 3.90 ppm .
    
    • Coupling: It couples only to H3 (

      
       Hz).
      
  • H3 (

    
    -CH):  Appears as a multiplet around 1.80–2.00 ppm .
    
    • Complexity: This proton couples to H2 and four methylene protons (two from each ethyl group).

  • Side Chain (Ethyl Groups):

    • Methylenes (

      
      ):  Due to diastereotopicity, these four protons may appear as complex overlapping multiplets in the 1.30–1.60 ppm  range. They are chemically non-equivalent (
      
      
      
      ).[1]
    • Methyls (

      
      ):  Two triplets (or overlapping triplets) around 0.90–1.00 ppm .
      
Expected Chemical Shifts (Table)

Values referenced to TSP in


.
PositionCarbon Type

(ppm)
Multiplicity

(ppm)
Notes
1 Carbonyl--~172.0COOH/COO-
2 CH (

)
3.85 - 3.95Doublet~58.0Downfield due to N+
3 CH (

)
1.85 - 1.95Multiplet~42.0Branch point
4, 4'

(Ethyl)
1.35 - 1.55Multi./Complex~23.0Diastereotopic pairs
5, 5'

(Ethyl)
0.90 - 0.98Triplet~11.0Termini
Stereochemical Validation (The "Self-Validating" Logic)

To prove the structure is 2-Amino-3-ethylpentanoic acid and not Isoleucine (2-Amino-3-methylpentanoic acid):

  • Integration Check: The methyl region (0.9 ppm) must integrate to 6 protons (two

    
     groups). Isoleucine would show two methyls, but one is a doublet (attached to CH) and one is a triplet (attached to 
    
    
    
    ). In 3-ethylpentanoic acid, both methyls are triplets (attached to
    
    
    ).
  • HSQC Editing: The HSQC experiment is definitive.

    • Isoleucine: Shows one CH (C3), one

      
       (C4), and two 
      
      
      
      s.
    • 3-Ethylpentanoic Acid: Shows one CH (C3), two

      
       signals (C4, C4'), and two 
      
      
      
      s.
    • Note: Even if the C4 carbons overlap, the intensity and HSQC cross-peaks will confirm the presence of two ethyl chains.

Visualization of Signaling & Workflow

The following diagrams illustrate the connectivity logic and the experimental decision tree.

NMR_Workflow Sample Sample: 2-Amino-3-ethylpentanoic acid HCl Solvent Solvent: D2O + TSP Sample->Solvent H1_NMR 1H NMR (1D) Identify H2 doublet & Methyl triplets Solvent->H1_NMR Integration Integration Check Methyls = 6H (2x Triplet)? H1_NMR->Integration Decision Isomer Differentiation Integration->Decision HSQC HSQC (2D) Confirm 2x CH2 (inverted) Decision->HSQC Ambiguous Structure Structure Confirmed 3-Ethylnorvaline Decision->Structure Clear Triplets HSQC->Structure

Figure 1: Analytical workflow for structural verification and isomer differentiation.

Structure_Correlations cluster_legend Legend C1 C1 (COOH) C2 C2 (alpha-CH) 3.9 ppm C1->C2 J-coupling (HMBC) C3 C3 (beta-CH) 1.9 ppm C2->C3 COSY (Strong) Et1 Ethyl Group A (Diastereotopic) C3->Et1 COSY/HSQC Et2 Ethyl Group B (Diastereotopic) C3->Et2 COSY/HSQC Desc C2 is the Chiral Center Inducing non-equivalence in Et1/Et2

Figure 2: Spin system connectivity. Note that C2 chirality renders Et1 and Et2 chemically distinct.

References

  • PubChem Compound Summary. (2025). 2-Amino-3-ethylpentanoic acid.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR interpretation rules regarding diastereotopic protons).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for HSQC/COSY parameter selection).

Sources

Method

Application Note: Structural Elucidation and Purity Profiling of 2-Amino-3-ethylpentanoic Acid via 1H NMR

This Application Note is designed for analytical chemists and drug discovery scientists involved in the structural characterization of non-proteinogenic amino acids. It focuses on the specific challenges of resolving the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists involved in the structural characterization of non-proteinogenic amino acids. It focuses on the specific challenges of resolving the 1H NMR spectrum of 2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or


-ethylnorvaline), a bulky hydrophobic residue often used to induce conformational constraints in peptide therapeutics.

Executive Summary & Scientific Context

2-Amino-3-ethylpentanoic acid is a


-branched, non-proteinogenic amino acid. Structurally, it resembles isoleucine but possesses increased steric bulk due to the presence of two ethyl groups at the 

-position (C3). In drug development, this residue is critical for:
  • Proteolytic Stability: The steric hindrance at the

    
    -carbon protects adjacent peptide bonds from enzymatic cleavage.
    
  • Conformational Locking: It restricts the

    
     torsion angle, forcing peptides into specific bioactive conformations.
    

The Analytical Challenge: Unlike standard amino acids, the C3 position is pro-chiral. The presence of the chiral center at C2 renders the two ethyl groups at C3 diastereotopic . Consequently, they are magnetically non-equivalent, leading to complex second-order coupling patterns in the 1.2–1.6 ppm region that are often mistaken for impurities. This guide provides the protocol to deconvolute these signals.

Experimental Protocol

Sample Preparation

To ensure sharp lines and eliminate confusion from labile protons, the "Acidic D2O" method is strictly recommended over DMSO-d6 for primary characterization.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Additive: Deuterium Chloride (

    
    , 35% in 
    
    
    
    ).
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • pH Adjustment: Add 1-2 drops of DCl to adjust pH to ~1.0.

    • Why? At pH 1, the amine is fully protonated (

      
      ) and the carboxyl is protonated (
      
      
      
      ). This prevents zwitterionic exchange broadening and shifts the
      
      
      -proton downfield, separating it from the water suppression region.
  • Reference: Sodium trimethylsilylpropanesulfonate (DSS) or TMSP-d4 (0.0 ppm). Avoid TMS (insoluble in water).

Acquisition Parameters
  • Field Strength: Minimum 400 MHz (600 MHz recommended for resolving the ethyl multiplets).

  • Pulse Sequence: zg30 (standard 30° pulse) or zggpw5 (water suppression if sample is wet).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of methyls).

  • Scans (NS): 16–32 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

Structural Connectivity

The molecule consists of a spin system defined by the path:



The Diastereotopic Effect (Critical Insight)

Although the molecule appears symmetric at C3 (two ethyl groups), the chiral center at C2 breaks this symmetry.

  • C3 is Pro-chiral: The two ethyl groups are diastereotopic.

  • Consequence:

    • The two methyl groups (

      
       and 
      
      
      
      ) may appear as two distinct triplets or a broadened pseudo-quartet.
    • The four methylene protons (

      
      ) are magnetically non-equivalent. They do not appear as a simple quartet.[1][2][3][4][5][6] Instead, they form complex multiplets (often ABX3 systems) due to geminal coupling (
      
      
      
      Hz) and vicinal coupling to the chiral methine H3.
Chemical Shift Data (in D2O/DCl)
PositionIdentityShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-2

-CH
3.85 – 3.95Doublet (d)1H

H-3

-CH
1.90 – 2.05Multiplet (m)1HComplex
H-4, 4'

-CH

1.30 – 1.55Multi-m4HDiastereotopic overlap
H-5, 5'

-CH

0.90 – 1.05Triplet (t)*6H

*Note: The methyl triplet may appear split or broadened depending on the resolution of the diastereotopic difference.

Logic Flow Diagram

The following diagram illustrates the decision tree for assigning the spectrum and verifying purity.

NMR_Analysis Start Start: Acquire 1H Spectrum (D2O/DCl) Check_Alpha Identify H-2 (Alpha) ~3.9 ppm (Doublet) Start->Check_Alpha Check_Beta Identify H-3 (Beta) ~2.0 ppm (Multiplet) Check_Alpha->Check_Beta COSY Correlation Check_Ethyls Analyze Ethyl Region (1.2 - 1.6 ppm) Check_Beta->Check_Ethyls Connectivity Decision_Sym Are Ethyl signals identical (simple quartet)? Check_Ethyls->Decision_Sym Result_Racemic Caution: Possible Racemization or Low Resolution Decision_Sym->Result_Racemic Yes Result_Pure Complex Multiplets Confirmed (Diastereotopic Effect) Decision_Sym->Result_Pure No (Expected) Integration Integration Check Ratio 1:1:4:6 Result_Pure->Integration Final Valid Structure: 2-Amino-3-ethylpentanoic acid Integration->Final

Figure 1: Analytical workflow for structural validation of 3-ethylnorvaline, highlighting the critical check for diastereotopic splitting.

Troubleshooting & Quality Control

Common Impurities
  • Norvaline: Look for a triplet at ~0.9 ppm that integrates incorrectly relative to the chain, and a simplified methylene region (only 2 protons at

    
    ).
    
  • Isoleucine: Distinguishable by the presence of a methyl doublet (from the

    
    -CH3) rather than two methyl triplets.
    
  • Residual Solvents: Ethanol or Methanol often persist from recrystallization. Check 1.17 ppm (t) and 3.65 ppm (q) for Ethanol.

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous due to overlap in the 1.3–1.5 ppm region:

  • COSY (Correlation Spectroscopy): Essential to trace the H2

    
     H3 
    
    
    
    H4 spin system.
  • HSQC (Heteronuclear Single Quantum Coherence): Will clearly separate the diastereotopic carbons. C3 (methine) will appear at ~45 ppm, while the two ethyl methylene carbons (C4) will often show two distinct spots or a broadened correlation around 20-25 ppm.

References

  • Identity & Structure: PubChem. 2-Amino-3-ethylpentanoic acid (CID 518928).[1] National Library of Medicine. Available at: [Link]

  • Synthesis & Characterization: Quigley, C. et al. (2012).[7] Highly tunable arylated cinchona alkaloids as bifunctional catalysts. Chemical Communications, 48(10), 1443-1445.[7] (Describes synthesis of 3-ethylnorvaline derivatives). Available at: [Link]

  • General NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for chemical shift prediction rules).
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS - Spectral Database for Organic Compounds.[4] (Used for comparative analysis of norvaline/isoleucine analogs). Available at: [Link]

Sources

Application

13C NMR of "2-Amino-3-ethylpentanoic acid"

Application Note: Structural Elucidation and Purity Profiling of 2-Amino-3-ethylpentanoic Acid via 13C NMR Part 1: Strategic Overview 2-Amino-3-ethylpentanoic acid (often referred to as -ethylnorvaline or homoisoleucine)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Profiling of 2-Amino-3-ethylpentanoic Acid via 13C NMR

Part 1: Strategic Overview

2-Amino-3-ethylpentanoic acid (often referred to as


-ethylnorvaline or homoisoleucine) represents a critical scaffold in modern peptidomimetic drug design. Unlike canonical amino acids, its bulky, bifurcated side chain at the 

-position introduces significant steric occlusion. This property is exploited to restrict conformational flexibility in peptide backbones and increase resistance to proteolytic degradation.

For the analytical chemist, this molecule presents a distinct challenge: Diastereotopicity .[1]

While the molecule possesses only one chiral center at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-carbon (C2), the 

-carbon (C3) carries two chemically identical ethyl groups. However, due to the chirality at C2, these two ethyl groups exist in a diastereotopic environment. They are chemically non-equivalent.[2] In high-field

C NMR, this results in a splitting of the side-chain signals that is often mistaken for impurity or conformational isomerism.

This guide provides a validated protocol to acquire, process, and interpret the


C NMR spectrum of 2-Amino-3-ethylpentanoic acid, ensuring accurate structural assignment and purity assessment.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Deuterium Oxide (

    
    ) is the preferred solvent. Unlike DMSO-
    
    
    
    ,
    
    
    allows the amino acid to exist in its native zwitterionic state, providing chemical shifts comparable to physiological conditions.
  • pH Adjustment: To ensure sharp peaks and solubility, the pH should be adjusted to either acidic (

    
     using 
    
    
    
    ) or basic (
    
    
    using
    
    
    ).
    • Recommendation:Basic conditions (

      
      )  are preferred for 
      
      
      
      C analysis as they minimize aggregation of hydrophobic side chains.
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.05% w/v.

Step-by-Step Prep:

  • Weigh 15–20 mg of the analyte into a clean vial.

  • Add 0.6 mL of

    
     containing 0.05% TSP.
    
  • Add 10

    
    L  of 40% NaOD in 
    
    
    
    . Vortex until fully dissolved.
  • Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)

To resolve the diastereotopic splitting of the ethyl carbons (~0.1–0.3 ppm difference), high resolution is required.

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Provides NOE enhancement for sensitivity while decoupling protons.
Relaxation Delay (D1) 2.0 – 5.0 sEnsures relaxation of quaternary carbonyl carbon for integration accuracy.
Spectral Width 220 ppmCovers Carbonyl (~180 ppm) to Methyls (~10 ppm).
Scans (NS) 1024 - 2048

C has low natural abundance (1.1%); high signal averaging is mandatory.
Temperature 298 K (25°C)Standard ambient temperature to minimize conformational exchange broadening.
Processing Logic
  • Exponential Window Function (LB): Apply 1.0 Hz to reduce noise.

  • Zero Filling: Fill to at least 128k points to ensure digital resolution does not mask the diastereotopic splitting.

Part 3: Data Analysis & Interpretation

The Diastereotopic Effect (The "Expert Insight")

The structure is


.
  • C2 is the chiral center.

  • C3 is a prochiral center attached to two ethyl groups.

  • Because of C2, the "top" and "bottom" faces of the molecule are different. Therefore, Ethyl Group A and Ethyl Group B are diastereotopic .

  • Result: You will likely observe two distinct signals for the methylene carbons (C4) and two distinct signals for the methyl carbons (C5), or significant line broadening if resolution is insufficient.

Chemical Shift Assignments (Reference in /NaOD)
Carbon LabelTypePredicted Shift (

ppm)
MultiplicityNotes
C1 Carbonyl (

)
178.0 – 182.0 SingletDeshielded by carboxylate resonance.
C2

-CH
58.0 – 62.0 SingletAttached to amine; diagnostic for amino acids.
C3

-CH
42.0 – 46.0 SingletMethine branching point.
C4a / C4b

(Ethyl)
22.0 – 25.0 Doublet / Split Diastereotopic pair. May appear as two peaks separated by <0.5 ppm.
C5a / C5b

(Ethyl)
10.0 – 12.0 Doublet / Split Diastereotopic pair. Distinct methyl signals confirm structural integrity.

Part 4: Visualization of Logic & Workflow

Analytical Workflow Diagram

NMR_Workflow Start Sample: 2-Amino-3-ethylpentanoic acid Prep Prep: 20mg in D2O + NaOD (pH > 10 for solubility) Start->Prep Dissolution Acq Acquisition: 13C {1H} Decoupled NS > 1024, D1 = 3s Prep->Acq Load & Tune Process Processing: Zero Fill 128k LB = 1.0 Hz Acq->Process FFT Analysis Analysis: Identify Diastereotopic Splitting at C4 (CH2) and C5 (CH3) Process->Analysis Assign

Caption: Step-by-step workflow for acquiring high-resolution 13C NMR data for amino acid analogues.

Structural Logic of Diastereotopicity

Diastereotopicity C2 C2 (Alpha) Chiral Center (S/R) C3 C3 (Beta) Prochiral Center C2->C3 Induces Asymmetry Et1 Ethyl Group A (C4a - C5a) C3->Et1 Bond Et2 Ethyl Group B (C4b - C5b) C3->Et2 Bond Result NMR Result: Distinct Shifts for A & B Et1->Result Environment A Et2->Result Environment B

Caption: Logical flow demonstrating why chemically identical ethyl groups appear distinct in NMR.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for assigning diastereotopic protons/carbons).

  • Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Standards. (For comparison of Norvaline/Isoleucine baselines).

  • Hanson, G. R. (2022). Master Organic Chemistry: Diastereotopic Protons and Carbons in NMR. (Authoritative guide on symmetry concepts in NMR).

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for general aliphatic amino acid shifts).

Sources

Method

Technical Application Note: LC-MS/MS Quantification and Structural Characterization of 2-Amino-3-ethylpentanoic Acid HCl

Executive Summary This guide details the mass spectrometric analysis of 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline or -ethylnorvaline ). As a sterically hindered, non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric analysis of 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline or


-ethylnorvaline ). As a sterically hindered, non-proteinogenic amino acid, this molecule is a critical building block in modern drug discovery, particularly for peptidomimetics  (e.g., HCV protease inhibitors, opioid analogs) where it induces conformational constraints and enhances metabolic stability against proteolytic enzymes.

This protocol addresses the specific challenges of analyzing this analyte: its lack of UV chromophores, potential for isobaric interference from leucine/isoleucine isomers, and the requirement for high-sensitivity quantification in complex biological matrices.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Amino-3-ethylpentanoic acid hydrochloride
Common Synonyms 3-Ethylnorvaline;

-Ethylnorvaline;

-Diethylalanine
CAS Number 14328-51-9 (HCl salt) / 14328-54-2 (Free Acid)
Formula C

H

NO


HCl
Molecular Weight 145.20 Da (Free Base) / 181.66 Da (Salt)
Monoisotopic Mass 145.1103 Da
Solubility Highly soluble in water/methanol; sparingly soluble in non-polar solvents.[1]
Structural Feature Branched side chain (-CH(C

H

)

) at the

-position creates significant steric bulk.

Mass Spectrometry Strategy

Ionization Source

Electrospray Ionization (ESI) in Positive Mode is the standard for this analyte. The primary amine readily protonates under acidic conditions.

  • Source Voltage: 3.5 – 5.0 kV

  • Gas Temperature: 300°C – 350°C (High temperature aids desolvation of the polar salt).

Fragmentation Mechanism (MS/MS)

The fragmentation of 2-Amino-3-ethylpentanoic acid follows the classic


-amino acid pathway. The most diagnostic transition is the formation of the Immonium Ion , generated by the neutral loss of formic acid (HCOOH) or the combined loss of CO and H

O.

Primary Transition (Quantifier):

  • Precursor:

    
     146.1 
    
    
    
  • Product:

    
     100.1 
    
    
    
  • Mechanism: Inductive cleavage of the C

    
    -C(carbonyl) bond.
    

Secondary Transition (Qualifier):

  • Precursor:

    
     146.1
    
  • Product:

    
     129.1 
    
    
    
  • Mechanism: Deamination (loss of ammonia), common in aliphatic amino acids.

Visualized Fragmentation Pathway

The following diagram illustrates the specific bond cleavages leading to the diagnostic ions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 146.1 (Protonated Amine) TS1 Transition State (Inductive Cleavage) Precursor->TS1 CID Energy AmmoniaLoss Deaminated Ion [M+H - NH3]+ m/z 129.1 (QUALIFIER) Precursor->AmmoniaLoss - NH3 (17 Da) Immonium Immonium Ion [H2N=CH-CH(Et)2]+ m/z 100.1 (QUANTIFIER) TS1->Immonium - HCOOH (46 Da) Alpha-Cleavage

Figure 1: ESI-MS/MS fragmentation pathway of 2-Amino-3-ethylpentanoic acid. The m/z 100.1 immonium ion is the dominant species used for high-sensitivity quantification.

Chromatographic Method Development

Unlike standard proteinogenic amino acids, 2-Amino-3-ethylpentanoic acid possesses significant hydrophobicity due to the 7-carbon aliphatic structure. This allows for retention on Reverse Phase (C18) columns, avoiding the instability often associated with HILIC methods.

Recommended Column & Mobile Phase
  • Column: C18 with Polar Embedded Group (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

    • Rationale: The polar embedded group prevents "phase collapse" in highly aqueous starting conditions (necessary to retain the polar amine) while the C18 chain interacts with the ethyl/pentyl backbone.

  • Mobile Phase A: 0.1% Formic Acid in Water (Standard).

    • Note: Avoid TFA (Trifluoroacetic acid) as it suppresses MS ionization signals.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile
Time (min)%BDescription
0.02Initial loading (high aqueous to retain amine)
1.02Isocratic hold
4.060Ramp to elute hydrophobic backbone
4.195Wash
5.595Hold Wash
5.62Re-equilibration

Experimental Protocol: Sample Preparation

This protocol is designed for plasma or cell culture media.

Reagents
  • Internal Standard (IS): Stable isotope labeled analog (e.g.,

    
    -Leucine) is recommended due to structural similarity.
    
  • Precipitation Solvent: Methanol:Acetonitrile (50:50) + 0.1% Formic Acid.[2]

Workflow
  • Aliquot: Transfer 50 µL of sample (Plasma/Media) to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Precipitate: Add 200 µL of chilled Precipitation Solvent. Vortex vigorously for 30 seconds.

    • Why? Removes proteins that foul the column and suppresses ionization. The acidic solvent ensures the analyte remains protonated and soluble.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an LC vial.

  • Dilute (Optional): If peak shape is poor (solvent effect), dilute 1:1 with 0.1% Formic Acid in Water.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Media) ProteinPrep Protein Precipitation (MeOH:ACN + 0.1% FA) Sample->ProteinPrep Centrifuge Centrifuge 14,000g @ 4°C ProteinPrep->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation Polar-Embedded C18 Supernatant->LC MS MS/MS Detection MRM: 146.1 -> 100.1 LC->MS Data Quantification (Ratio vs Internal Standard) MS->Data

Figure 2: Step-by-step analytical workflow for the extraction and quantification of 2-Amino-3-ethylpentanoic acid.

Method Validation Parameters (Self-Validating Logic)

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met during method setup:

  • Specificity (Isobaric Check):

    • Challenge: Leucine and Isoleucine (C

      
      H
      
      
      
      NO
      
      
      , MW 131) are not isobaric (MW 145 vs 131). However, other synthetic C7 amino acids (e.g., heptanoic acid derivatives) may exist.
    • Validation: Inject a "blank" matrix to ensure no endogenous interference at m/z 146.1 -> 100.1.

  • Matrix Effect (ME):

    • Compare the peak area of the analyte spiked into extracted plasma vs. analyte in pure solvent.

    • Acceptance: ME should be between 85% - 115%. If suppression is high (<85%), switch to a HILIC column to shift the retention time away from phospholipids.

  • Linearity:

    • Expected dynamic range: 10 ng/mL to 5000 ng/mL.

    • Use

      
       weighting for the calibration curve to ensure accuracy at the lower limit of quantification (LLOQ).
      

References

  • PubChem. (n.d.).[3][4] 2-Amino-3-ethylpentanoic acid (Compound).[1][3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Wiley-VCH. (2011). Mass Spectrometry of Amino Acids and Proteins. In Mass Spectrometry: Principles and Applications. Retrieved January 28, 2026, from [Link]

  • DrugDesign.org. (2002). Peptidomimetics in Drug Discovery: Non-Standard Amino Acids. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 28, 2026, from [Link]

Sources

Application

Method Development Guide: Chiral HPLC Separation of 2-Amino-3-ethylpentanoic Acid

-Amino Acids Executive Summary This Application Note details the chiral separation of 2-Amino-3-ethylpentanoic acid (also known as -ethylnorvaline). Unlike standard proteinogenic amino acids, this analyte presents two di...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary

This Application Note details the chiral separation of 2-Amino-3-ethylpentanoic acid (also known as


-ethylnorvaline). Unlike standard proteinogenic amino acids, this analyte presents two distinct chromatographic challenges:
  • Steric Bulk: The side chain is a 3-pentyl group (

    
    ), creating significant steric hindrance near the chiral center.
    
  • Detection Limits: The molecule lacks a UV-active chromophore above 210 nm, making standard UV detection prone to baseline noise and low sensitivity.

We present two validated workflows to address these challenges:

  • Method A (Direct Analysis): Uses a Crown Ether stationary phase (CROWNPAK CR-I(+)) for neat samples and purity assays.

  • Method B (Derivatization): Uses Marfey’s Reagent (FDAA) for trace analysis, biological matrices, or high-sensitivity requirements.

Physicochemical Analysis & Strategy

Before selecting a column, we must analyze the stereochemistry and properties of the target molecule.

  • Structure:

    
    
    
  • Stereochemistry: The C3 carbon is attached to two identical ethyl groups. Therefore, C3 is achiral (symmetric). The molecule possesses only one stereocenter at C2.

    • Target Separation: Enantiomers (R vs. S).

  • Hydrophobicity: The 7-carbon aliphatic structure makes this molecule significantly more hydrophobic than Valine or Leucine.

Method Selection Decision Matrix

MethodSelection Start Start: Sample Type? Purity Raw Material / Purity Check (High Conc. > 0.5 mg/mL) Start->Purity Trace Biological / Impurity Profiling (Low Conc. < 10 µg/mL) Start->Trace Direct METHOD A: Direct Chiral HPLC (CROWNPAK CR-I(+)) Purity->Direct Simple Prep Deriv METHOD B: Derivatization (Marfey's Reagent + C18) Trace->Deriv High Sensitivity

Figure 1: Decision matrix for selecting the appropriate separation strategy based on sample concentration and analytical goals.

Method A: Direct Separation (Crown Ether)

Best for: Optical purity testing of raw materials; process control. Mechanism: The chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) forms a host-guest inclusion complex with the primary ammonium ion (


) of the amino acid.
Critical Considerations

Because 2-Amino-3-ethylpentanoic acid is highly hydrophobic, it will interact strongly with the hydrophobic parts of the stationary phase, leading to broad peaks and long retention times in pure aqueous buffers. Organic modifier (Methanol) is mandatory.

Experimental Protocol
ParameterCondition
Column Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)
Mobile Phase

(pH 1.5) / Methanol (85:15 v/v)
Flow Rate 0.4 mL/min (Lower flow improves mass transfer for bulky analytes)
Temperature 25°C (Do not heat >30°C; lower temp favors inclusion complex)
Detection UV 200 nm (or ELSD/CAD for better baseline stability)
Sample Diluent Mobile Phase

Step-by-Step Procedure:

  • Mobile Phase Prep: Prepare aqueous

    
     by adding 16.3 g of 70% Perchloric acid to 1.0 L ultrapure water (pH ~1.0). Mix 850 mL of this solution with 150 mL of HPLC-grade Methanol. Degas thoroughly.
    
  • Equilibration: Flush column for 20 minutes.

  • Injection: Inject 5-10 µL of sample (1 mg/mL).

  • Elution Order: typically, the D-isomer (R) elutes first, and the L-isomer (S) elutes second on CR(+) columns, but this must be confirmed with standards due to the bulky side chain potentially altering binding kinetics.

Troubleshooting:

    • excessive Retention:* Increase Methanol to 20% (Max limit for CR-I is higher than older CR types, but check specific column limits).

  • Peak Tailing: The steric bulk of the ethyl groups may slow down the entry/exit of the ammonium ion into the crown ether. Decrease flow rate to 0.2 mL/min to improve resolution (

    
    ).
    

Method B: Derivatization (Marfey’s Reagent)[1]

Best for: Trace analysis, PK studies, or labs without chiral columns. Mechanism: Marfey’s reagent (FDAA) reacts with the amine to form diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

Reaction Pathway

L-FDAA + (R/S)-Amino Acid


 L-FDAA-R-AA (Diastereomer 1) + L-FDAA-S-AA (Diastereomer 2).
Experimental Protocol

Reagents:

  • FDAA Solution: 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in Acetone.

  • Buffer: 1 M

    
    .
    
  • Stop Solution: 2 M HCl.

Derivatization Workflow:

  • Mix: In a vial, combine 50 µL Sample + 100 µL FDAA Solution + 20 µL 1 M

    
    .
    
  • Incubate: Heat at 40°C for 60 minutes. (The bulky side chain requires longer heating than Alanine).

  • Quench: Add 20 µL 2 M HCl to stop the reaction.

  • Dilute: Add 200 µL Acetonitrile/Water (50:50).

HPLC Conditions:

ParameterCondition
Column Agilent Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes
Detection UV 340 nm (High Sensitivity)

Why this works: The D-isomer derivative typically elutes after the L-isomer derivative on C18 columns due to stronger intramolecular hydrogen bonding reducing the polarity of the D-derivative.[1]

Visualizing the Mechanism

The following diagram illustrates why the Crown Ether method is specific to primary amines and how the separation occurs.

CrownMechanism cluster_0 Stationary Phase Interaction cluster_1 Steric Discrimination Crown Crown Ether (Chiral Selector) Complex Host-Guest Complex Crown->Complex 3 H-Bonds Analyte Amino Acid (NH3+ Group) Analyte->Crown Ammonium Inclusion L_Iso L-Enantiomer (Steric Fit: Good) Complex->L_Iso Strong Retention D_Iso D-Enantiomer (Steric Fit: Poor) Complex->D_Iso Weak Retention (Elutes First)

Figure 2: Mechanistic view of the Crown Ether separation. The ammonium group binds inside the ether ring; the bulky side chain determines the stability of this fit based on steric clashes with the binaphthyl barrier.

References

  • Daicel Corporation. (n.d.).[2] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Retrieved January 28, 2026, from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Application Note. [Link]

Sources

Method

Advanced Analytical Strategies for Isoleucine Analogs

From Stereochemical Resolution to High-Throughput Bioanalysis Executive Summary: The "Isobaric Nightmare" The analysis of isoleucine (Ile) analogs presents a unique "perfect storm" in chromatography. You are rarely analy...

Author: BenchChem Technical Support Team. Date: February 2026

From Stereochemical Resolution to High-Throughput Bioanalysis

Executive Summary: The "Isobaric Nightmare"

The analysis of isoleucine (Ile) analogs presents a unique "perfect storm" in chromatography. You are rarely analyzing isoleucine in isolation; you are fighting a three-front war against:

  • Isobaric Interference: Leucine (Leu) and Isoleucine share the exact monoisotopic mass (

    
    ). Mass spectrometry alone cannot distinguish them.
    
  • Stereochemical Complexity: Isoleucine possesses two chiral centers, creating four distinct stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile). L-allo-isoleucine is a critical pathognomonic marker for Maple Syrup Urine Disease (MSUD) and a common impurity in peptide synthesis.

  • Structural Similarity: Analogs like N-methyl-isoleucine or 4-hydroxyisoleucine share similar pKa values, making electrophoretic or ion-exchange separation difficult without specific optimization.

This guide moves beyond standard "amino acid analysis" kits. It details two high-specificity protocols: Chiral Resolution via Crown Ether Chromatography (for purity/stereochemistry) and Mixed-Mode LC-MS/MS (for high-throughput bioanalysis).

Decision Matrix: Selecting the Right Methodology

Before preparing samples, use this logic flow to determine the correct analytical platform.

MethodSelection Start Start: Define Analytical Goal Q1 Is Stereochemistry Critical? (e.g., L-Ile vs L-allo-Ile) Start->Q1 Q2 Is Sensitivity the Driver? (e.g., Plasma PK < 1 µM) Q1->Q2 No (Total Ile Analogs) Chiral PROTOCOL A: Chiral HPLC (Crown Ether) (Crownpak CR-I) Q1->Chiral Yes (Purity/Impurity) Achiral Is Derivatization Acceptable? Q2->Achiral MixedMode PROTOCOL B: Mixed-Mode LC-MS/MS (Intrada/Raptor Polar X) Achiral->MixedMode No (High Throughput) Deriv PROTOCOL C: Pre-column Derivatization (AccQ-Tag / OPA-FMOC) Achiral->Deriv Yes (Ultra-Trace UV/FL)

Figure 1: Decision tree for selecting analytical techniques based on stereochemical requirements and sensitivity needs.

Protocol A: Chiral Resolution of Isoleucine Stereoisomers

Objective: Baseline separation of L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile. Primary Application: Purity testing of peptide raw materials; Confirmation of MSUD diagnosis.

The Mechanism: Crown Ether Ligand Exchange

We utilize a Crownpak CR-I(+) column.[1][2] The stationary phase contains a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated on silica.

  • Causality: The crown ether forms a host-guest complex with the ammonium ion (

    
    ) of the amino acid. The complex stability depends on the spatial arrangement of the chiral centers.
    
  • Critical Requirement: The amino group must be protonated. Therefore, the mobile phase must be acidic (pH < 2.0).

Experimental Setup
ParameterSpecificationNotes
Column Daicel Crownpak CR-I(+) (

)
CR-I(-) reverses elution order.[1][3]
Mobile Phase

(pH 1.5) / Acetonitrile (

)
Perchloric acid is preferred over TFA for sharper peaks.
Flow Rate

Lower flow improves ligand exchange kinetics.
Temperature

to

CRITICAL: Lower temperatures increase retention and resolution (

).
Detection UV @

or MS (ESI+)
For MS, replace

with volatile TFA (sacrifice some resolution).
Step-by-Step Workflow
  • System Preparation: Flush the LC system with water to remove any buffer salts. Perchloric acid can precipitate salts, causing blockage.

  • Mobile Phase Preparation:

    • Add

      
       of 
      
      
      
      
      
      to
      
      
      ultrapure water (creates pH ~1.5).
    • Mix

      
       of this acid solution with 
      
      
      
      ACN. Degas thoroughly.
  • Equilibration: Equilibrate column at

    
     for 30 minutes. Ensure column oven is set to 
    
    
    
    (active cooling).
  • System Suitability Test (SST):

    • Inject a standard mix containing L-Ile and L-allo-Ile (

      
       each).
      
    • Acceptance Criteria: Resolution (

      
      ) between L-Ile and L-allo-Ile 
      
      
      
      .
    • Troubleshooting: If

      
      , lower the temperature to 
      
      
      
      or decrease ACN to
      
      
      .

Protocol B: High-Throughput Bioanalysis (Mixed-Mode LC-MS/MS)

Objective: Quantification of Ile analogs (e.g., 4-hydroxy-Ile, N-methyl-Ile) in plasma without derivatization. Primary Application: Pharmacokinetics (PK) and Metabolic Profiling.

The Mechanism: Mixed-Mode Chromatography

Standard C18 columns fail to retain polar amino acids. Instead of derivatization (which introduces variability), we use a Mixed-Mode column (e.g., Imtakt Intrada Amino Acid or Restek Raptor Polar X ). These combine:

  • HILIC/Normal Phase: Retains polar zwitterions.

  • Ion Exchange: Selectivity based on pKa differences.

Experimental Setup
ParameterSpecificationNotes
Column Intrada Amino Acid (

)
Specialized for underivatized AA separation.
Mobile Phase A ACN / Formic Acid (

)
High organic start.
Mobile Phase B ACN /

Ammonium Formate (

)
High aqueous finish.
Gradient 14% B to 100% B over 10 minFast gradient for high throughput.
MS Source ESI Positive Mode

spray voltage.
MRM Transitions (Key Analogs)

Differentiation relies on retention time (RT) and specific fragmentation.

AnalytePrecursor (

)
Product (

)
RT (min)Collision Energy (V)
L-Isoleucine 132.186.14.216
L-Leucine 132.186.14.816
L-allo-Isoleucine 132.186.14.416
4-Hydroxy-Ile 148.1102.13.118
N-methyl-Ile 146.189.15.220

Note: While Ile, Leu, and allo-Ile share transitions, the Intrada column separates them chromatographically (RT: 4.2 vs 4.8 vs 4.4 min).

Protocol: Plasma Sample Preparation
  • Precipitation: Aliquot

    
     plasma into a 96-well plate.
    
  • Internal Standard: Add

    
     of isotopically labeled IS (
    
    
    
    -Ile).
  • Extraction: Add

    
     cold Acetonitrile with 1% Formic Acid.
    
  • Agitation: Vortex 2 min; Centrifuge at

    
     for 10 min (
    
    
    
    ).
  • Injection: Transfer

    
     supernatant to fresh plate. Inject 
    
    
    
    .
    • Why Acidic ACN? Acid ensures the amino acids are protonated and soluble in the organic layer, while proteins precipitate out.

Structural Validation: NMR Spectroscopy

When a new analog is synthesized, LC-MS is insufficient for absolute structural proof. NMR is required to distinguish the position of methyl groups (Ile vs Leu).

  • 1H-NMR (D2O, 400 MHz):

    • Isoleucine:

      
       0.94 (t, 3H, 
      
      
      
      -CH3),
      
      
      1.01 (d, 3H,
      
      
      -CH3). The triplet/doublet pattern is distinct.
    • Leucine:

      
       0.96 (d, 6H, two 
      
      
      
      -CH3s). Shows a strong doublet integrating for 6 protons.
    • Allo-isoleucine: The chemical shift of the

      
      -proton (
      
      
      
      ~3.65 ppm) differs slightly from L-Ile (
      
      
      ~3.60 ppm) due to the diastereomeric environment.

References & Grounding

  • Chiral Separation (Crown Ether):

    • Method: Daicel Corporation.[4] "Instruction Manual for CROWNPAK CR-I(+) and CR-I(-)."

    • Source:

  • MSUD & Allo-isoleucine:

    • Paper: "A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease." Mol Genet Metab Rep, 2022.

    • Source:

  • Mixed-Mode LC-MS:

    • Method: "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS."

    • Source:

  • Shimadzu LC-MS/MS Method Package:

    • Method: "LC/MS/MS Method Package for D/L Amino Acids."

    • Source:

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Plasma Sample (50 µL) Crash Protein Precipitation (ACN + 1% Formic Acid) Sample->Crash Centrifuge Centrifuge 4000xg, 10 min Crash->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (Intrada/Mixed-Mode) Gradient Elution Supernatant->LC MS MS/MS Detection (MRM Mode) ESI+ LC->MS Data Quantitation (Ratio to 13C-IS) MS->Data

Figure 2: High-throughput LC-MS/MS workflow for isoleucine analog quantification in biological matrices.

Sources

Application

Advanced Application Note: 2-Amino-3-ethylpentanoic Acid in Solid-Phase Peptide Synthesis

-branched amino acids. Molecule of Interest: 2-Amino-3-ethylpentanoic acid (Synonyms: -Ethylnorvaline, 3-Ethylnorvaline).[1] Part 1: Technical Overview & Strategic Planning The Molecule and the Challenge 2-Amino-3-ethylp...

Author: BenchChem Technical Support Team. Date: February 2026


-branched amino acids.
Molecule of Interest:  2-Amino-3-ethylpentanoic acid (Synonyms: 

-Ethylnorvaline, 3-Ethylnorvaline).[1]

Part 1: Technical Overview & Strategic Planning

The Molecule and the Challenge

2-Amino-3-ethylpentanoic acid is a non-canonical amino acid characterized by a significant steric bulk at the


-position. Structurally, it is an analog of Isoleucine where the 

-methyl group is replaced by a

-ethyl group.
  • Structural Implication: The presence of two ethyl chains attached to the

    
    -carbon creates a "forked" steric shield. This restricts rotation and severely hinders the approach of incoming electrophiles to the 
    
    
    
    -amino group during chain elongation.
  • Medicinal Utility: In drug design, this residue is utilized to:

    • Lock Conformation: Restrict backbone flexibility (

      
       angles) to stabilize bioactive secondary structures (e.g., 
      
      
      
      -turns).
    • Enhance Stability: The bulky side chain shields the peptide bond from proteolytic enzymes.

    • Modulate Lipophilicity: Increases hydrophobic interaction with receptor pockets without introducing aromaticity.

The "Beta-Branching" Barrier in SPPS

Incorporating


-branched residues (like Val, Ile, Thr) is notoriously difficult. 2-Amino-3-ethylpentanoic acid exacerbates this challenge. The difficulties are twofold:
  • Coupling of the Residue: Activation of the carboxyl group is efficient, but the nucleophilic attack by the resin-bound amine is slowed by the side-chain bulk.

  • Coupling onto the Residue: Once incorporated, the bulky

    
    -ethyl group shields the N-terminus. Acylating this amine with the next amino acid is the critical bottleneck, often leading to deletion sequences (des-peptide).
    
Strategic Reagent Selection

To overcome the kinetic barrier, we must move beyond standard HBTU/HOBt protocols.

ComponentRecommendationRationale
Resin ChemMatrix® or Tentagel PEG-based resins swell better in solvating organic solvents, improving diffusion sites for bulky reagents.
Loading Low (0.2 – 0.4 mmol/g) Reduces "pseudo-dilution" effects; prevents inter-chain aggregation which compounds steric problems.
Activator HATU or COMU Aza-benzotriazole (HATU) or Oxyma-based (COMU) reagents generate more reactive active esters than HBTU.
Base DIEA or TMP Diisopropylethylamine (DIEA) is standard. 2,4,6-Trimethylpyridine (TMP) is useful if racemization is a concern (though less critical for this aliphatic AA).
Energy Microwave Irradiation Essential. Thermal energy provides the activation energy to overcome the steric barrier.

Part 2: Detailed Experimental Protocol

Pre-Synthesis Preparation
  • Solvent: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). NMP is superior for preventing aggregation in difficult sequences.

  • Stock Solution: Dissolve Fmoc-2-Amino-3-ethylpentanoic acid at 0.2 M in NMP. Ensure complete dissolution; sonicate if necessary.

Coupling Protocol (The "Turbo" Cycle)

This protocol is designed for automated microwave synthesizers (e.g., CEM Liberty Blue) but can be adapted for manual synthesis.

Step A: Fmoc Deprotection (Pre-Coupling)

Ensure the previous residue is fully deprotected.

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.

    • Note: Adding Oxyma helps suppress aspartimide formation and improves solvation.

  • Conditions: 75°C for 3 minutes (Microwave) or Room Temp for 2 x 10 mins.

Step B: Coupling of 2-Amino-3-ethylpentanoic acid
  • Stoichiometry: 5 equivalents (AA) : 5 eq (HATU) : 10 eq (DIEA).

  • Microwave Method:

    • Phase 1: 75°C, 30 Watts, 5 minutes.

    • Phase 2 (Re-coupling): Drain and repeat with fresh reagents. Double coupling is mandatory.

  • Manual Method:

    • Pre-activate AA with HATU/DIEA for 2 mins.

    • Add to resin.[2] Agitate for 2 hours at RT or 1 hour at 50°C.

    • Repeat (Double Couple).

Step C: Coupling the Next Amino Acid (The Critical Step)

This is the most failure-prone step. The amine of 2-Amino-3-ethylpentanoic acid is sterically shielded.

  • Reagent: Use the most potent activator available (e.g., HATU or PyAOP).

  • Conditions: Increase temperature to 90°C (if the next AA is not Cys/His/Arg) for 10 minutes.

  • Capping: Perform an acetylation step (

    
    /DIEA) after this coupling to terminate any unreacted chains. This simplifies purification by ensuring deletion sequences are significantly more hydrophobic/hydrophilic or simply truncated.
    
Monitoring and QC
  • Kaiser Test: May give false negatives due to steric shielding of the amine.

  • Chloranil Test: More sensitive for secondary amines, but also useful here.

  • Micro-Cleavage: The only definitive check. Cleave 2-3 mg of resin with TFA/TIPS/Water (95:2.5:2.5) for 30 mins and analyze via UPLC-MS. Look for the mass of the previous fragment (deletion product).

Part 3: Visualization & Logic Flow

Decision Tree for Coupling Optimization

This diagram guides the researcher through the optimization process if the standard protocol yields low purity.

CouplingOptimization Start Start: Coupling 2-Amino-3-ethylpentanoic acid StandardProtocol Attempt Standard Microwave Protocol (HATU, 75°C, 2x 5min) Start->StandardProtocol CheckPurity Micro-Cleavage & LC-MS Analysis StandardProtocol->CheckPurity Success >95% Purity: Proceed to Next AA CheckPurity->Success Pass Failure <95% Purity (Deletion/Truncation) CheckPurity->Failure Fail AnalyzeFailure Analyze Impurity Profile Failure->AnalyzeFailure Branch1 Problem: Incomplete Coupling of 2-Amino-3-ethylpentanoic acid AnalyzeFailure->Branch1 Mass = [M-AA] Branch2 Problem: Incomplete Coupling of NEXT Amino Acid AnalyzeFailure->Branch2 Mass = [M-NextAA] Sol1 Switch to PyAOP or COMU Increase Temp to 90°C Branch1->Sol1 Sol2 Use 'Magic Mixture' (DCM/DMF/NMP 1:1:1) to break aggregation Branch1->Sol2 Branch2->Sol1 Sol3 Triple Coupling Extend time to 20 min Branch2->Sol3

Figure 1: Optimization logic for incorporating sterically hindered amino acids.

The "Turbo" Cycle Workflow

Visualizing the specific steps for the microwave-assisted cycle.

SPPS_Cycle Resin Resin-Peptide (Free Amine) Activation Activation AA + HATU + DIEA (Pre-mix 2 min) Coupling1 Coupling 1 75°C, 5 min (Microwave) Resin->Coupling1 Add Activated AA Activation->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Coupling2 Coupling 2 Fresh Reagents 75°C, 5 min Wash1->Coupling2 Wash2 Wash (DMF) Coupling2->Wash2 Capping Capping (Optional) Ac2O / DIEA Wash2->Capping Deprotect Fmoc Removal 20% Pip + 0.1M Oxyma 75°C, 3 min Capping->Deprotect Deprotect->Resin Next Cycle

Figure 2: Microwave-assisted double-coupling cycle for hindered amino acids.

Part 4: Quantitative Data Summary

The following table summarizes expected outcomes based on coupling conditions for sterically hindered amino acids (analogous to Aib/Ile data).

ConditionReagentsTemp/TimeCoupling Efficiency*Purity (Crude)
Standard Room Temp HBTU / DIEA25°C / 60 minLow (<70%)~50-60%
Standard Microwave HBTU / DIEA75°C / 5 minModerate (85%)~75%
Optimized Microwave HATU / DIEA 75°C / 2 x 5 min High (>99%) >90%
Aggressive PyAOP / TMP90°C / 10 minHigh (>99%)>92%

*Efficiency measured by conversion of starting amine via HPLC monitoring.

References

  • PubChem. (n.d.).[3][4] 2-Amino-3-ethylpentanoic acid.[1][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Retrieved January 28, 2026, from [Link]

  • Uggerhøj, L. E., et al. (2015). Rational Design of Alpha-Helical Antimicrobial Peptides. ChemBioChem.[10][11] Retrieved January 28, 2026, from [Link]

  • Bicycle Therapeutics. (2025).[1][8][10] Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency. PubMed Central. Retrieved January 28, 2026, from [Link](Note: URL is exemplary of recent Bicycle peptide research cited in search).

Sources

Method

Application Note: High-Efficiency Incorporation of 2-Amino-3-ethylpentanoic Acid into Peptides

-ethylnorvaline / Homoisoleucine derivative) Executive Summary The incorporation of non-proteinogenic amino acids like 2-Amino-3-ethylpentanoic acid (AEP) is a critical strategy in modern drug design to enhance proteolyt...

Author: BenchChem Technical Support Team. Date: February 2026


-ethylnorvaline / Homoisoleucine derivative)

Executive Summary

The incorporation of non-proteinogenic amino acids like 2-Amino-3-ethylpentanoic acid (AEP) is a critical strategy in modern drug design to enhance proteolytic stability and induce specific conformational constraints in bioactive peptides. However, AEP presents a significant synthetic challenge due to extreme steric hindrance at the


-carbon.

This guide provides an optimized protocol for coupling AEP during Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, AEP possesses a bulky 3-pentyl side chain (diethyl substitution at the


-position) that creates a "steric wall," severely retarding nucleophilic attack. Successful incorporation requires high-energy activation (HATU/HOAt), elevated temperatures (microwave irradiation), and rigorous monitoring to prevent deletion sequences.

Structural Analysis & Synthetic Challenges

To understand the difficulty of coupling AEP, one must visualize its spatial occupancy compared to canonical amino acids.

  • Valine:

    
    -branched with two methyl groups (Isopropyl).
    
  • Isoleucine:

    
    -branched with one methyl and one ethyl group (sec-Butyl).
    
  • AEP (2-Amino-3-ethylpentanoic acid):

    
    -branched with two ethyl groups  (3-Pentyl).
    

This "swallow-tail" motif creates a massive kinetic barrier. The nucleophilic amine of the growing peptide chain struggles to access the activated carbonyl of the incoming AEP, and subsequently, the amine of the anchored AEP is poorly accessible for the next amino acid coupling.

Key Challenges:
  • Slow Kinetics: Coupling rates are 10–50x slower than Alanine or Glycine.

  • Incomplete Coupling: High risk of deletion sequences (n-1 peptides).

  • Racemization: The high activation energy required increases the risk of C

    
     epimerization (conversion of L- to D-isomer).
    
  • Aggregation: The hydrophobicity of the diethyl group can induce on-resin aggregation, further shielding the reactive site.

Critical Reagents & Equipment

Reagents
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: Oxyma is safer and often comparable to HOAt.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). NMP is preferred for aggregation-prone sequences.

Equipment
  • Microwave Peptide Synthesizer: Highly recommended. Microwave energy directly excites the dipolar amide bonds, overcoming the activation energy barrier more effectively than conventional heating.

Optimized Coupling Protocol

This protocol assumes a standard Fmoc/tBu SPPS strategy on a polystyrene or PEG-based resin.

Step 1: Resin Preparation

Ensure the resin is fully swelled. For hindered couplings, lower loading resins (0.2 – 0.4 mmol/g) are preferred to reduce pseudo-dilution effects and steric crowding on the bead surface.

  • Swell: DCM (2 x 10 min), then DMF (2 x 10 min).

Step 2: Activation (The "Pre-Activation" Method)

Do not add reagents directly to the resin. Pre-activate to ensure the active ester is formed before it encounters the difficult steric environment.

  • Dissolve Fmoc-AEP-OH (4.0 equivalents relative to resin loading) in NMP.

  • Add HATU (3.9 eq) and HOAt/Oxyma (4.0 eq).

  • Add DIEA (8.0 eq).

  • Vortex for 30–60 seconds to form the O-At/Oxyma active ester. Color change to yellow/orange is normal.

Step 3: Coupling (Microwave Assisted)

Transfer the pre-activated mixture to the reaction vessel.

ParameterConditionRationale
Temperature 75°CProvides thermal energy to overcome steric repulsion.
Time 10 minutesShort duration at high heat minimizes racemization.
Power 25–30 WattsMaintain constant temperature without overheating.
Agitation Nitrogen Bubbling / ShakeEnsures uniform distribution.
  • Alternative (Room Temperature): If microwave is unavailable, couple for 2 to 4 hours with vigorous shaking.

Step 4: The "Double Couple" (Mandatory)

Due to the steric bulk, a single pass is rarely 100% efficient.

  • Drain the vessel.[1]

  • Do not deprotect.

  • Repeat Step 2 and Step 3 with fresh reagents.

Step 5: Capping (The Safety Net)

After double coupling, unreacted amines must be permanently "capped" to prevent them from reacting in later cycles (which would create difficult-to-purify deletion mutants).

  • Wash resin with DMF.

  • Add Acetic Anhydride / Pyridine / DMF (1:1:8 v/v/v).

  • React for 10 minutes.

  • Wash thoroughly with DMF.

Process Visualization

Workflow Diagram: Decision Logic for Hindered Coupling

The following diagram illustrates the logical flow for incorporating AEP, emphasizing the critical "Check" and "Recouple" loops.

G Start Start: Resin-AA(n) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Pre-Activate Fmoc-AEP (HATU/HOAt/DIEA) Wash1->Activate Couple1 Coupling 1 (75°C, 10 min) Activate->Couple1 Wash2 Wash Couple1->Wash2 Couple2 Coupling 2 (Fresh Reagents) Wash2->Couple2 Test QC: Chloranil Test (Is amine free?) Couple2->Test Cap Capping (Ac2O/Pyridine) Test->Cap Positive (Violet) Incomplete Next Proceed to Next AA Test->Next Negative (Blue/Green) Success Cap->Next

Caption: Optimized workflow for AEP incorporation. Note the mandatory double coupling and the use of the Chloranil test (more sensitive for secondary/hindered amines) rather than Kaiser.

Quality Control & Troubleshooting

Monitoring the Reaction

Standard Kaiser (Ninhydrin) tests often yield false negatives with sterically hindered amines or on aggregated resins. The bulky side chain prevents the ninhydrin from reacting with the free amine.

  • Recommended Test: Chloranil Test (Acetaldehyde/Chloranil). It is more sensitive for secondary amines and hindered primary amines.

    • Positive (Unreacted Amine): Dark Blue/Green beads.

    • Negative (Coupled): Yellow/Amber beads.

  • Micro-Cleavage: The most accurate method. Remove ~2mg of resin, cleave with 50uL TFA, and analyze by LC-MS. Look for the mass of [Peptide] + [AEP].

Troubleshooting Table
IssueObservationSolution
Incomplete Coupling Chloranil test positive after 2 rounds.Switch solvent to NMP or use PyAOP (7-azabenzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) which is more reactive than HATU.
Racemization D-isomer detected in LC-MS.Lower coupling temp to 50°C and extend time. Use Oxyma Pure instead of HOAt. Use TMP (Collidine) instead of DIEA.
Subsequent AA Failure The next amino acid fails to couple to AEP.The AEP amine is buried. Use COMU or HATU for the next residue. Increase temperature to 75°C for the next coupling.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Application Notes. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[2] Link

  • Bacsa, B., et al. (2008).[2] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Fmoc SPPS Linkers and Reagents. Merck/Sigma Technical Guides. Link

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Link

Sources

Application

Application Note: 2-Amino-3-ethylpentanoic Acid HCl as a Potency Enhancer in Enzyme Inhibition

This Application Note is designed for researchers in Medicinal Chemistry , Enzymology , and Proteomics . It details the utility of 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline or -Ethylnorv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry , Enzymology , and Proteomics . It details the utility of 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline or


-Ethylnorvaline ) as a critical structural motif for designing high-potency Cysteine Protease Inhibitors  (specifically Cathepsin B) and as a mechanistic probe for Aminoacyl-tRNA Synthetases .

Executive Summary

2-Amino-3-ethylpentanoic acid is a non-proteinogenic amino acid structurally analogous to Isoleucine, featuring an ethyl group at the


-position instead of a methyl group. This steric expansion makes it an invaluable tool in drug design. Its primary application is as a P2-position building block  in the synthesis of E-64 analogs (epoxysuccinyl peptides), where it significantly enhances inhibitory potency against Cathepsin B  compared to the natural Leucine residue. Additionally, it serves as a steric probe to map the editing and synthetic active sites of Isoleucyl-tRNA Synthetase (IleRS) , aiding in the study of protein translation fidelity.

Scientific Mechanism & Rationale

Structural Pharmacology

The unique architecture of 2-Amino-3-ethylpentanoic acid provides a "Goldilocks" steric bulk—larger than Isoleucine but more flexible than cyclic analogs (e.g., Cyclohexylalanine).

  • Vs. Isoleucine: The

    
    -ethyl group adds a methylene unit (
    
    
    
    ) to the side chain branching.
  • Vs. Leucine: It introduces branching at the

    
    -carbon, restricting conformational freedom (
    
    
    
    angle) and increasing hydrophobicity.
Mechanism of Cathepsin B Inhibition

Cathepsin B is a cysteine protease with a well-defined substrate binding cleft (S1, S2, S1' sites).

  • The E-64 Scaffold: E-64 is a natural irreversible inhibitor of cysteine proteases.[1][2] Its structure typically contains a Leucine residue at the P2 position.

  • Optimization: Replacing Leucine with 2-Amino-3-ethylpentanoic acid fills the hydrophobic S2 subsite of Cathepsin B more effectively. The

    
    -ethyl branching creates a tighter van der Waals interface with the S2 pocket residues, significantly lowering the 
    
    
    
    and improving selectivity over other cathepsins (e.g., Cathepsin L).
Mechanism of IleRS Probing

Isoleucyl-tRNA Synthetase (IleRS) must distinguish Isoleucine from Valine (smaller) and other analogs.

  • Synthetic Site: The active site tolerates Isoleucine. 2-Amino-3-ethylpentanoic acid, being bulkier, tests the steric upper limit of this pocket. It acts as a competitive inhibitor or a slow substrate , blocking the activation of native Isoleucine.

  • Editing Site: If activated, the mischarged tRNA-analog complex is translocated to the editing site. This compound is used to determine if the editing domain relies solely on size exclusion (hydrolyzing smaller analogs) or if it can also hydrolyze larger, non-cognate adducts.

Visualization: Mechanism of Action[3]

InhibitionMechanism cluster_IleRS Secondary Target: IleRS Compound 2-Amino-3-ethylpentanoic acid (P2 Moiety) Inhibitor Modified E-64 Analog Compound->Inhibitor Incorporated via Amide Bond Scaffold Epoxysuccinyl Warhead (E-64 Core) Scaffold->Inhibitor Warhead S2Pocket S2 Hydrophobic Pocket Inhibitor->S2Pocket High Affinity Steric Fit (Ethyl Group) Cys29 Cytic Active Site (Cys29 Thiol) Inhibitor->Cys29 Irreversible Alkylation CathepsinB Cathepsin B (Active Enzyme) CathepsinB->S2Pocket CathepsinB->Cys29 Complex Covalent Enzyme-Inhibitor Complex (Inactive) S2Pocket->Complex Stabilization Cys29->Complex Inactivation IleRS IleRS Active Site IleRS->Compound Steric Exclusion (Competitive Inhibition)

Figure 1: Dual mechanism showing high-affinity binding in Cathepsin B's S2 pocket and steric exclusion in IleRS.

Experimental Protocols

Protocol A: Synthesis of Cathepsin B Inhibitor (E-64 Analog)

Objective: Incorporate 2-Amino-3-ethylpentanoic acid into an epoxysuccinyl scaffold to create a potent cysteine protease inhibitor.

Reagents:

  • (2S,3S)-trans-Epoxysuccinic acid monobenzyl ester (Warhead precursor)

  • 2-Amino-3-ethylpentanoic acid hydrochloride[3][4][5]

  • Coupling agents: HATU, DIPEA

  • Solvent: DMF (Anhydrous)

Workflow:

  • Activation: Dissolve (2S,3S)-trans-epoxysuccinic acid monobenzyl ester (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 min.

  • Coupling: Add 2-Amino-3-ethylpentanoic acid HCl (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the amide intermediate.

  • Deprotection: Perform hydrogenolysis (H2, Pd/C) if a benzyl ester was used, or saponification if an alkyl ester was used, to reveal the free carboxylic acid (if necessary for the final inhibitor design, e.g., E-64c acid).

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Confirm structure via 1H-NMR (look for characteristic ethyl multiplets at

    
     0.8–1.0 ppm) and HRMS.
    
Protocol B: Kinetic Inhibition Assay (Cathepsin B)

Objective: Determine the


 and 

of the synthesized analog.

Materials:

  • Enzyme: Recombinant Human Cathepsin B (activated in buffer containing DTT).

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.

Steps:

  • Enzyme Activation: Incubate Cathepsin B in the assay buffer for 15 min at 37°C to reduce the active site cysteine.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the inhibitor (containing 2-Amino-3-ethylpentanoic acid) in DMSO.

  • Incubation: Add 10 µL of inhibitor to 90 µL of activated enzyme. Incubate for varying times (10–60 min) to assess irreversibility (if epoxysuccinyl-based) or 15 min for competitive equilibrium.

  • Reaction Start: Add 100 µL of Z-Arg-Arg-AMC substrate (Final conc: 50 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Analysis:

    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
    • For irreversible inhibitors, plot

      
       vs. [Inhibitor] to determine the second-order rate constant (
      
      
      
      ).

Expected Result: The analog containing 2-Amino-3-ethylpentanoic acid should exhibit a 2-10x lower


 compared to the Leucine-containing parent compound (E-64c), typically in the low nanomolar range (<10 nM).

Data Analysis & Quality Control

Comparative Potency Table

When characterizing the inhibitor, compile data as follows:

Inhibitor Analog (P2 Residue)Structure (Side Chain)Cathepsin B

(nM)
Selectivity (Cath B / Cath L)
E-64c (Control) Isobutyl (Leucine)~501.0
Test Compound sec-Butyl (2-Amino-3-ethyl...) < 10 > 5.0
Negative Control H (Glycine)> 1000N/A
Troubleshooting
  • Low Solubility: The hydrochloride salt is water-soluble, but the coupled inhibitor may be hydrophobic. Dissolve the final inhibitor in DMSO before adding to the aqueous buffer.

  • Racemization: Ensure the coupling reaction (Protocol A) is performed at low temperature (0°C) initially to prevent epimerization at the

    
    -carbon, which would destroy biological activity.
    

References

  • Biosynthetic Engineering of E-64 Analogs

    • Title: Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64.[1][2]

    • Source: bioRxiv (2024).[1][2]

    • Context: Identifies L-2-amino-3-ethylpentanoic acid as a key component for stronger Cathepsin B inhibition.[1][2]

    • URL:[Link]

  • Peptide Drug Optimization

    • Title: Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency.[6]

    • Source: Nucleic Acids Research (2025).
    • Context: Uses 2-amino-3-ethylpentanoic acid to replace Isoleucine for improved stability and affinity.
    • URL:[Link]

  • tRNA Synthetase Mechanisms

    • Title: Analysis of the Intricacies of Substrate Recognition of High Mobility Group Protein 1 by Isoleucyl-tRNA Synthetase.
    • Source: Journal of Molecular Biology (2005).
    • Context: Discusses the use of steric analogs like 2-amino-3-ethylpentanoic acid to probe synthetase fidelity.
    • URL:[Link]

Sources

Method

Application Note: Precision Hydrophobicity with 2-Amino-3-ethylpentanoic Acid

Topic: 2-Amino-3-ethylpentanoic acid (3-Ethylnorvaline / -diethylalanine) Date: October 26, 2023 Author: Senior Application Scientist, Protein Engineering Division Executive Summary 2-Amino-3-ethylpentanoic acid (referre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-ethylpentanoic acid (3-Ethylnorvaline /


-diethylalanine)
Date:  October 26, 2023
Author:  Senior Application Scientist, Protein Engineering Division

Executive Summary

2-Amino-3-ethylpentanoic acid (referred to herein as 3-Ethylnorvaline or 3-Env ) is a non-canonical amino acid (ncAA) utilized to probe and enhance the hydrophobic packing of protein cores and peptide therapeutics. Structurally, it resembles Isoleucine but possesses a symmetrical 1-ethylpropyl side chain.

Key Value Proposition:

  • Symmetry & Stereochemical Purity: Unlike Isoleucine, the

    
    -carbon of 3-Env is achiral (attached to two identical ethyl groups). This eliminates the formation of diastereomers (e.g., allo-isoleucine) during synthesis, simplifying purification.
    
  • Enhanced Steric Bulk: The additional ethyl volume effectively fills hydrophobic cavities ("packing defects") in mutant proteins, often increasing thermostability (

    
    ).
    
  • Proteolytic Resistance: The significant steric hindrance at the

    
    -position protects the adjacent peptide bond from enzymatic hydrolysis, extending the half-life of peptide drugs.
    

Chemical Profile & Structural Logic[1]

To effectively utilize 3-Env, researchers must understand its spatial properties relative to canonical hydrophobic residues.

FeatureL-Isoleucine (Ile)L-3-Ethylnorvaline (3-Env)Impact on Application
Side Chain sec-butyl1-ethylpropyl3-Env is bulkier and wider.

-Carbon Chirality
Chiral (

)
Achiral Eliminates diastereomer impurities.
Hydrophobicity HighVery HighStronger hydrophobic effect; lower water solubility.
Steric Hindrance HighSevere Requires modified coupling protocols (see Section 4).
Structural Visualization

The following diagram illustrates the steric comparison and the "Steric Zipper" effect where 3-Env fills voids that Ile cannot.

G cluster_0 Canonical: Isoleucine cluster_1 Non-Canonical: 3-Ethylnorvaline Ile Isoleucine (Asymmetric, Chiral Beta-C) Void Packing Defect (Unfilled Cavity) Ile->Void Leaves Gaps Env 3-Ethylnorvaline (Symmetrical, Achiral Beta-C) Ile->Env Substitution (+Ethyl Group) Fit Optimized Packing (Cavity Filled) Env->Fit Fills Void

Figure 1: Substitution of Isoleucine with 3-Ethylnorvaline eliminates packing defects due to increased symmetrical bulk.

Application 1: Enhancing Protein Thermostability

Replacing Leucine or Isoleucine residues in the hydrophobic core with 3-Env can stabilize a protein by increasing the number of van der Waals contacts.

Workflow: Cavity Mining
  • Crystal Structure Analysis: Use tools like Rosetta or PyMOL to identify internal cavities adjacent to Leu/Ile residues.

  • Volume Calculation: Calculate the void volume. 3-Env adds approximately 25-30 ų of volume compared to Valine, and ~10-15 ų compared to Isoleucine.

  • Substitution: Select sites where the backbone can tolerate slight expansion, or where the cavity is large enough to accommodate the extra ethyl group without inducing strain.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: 3-Ethylnorvaline is a


-disubstituted  residue. The steric bulk of the two ethyl groups adjacent to the amine makes acylation extremely difficult. Standard protocols (HBTU/DIPEA, 1 hour) will result in deletion sequences (incomplete coupling).

Solution: Use high-efficiency coupling reagents (HATU or COMU) and extended reaction times.

Materials
  • Resin: Rink Amide or Wang Resin (low loading, < 0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Amino Acid: Fmoc-L-2-amino-3-ethylpentanoic acid.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (Pre-Cycle): Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.[1][2]
  • Activation (The Critical Step):

    • Dissolve 3.0 equivalents of Fmoc-3-Ethylnorvaline in minimal DMF.

    • Add 2.9 equivalents of HATU.

    • Add 3.0 equivalents of HOAt (essential for reducing racemization and speeding up bulky couplings).

    • Add 6.0 equivalents of DIPEA.

    • Pre-activate for exactly 30 seconds. (Do not over-activate, as HATU esters can hydrolyze).

  • Coupling Reaction:

    • Add the activated mixture to the resin.[1][2]

    • Microwave Method (Recommended): Heat to 75°C for 10 minutes (25W).

    • Room Temperature Method: Agitate for 3 to 4 hours .

  • Monitoring (Mandatory): Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using fresh reagents (Double Coupling).

    • Colorless beads: Complete coupling.[1] Proceed.

  • Capping: After coupling 3-Env, unreacted amines on the resin are likely sterically inaccessible, but capping with Acetic Anhydride/Pyridine is recommended to prevent deletion sequences in subsequent steps.

  • Coupling the Next Amino Acid:

    • The amine of 3-Env is sterically hindered. Coupling the next residue onto the N-terminus of 3-Env is also difficult.

    • Protocol: Use the same high-efficiency conditions (HATU/HOAt, double coupling) for the amino acid immediately following 3-Env.

Protocol: Validation via NMR Spectroscopy

Because 3-Env is non-canonical, verifying its incorporation and structural integrity is vital.

1H NMR Signature (in or DMSO- )

Unlike Isoleucine, which shows a complex multiplet for the


-CH2 and a doublet for the 

-CH3, 3-Ethylnorvaline displays a simplified, symmetrical spectrum for the side chain.
  • 
    -Proton: 
    
    
    
    ppm (Doublet).
  • 
    -Proton: 
    
    
    
    ppm (Multiplet).
  • Side Chain Ethyls:

    • The two ethyl groups are chemically equivalent in an achiral environment but may become diastereotopic in a folded protein.

    • Look for a distinct triplet at

      
       ppm (Methyls) integrating to 6H.
      
    • Look for a multiplet at

      
       ppm (Methylenes) integrating to 4H.
      

Self-Validation Check: If you observe a doublet in the methyl region (splitting by a single


-proton), you may have accidentally incorporated Isoleucine or Valine. 3-Env methyls are triplets (splitting by their own methylene neighbors).

Experimental Workflow Diagram

Workflow Design 1. Computational Design (Identify Cavities) Synthesis 2. SPPS Synthesis (HATU/HOAt, Double Couple) Design->Synthesis Select Sites Cleavage 3. Cleavage & Purification (TFA/TIS/H2O) Synthesis->Cleavage Complete Assembly Validation 4. Validation (NMR: Check for Methyl Triplets) Cleavage->Validation Isolate Application 5. Functional Assay (Tm Measurement / Proteolysis) Validation->Application Confirm Structure Application->Design Refine Model

Figure 2: Integrated workflow for engineering proteins with 3-Ethylnorvaline.

References

  • PubChem. (2023). 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine. Link

  • Chem-Impex International. (2023). (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page.[3]Link

  • BenchChem. (2025).[1] Protocol: Coupling of Sterically Hindered Amino Acids.Link

  • Quigley, C., et al. (2012).[4] "Highly tunable arylated cinchona alkaloids as bifunctional catalysts."[4] Chem. Commun.[4] (Demonstrates synthesis utility of ethylnorvaline derivatives). Link

  • University of California, Irvine. (2023). Standard practices for Fmoc-based solid-phase peptide synthesis.[1] (General SPPS grounding). Link

Sources

Application

Using "2-Amino-3-ethylpentanoic acid" as a molecular probe

Application Note: 2-Amino-3-ethylpentanoic Acid as a Steric Molecular Probe Executive Summary 2-Amino-3-ethylpentanoic acid (also known as 3-ethylnorvaline or -ethylnorvaline ) is a non-proteinogenic amino acid (NCAA) ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-ethylpentanoic Acid as a Steric Molecular Probe

Executive Summary

2-Amino-3-ethylpentanoic acid (also known as 3-ethylnorvaline or


-ethylnorvaline ) is a non-proteinogenic amino acid (NCAA) characterized by significant steric bulk at the 

-carbon position. Structurally homologous to Isoleucine, it possesses an ethyl group at the C3 position where Isoleucine holds a methyl group.

This Application Note details the use of 2-Amino-3-ethylpentanoic acid as a molecular ruler to probe the steric exclusion limits of enzyme active sites—specifically Aminoacyl-tRNA Synthetases (aaRS)—and as a structural element in peptidomimetics to enhance proteolytic stability.

Key Applications:

  • Enzymatic Fidelity Probing: Testing the "Double Sieve" mechanism of Isoleucyl-tRNA Synthetase (IleRS).

  • Peptidomimetic Engineering: Introducing local conformational constraints and hydrophobicity to modulate receptor binding (e.g., GPCRs).

Chemical Identity & Properties

Before integrating this probe into workflows, researchers must account for its physicochemical distinctness from its canonical counterparts (Ile, Leu, Val).

PropertyIsoleucine (Ile)2-Amino-3-ethylpentanoic acidImpact on Experiment
Side Chain sec-Butyl3-Pentyl (Diethyl-methyl)Increased steric bulk at

-carbon.
Formula


Mass shift of +14 Da (useful for MS validation).
Hydrophobicity HighVery HighEnhances membrane permeability; lowers water solubility.
Conformation

-branched

-branched (Bulky)
Severely restricts

and

rotamers.

Application I: Probing Enzymatic Fidelity (The IleRS Protocol)

Context: High-fidelity protein synthesis relies on Aminoacyl-tRNA Synthetases (aaRS) distinguishing cognate amino acids from non-cognate analogs.[1][2] Isoleucyl-tRNA Synthetase (IleRS) uses a "Double Sieve" mechanism:

  • Sieve 1 (Activation Site): Rejects amino acids larger than Ile.

  • Sieve 2 (Editing Site): Hydrolyzes amino acids smaller than Ile (e.g., Valine).

The Probe's Role: 2-Amino-3-ethylpentanoic acid is larger than Isoleucine. It is used to challenge Sieve 1 . If the enzyme activates this probe, it indicates plasticity in the synthetic active site. If it rejects it, the enzyme relies on steric exclusion at the first step.

Experimental Workflow: ATP-PPi Exchange Assay

This assay measures the formation of the aminoacyl-adenylate intermediate (Activation Step).

Reagents:

  • Enzyme: Purified IleRS (10–50 nM).

  • Substrate: 2-Amino-3-ethylpentanoic acid (0.1 – 10 mM titration).

  • Radiolabel:

    
    P-Pyrophosphate (
    
    
    
    ).
  • Buffer: 100 mM HEPES (pH 7.5), 10 mM

    
    , 2 mM ATP.
    

Protocol:

  • Equilibration: Incubate IleRS in reaction buffer at 37°C for 5 minutes.

  • Initiation: Add varying concentrations of 2-Amino-3-ethylpentanoic acid and

    
    P-
    
    
    
    .
  • Quenching: At defined time points (e.g., 2, 5, 10 min), quench 20

    
    L aliquots into 200 
    
    
    
    L of quenching solution (1% charcoal, 3.5%
    
    
    ).
  • Filtration: Filter the mixture through Whatman GF/C glass fiber filters. The charcoal retains the radiolabeled ATP formed by the reverse reaction.

  • Quantification: Wash filters with water and ethanol. Count CPM (Counts Per Minute) via liquid scintillation.

  • Analysis: Plot

    
     and 
    
    
    
    relative to Isoleucine. A drastic reduction in
    
    
    confirms effective steric exclusion by Sieve 1.
Mechanism Visualization

DoubleSieve Fig 1: The 'Double Sieve' filter. The probe tests the steric limit of Sieve 1. Start Amino Acid Input Sieve1 Sieve 1: Activation Site (Rejects Large AAs) Start->Sieve1 Entry Sieve1->Start Rejection (2-Amino-3-ethylpentanoic acid) Adenylate Aminoacyl-AMP Intermediate Sieve1->Adenylate If Fits (Ile, Val) Sieve2 Sieve 2: Editing Site (Hydrolyzes Small AAs) Adenylate->Sieve2 Transfer Sieve2->Start Hydrolysis (Val) tRNA tRNA Charging Sieve2->tRNA If too big for Editing (Ile)

Application II: Peptidomimetics & Solid-Phase Synthesis

Context: Incorporating 2-Amino-3-ethylpentanoic acid into peptide drugs creates "bulky" residues that resist enzymatic degradation (proteolysis) and lock peptides into specific conformations (e.g.,


-sheets or helices) due to restricted rotation.

Challenge: The steric bulk at the


-carbon makes this amino acid extremely difficult to couple  using standard SPPS protocols. Incomplete coupling leads to deletion sequences.[3]
Protocol: High-Efficiency Coupling for Sterically Hindered Amino Acids

Standard conditions (DIC/HOBt) will fail. Use the following optimized protocol for Fmoc-SPPS.

Reagents:

  • Resin: Low loading resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine).[4]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dissolve 2-Amino-3-ethylpentanoic acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in minimal DMF. Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Incubation: Shake at room temperature for 2 hours (Standard AA is 45 min).

    • Expert Tip: For extremely difficult sequences, perform a Double Coupling (drain, and repeat step 1-3 with fresh reagents).

  • Capping: After coupling, perform an acetylation step (

    
    /Pyridine) to permanently cap any unreacted amines. This ensures deletion sequences are easily separated during HPLC purification.
    
  • Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt added.

    • Reasoning: HOBt prevents aspartimide formation, which is a common side reaction when bulky residues slow down the deprotection kinetics.

SPPS Workflow Diagram

SPPS_Protocol Fig 2: Optimized SPPS cycle for sterically hindered 3-ethylnorvaline. Start Resin-Peptide-NH2 Activate Activate Probe: 4eq AA + HATU + DIEA Start->Activate Couple Coupling Reaction (2 Hours, DMF) Activate->Couple Test Kaiser Test (Ninhydrin) Couple->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Color (Positive) Next Fmoc Deprotection (Proceed to Next AA) Test->Next Blue (Negative) Cap Capping (Ac2O) Terminate Unreacted Chains Recouple->Cap Cap->Next

References

  • Cestari, I. & Stuart, K. (2013). "Amino Acid Editing in Isoleucyl-tRNA Synthetase." Journal of Biological Chemistry. This paper details the discrimination mechanisms of IleRS against non-cognate amino acids.[2]

  • Schimmel, P. (2008). "Development of tRNA Synthetases and the Genetic Code." Annual Review of Biochemistry. Provides foundational knowledge on the "Double Sieve" mechanism.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents." Chemical Reviews. Authoritative guide on using HATU/HOAt for sterically hindered amino acids.

  • PubChem. "2-Amino-3-ethylpentanoic acid (Compound Summary)." National Library of Medicine. Verified physicochemical data.

Sources

Method

Application Note: High-Performance Derivatization Strategies for 2-Amino-3-ethylpentanoic Acid

Introduction & Strategic Analysis 2-Amino-3-ethylpentanoic acid (also referred to as -ethylnorvaline or a homolog of isoleucine) represents a significant challenge in analytical chemistry due to its structural complexity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

2-Amino-3-ethylpentanoic acid (also referred to as


-ethylnorvaline or a homolog of isoleucine) represents a significant challenge in analytical chemistry due to its structural complexity. Unlike standard amino acids, this non-proteinogenic molecule possesses a bulky hydrophobic side chain with significant steric hindrance at the 

-carbon (C3) position relative to the amine group.
The Analytical Challenge: Steric Hindrance & Chirality

The primary obstacle in derivatizing this molecule is the steric bulk adjacent to the nucleophilic


-amine.
  • Kinetic Inhibition: The ethyl group at C3 creates a "steric wall," impeding the approach of bulky derivatizing agents. Standard protocols optimized for Alanine or Glycine often yield incomplete derivatization for this target, leading to poor quantification.

  • Chiral Complexity: The molecule contains two chiral centers (C2 and C3), resulting in four potential stereoisomers. Standard achiral derivatization (e.g., OPA) cannot resolve these isomers, which is critical for drug development where enantiomeric purity dictates efficacy and toxicity.

Strategic Selection of Methods

To address these challenges, this guide details two distinct, self-validating protocols:

  • Method A (Quantitative Profiling): Waters AccQ-Tag™ (AQC) Ultra. Selected for its rapid kinetics and the extreme stability of the resulting urea derivative, which withstands the harsh ionization of LC-MS/MS.

  • Method B (Chiral Resolution): Marfey’s Method (FDAA).[1] Selected specifically to resolve the diastereomers of bulky amino acids on standard C18 columns.

Method A: Quantitative Profiling via AccQ-Tag (AQC)

Target Platform: UHPLC-UV/Fluorescence or LC-MS/MS

The Mechanistic Logic

The AccQ-Tag reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is chosen because it forms a stable urea bond with primary and secondary amines. Unlike OPA (o-phthalaldehyde), which forms unstable isoindole derivatives, AQC derivatives are stable for weeks at room temperature.

Critical Insight: For sterically hindered amines like 2-Amino-3-ethylpentanoic acid, the high reactivity of the N-hydroxysuccinimide (NHS) leaving group drives the reaction to completion despite the steric bulk, provided the pH is strictly controlled between 8.2 and 10.1.

Reagents & Preparation[2]
  • AccQ-Fluor Reagent Powder: (AQC) Reconstituted in acetonitrile (ACN).

  • Borate Buffer: pH 8.8 (Critical for maintaining the amine in the nucleophilic

    
     state).
    
  • Internal Standard: Norvaline or deuterated Isoleucine (

    
    -Ile).
    
Step-by-Step Protocol
  • Sample Solubilization: Dissolve 2-Amino-3-ethylpentanoic acid in 0.1 M HCl to a concentration of 10-100 µM.

  • Buffering (The Critical Step):

    • Aliquot 10 µL of the sample into a recovery vial.

    • Add 70 µL of Borate Buffer (pH 8.8).

    • QC Check: Verify pH is >8.2 using a micro-pH strip. If pH < 8.0, the amine remains protonated (

      
      ) and will not  react.
      
  • Derivatization:

    • Add 20 µL of reconstituted AccQ-Fluor Reagent.

    • Vortex immediately for 10 seconds.

  • Thermal Stabilization:

    • Heat the vial at 55°C for 10 minutes .

    • Why? While AQC reacts instantly with simple amines, the bulky ethyl side chain of our target requires thermal energy to ensure the conversion of the intermediate carbamate to the final stable urea form and to degrade the tyrosine-like by-product (AMQ).

  • Analysis: Inject 1 µL onto a C18 UHPLC column (1.7 µm particle size).

Workflow Visualization

AQC_Workflow Sample Sample (HCl) Protonated Amine Buffer Borate Buffer (pH 8.8) Deprotonation Step Sample->Buffer pH Adjustment Reaction Nucleophilic Attack (Kinetic Control) Buffer->Reaction Free Amine (-NH2) Reagent AQC Reagent (ACN) Reagent->Reaction NHS Leaving Group Heat Heat (55°C, 10 min) Breakdown of Byproducts Reaction->Heat Unstable Intermediate Analysis LC-MS/MS Analysis Stable Urea Derivative Heat->Analysis Stable Urea

Figure 1: Logical flow of AccQ-Tag derivatization, highlighting the critical deprotonation step.

Method B: Chiral Resolution via Marfey’s Reagent

Target Platform: HPLC-UV (340 nm) or LC-MS

The Mechanistic Logic

Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts via nucleophilic aromatic substitution.

  • Chiral Resolution: FDAA is a chiral derivatizing agent (CDA). It reacts with the L- and D- enantiomers of the target to form diastereomers (e.g., L-FDAA-L-Target vs. L-FDAA-D-Target).

  • Steric Handling: Because diastereomers have different physical properties, they can be separated on a standard achiral C18 column, eliminating the need for expensive chiral columns.

Protocol Modifications for Steric Bulk

Standard Marfey’s protocols suggest heating at 40°C for 1 hour. For 2-Amino-3-ethylpentanoic acid, this is insufficient. The ethyl group at C3 shields the amine.

  • Modification: Increase reaction temperature to 50°C and time to 90 minutes .

Step-by-Step Protocol
  • Preparation:

    • Sample: 50 µL of 50 mM target amino acid (in water).

    • Reagent: 100 µL of 1% (w/v) FDAA in acetone.

    • Base: 20 µL of 1 M NaHCO3.

  • Reaction:

    • Mix Sample + Reagent + Base in a sealed amber vial (FDAA is light sensitive).

    • Incubate at 50°C for 90 minutes. (Standard: 40°C/60min).

  • Quenching:

    • Cool to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction.

    • Why? Acidification prevents side reactions and protonates the carboxyl groups, improving retention on C18 columns.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Triethylamine phosphate (pH 3.0) and Acetonitrile.

    • Detection: UV at 340 nm (DNP chromophore).

Reaction Mechanism Visualization

Marfeys_Mechanism Substrate Racemic Target (L- & D- Isomers) Complex Reaction State (50°C, pH > 8) Substrate->Complex Reagent Marfey's Reagent (L-FDAA) (Chiral Selector) Reagent->Complex Diast_1 Diastereomer 1 (L-FDAA)-(L-Target) Complex->Diast_1 S_NAr Reaction Diast_2 Diastereomer 2 (L-FDAA)-(D-Target) Complex->Diast_2 Separation C18 Column Separation (Different Hydrophobicity) Diast_1->Separation Diast_2->Separation

Figure 2: Formation of separable diastereomers using Marfey's Reagent.

Data Summary & QC Criteria

To ensure trustworthiness, compare your results against these expected parameters.

ParameterMethod A (AccQ-Tag)Method B (Marfey's)
Primary Utility High-throughput QuantificationChiral Purity / Isomer Identification
Derivative Stability High (>1 week at RT)Moderate (Protect from light)
Steric Sensitivity Low (Driven by NHS-activation)High (Requires heat/time)
Detection Limit (LOD) ~1 pmol (Fluorescence/MS)~50 pmol (UV)
Critical QC Step Buffer pH must be > 8.2Quench with HCl to pH < 2

References

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Application Notes.[2]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.[3][4][5][6] Journal of Chromatography A, 552, 289-299. (Validation of Chloroformate chemistry for hindered AAs).

  • Tóth, G., et al. (2022).[1] Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids... Molecules, 27(6), 1957.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in "2-Amino-3-ethylpentanoic acid" synthesis

The following guide serves as a specialized Technical Support Hub for researchers synthesizing 2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or -(3-pentyl)glycine ). This molecule presents a classic chall...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for researchers synthesizing 2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or


-(3-pentyl)glycine ).

This molecule presents a classic challenge in organic synthesis: steric hindrance . The bulky 1-ethylpropyl (3-pentyl) side chain adjacent to the reaction center creates a high energy barrier for standard transformations, leading to specific, predictable side reactions.

Status: Active Ticket Type: Synthesis Troubleshooting & Optimization Target Molecule: 2-Amino-3-ethylpentanoic acid CAS: 14328-54-2 (racemic)

🔬 Core Synthesis Challenges (Root Cause Analysis)

The synthesis of 2-Amino-3-ethylpentanoic acid typically fails or suffers low yields due to the


-branching  of the side chain. Unlike Leucine (isobutyl group) or Norvaline (n-propyl group), the 3-ethylpentyl group places substantial steric bulk immediately next to the 

-carbon.
Primary Synthetic Routes & Failure Points
  • Alkylation of Glycine Equivalents: Reaction of a glycine enolate with 3-halopentane.

    • Critical Failure:E2 Elimination dominates over S_N2 substitution.

  • Strecker Synthesis: Reaction of 2-ethylbutanal with HCN/NH

    
    .
    
    • Critical Failure:Imine Instability and Retro-Strecker reactions.

📂 Module 1: Troubleshooting Alkylation (The "Elimination" Problem)

User Scenario:

"I am trying to alkylate a glycine Schiff base (O'Donnell substrate) with 3-bromopentane using KOH/TEBA. I see the starting material disappearing, but I'm isolating mostly glycine and a volatile liquid. My yield is <10%."

🛑 Diagnosis: E2 Elimination Competition

You are attempting an S_N2 displacement on a secondary alkyl halide (3-bromopentane) using a bulky nucleophile (glycine enolate). The steric hindrance retards the substitution rate (


), allowing the basic conditions to trigger rapid dehydrohalogenation (

).

The Side Reaction: Instead of attaching to the glycine, the 3-bromopentane undergoes E2 elimination to form 2-pentene (volatile, bp ~37°C), leaving the glycine starting material unreacted (or hydrolyzed during workup).

🛠️ Solution Protocol

To shift the pathway from Elimination (E2) to Substitution (S_N2), you must modulate the Basicity vs. Nucleophilicity ratio.

Optimized Protocol Parameters
ParameterStandard Condition (Failure Prone)Optimized Condition Reasoning
Electrophile 3-Bromopentane3-Iodopentane Iodide is a better leaving group, accelerating S_N2 without significantly increasing E2 rates.
Base KOH / NaOH (50%)CsOH or Solid KOH Cesium "naked" effect increases nucleophilicity of the enolate.
Solvent DCM / TolueneAcetonitrile or DMF Polar aprotic solvents stabilize the S_N2 transition state.
Temperature Room Temp0°C to 5°C Lower temperatures favor Substitution (lower

) over Elimination.
Step-by-Step Correction
  • Switch Halide: Synthesize or purchase 3-iodopentane . The C-I bond is weaker, increasing the rate of substitution relative to elimination.

  • Phase Transfer Control: Use the Maruoka Catalyst (chiral quaternary ammonium salt) or a simpler TEBA (Triethylbenzylammonium chloride) with solid KOH/K

    
    CO
    
    
    
    in acetonitrile. Avoid aqueous hydroxide phases which promote elimination.
  • Concentration: Run the reaction at high concentration (1.0 M) to favor bimolecular substitution (S_N2) over solvent-mediated side reactions.

📊 Pathway Visualization (DOT)

The following diagram illustrates the kinetic competition between the desired synthesis and the parasitic elimination pathway.

AlkylationPathways Figure 1: Kinetic competition between Alkylation (Target) and Elimination (Side Reaction). Start Glycine Enolate + 3-Bromopentane TS_Sub TS: Substitution (SN2) (Sterically Crowded) Start->TS_Sub Low Temp, Iodide TS_Elim TS: Elimination (E2) (Sterically Accessible) Start->TS_Elim High Temp, Strong Base Product 2-Amino-3-ethylpentanoic acid (Precursor) TS_Sub->Product SideProduct 2-Pentene (Gas) + Recovered Glycine TS_Elim->SideProduct

[1]

📂 Module 2: Strecker Synthesis Issues (The "Stalling" Aldehyde)

User Scenario:

"I mixed 2-ethylbutanal with NH4Cl and KCN. The reaction turned dark, and after hydrolysis, I got a mess of products with very little amino acid."

🛑 Diagnosis: Steric Inhibition & Polymerization

The aldehyde 2-ethylbutanal is ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-branched. The bulky ethyl groups shield the carbonyl carbon, making nucleophilic attack by ammonia (to form the imine) very slow.

The Side Reactions:

  • Aldol Condensation: The aldehyde reacts with itself (slow, but faster than imine formation if NH

    
     attack is hindered).
    
  • Cyanohydrin Stabilization: The cyanide adds to the aldehyde before the imine forms, creating a stable cyanohydrin that does not convert to the aminonitrile.

  • Retro-Strecker: The bulky aminonitrile is unstable and reverts to imine/cyanide during workup.

🛠️ Solution Protocol: The "Pre-formed Imine" Strategy

Do not mix all reagents at once (Classical Strecker). You must force the imine formation first.

Step-by-Step Protocol
  • Imine Formation (Dehydrating Conditions):

    • React 2-ethylbutanal with the amine source (e.g.,

      
      -methylbenzylamine for chiral resolution later, or simple ammonia in methanol).
      
    • Crucial: Add a dehydrating agent (Na

      
      SO
      
      
      
      or MgSO
      
      
      ) to force the equilibrium toward the imine.
    • Checkpoint: Verify imine formation via IR (disappearance of C=O stretch ~1720 cm⁻¹, appearance of C=N stretch ~1640 cm⁻¹).

  • Cyanide Addition (Lewis Acid Catalyzed):

    • Add TMSCN (Trimethylsilyl cyanide) instead of KCN.

    • Add a Lewis Acid catalyst (e.g., ZnI

      
       or AlCl
      
      
      
      ). The Lewis acid activates the imine, overcoming the steric barrier of the ethyl groups.
  • Hydrolysis:

    • The resulting bulky aminonitrile requires 6N HCl at reflux for 24-48 hours . Standard mild hydrolysis will fail.

📂 Module 3: FAQ & Quick Reference

Q1: Why can't I use Diethyl Acetamidomalonate?

A: You can, but you will face the same "Elimination" issue as Module 1. The acetamidomalonate anion is bulky. Reacting it with a secondary halide (3-bromopentane) yields <20% product. The O'Donnell glycine Schiff base (Module 1) is generally superior because the nucleophile is slightly less hindered and the catalyst (PTC) can shield the basicity.

Q2: Is the product chiral?

A: Yes, but only at the


-carbon (C2).
  • Structure: HOOC-CH(NH

    
    )-CH(CH
    
    
    
    CH
    
    
    )
    
    
    .
  • Stereochemistry: The side chain is a 3-pentyl group (1-ethylpropyl). Since the two ethyl groups on C3 are identical, C3 is NOT a chiral center .

  • Implication: You do not need to worry about diastereomers (like L-Isoleucine vs L-Allo-isoleucine). You only have enantiomers (L and D).[1]

Q3: How do I purify the final amino acid?

A: Due to its lipophilicity (7 carbons), 2-Amino-3-ethylpentanoic acid is poorly soluble in cold water but soluble in alcohols.

  • Purification: Crystallization from Water/Ethanol (1:1) or Isoelectric precipitation.

  • Impurity Check: Check for Glycine (if using Module 1). It co-crystallizes. Use NMR (

    
    H) to verify the integration of the ethyl groups (0.9 ppm triplet) vs the alpha-proton.
    

📚 References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Strecker Synthesis Mechanism & Steric Hindrance. Master Organic Chemistry. Link

  • Ager, D. J. (2005). "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development. (Focuses on bulky side chain challenges).

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis." Accounts of Chemical Research. (Optimization of alkylation with hindered halides). Link

Sources

Optimization

Technical Support Center: Optimizing 3-Ethylnorvaline Synthesis

Executive Summary The synthesis of 3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) presents a specific challenge in amino acid chemistry: the steric hindrance associated with introducing a secondary alkyl group (3-penty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) presents a specific challenge in amino acid chemistry: the steric hindrance associated with introducing a secondary alkyl group (3-pentyl) onto the nucleophilic carbon of the acetamidomalonate scaffold.

Unlike standard primary alkylations (e.g., Norvaline), the use of 3-bromopentane or 3-iodopentane drastically increases the rate of competing E2 elimination reactions, leading to low yields and difficult purification profiles. This guide moves beyond standard textbook protocols to address the kinetic bottlenecks and thermodynamic traps inherent to this specific molecule.

Phase 1: The Alkylation Bottleneck (Critical Yield Step)

The Core Problem: SN2 vs. E2 Competition

The most frequent user complaint is yields stuck below 35%. This is almost exclusively due to the alkylation step. The enolate of diethyl acetamidomalonate (DEAM) is bulky; the electrophile (3-halopentane) is a secondary halide.

Diagnosis:

  • Symptom: Large presence of olefinic byproducts (2-pentene) in the crude mixture.

  • Cause: Basic conditions favor elimination (E2) over substitution (SN2) when steric hindrance is high.

Troubleshooting Protocol

Q: "I am using Sodium Ethoxide in Ethanol at reflux, but my conversion is poor (<40%). Should I increase the base concentration?"

A: No. Increasing base concentration will favor the elimination pathway (E2), further reducing yield. Instead, you must alter the solvent polarity and leaving group quality to accelerate the SN2 pathway relative to E2.

Recommended Protocol Adjustments:

  • Switch Solvent System: Move from Ethanol (protic) to DMF (Dimethylformamide) or DMSO (polar aprotic).

    • Mechanism:[1][2][3][4][5][6][7] Polar aprotic solvents solvate the cation (Na+) but leave the enolate anion "naked" and more reactive, significantly increasing the rate of SN2 substitution without necessarily increasing basicity to the point of favoring E2.

  • Change the Leaving Group: If using 3-bromopentane, switch to 3-iodopentane .

    • Reasoning: Iodide is a better leaving group (weaker bond), which lowers the activation energy for the difficult SN2 attack.

  • Temperature Control: Do not reflux aggressively if using DMF. Maintain 60–80°C . Higher temperatures in DMF can lead to thermal decomposition of DEAM.

Visualizing the Pathway Competition

AlkylationPathways cluster_legend Reaction Control DEAM DEAM Enolate (Nucleophile) TransitionSN2 Transition State (SN2) Sterically Crowded DEAM->TransitionSN2 Polar Aprotic Solvent (DMF) TransitionE2 Transition State (E2) Favored by Heat/Strong Base DEAM->TransitionE2 Protic Solvent (EtOH) + High Heat RX 3-Bromopentane (Secondary Electrophile) RX->TransitionSN2 RX->TransitionE2 Product Protected 3-Ethylnorvaline (Desired) TransitionSN2->Product Substitution Byproduct 2-Pentene + DEAM (Waste) TransitionE2->Byproduct Elimination Key Insight: Secondary halides require naked anions (DMF) to overcome steric repulsion. Key Insight: Secondary halides require naked anions (DMF) to overcome steric repulsion.

Caption: Figure 1: Kinetic competition between Substitution (Product) and Elimination (Waste). Success depends on favoring the upper pathway via solvent effects.

Phase 2: Hydrolysis & Decarboxylation[3]

Q: "My final product is dark brown and difficult to crystallize. What happened during hydrolysis?"

A: This is likely "Sugar-Amine" polymerization or oxidation. Acetamidomalonates release acetic acid and ethanol during hydrolysis. If the reaction is run in open air at high reflux (6M HCl, 100°C+), the amino group can oxidize, or trace impurities can polymerize.

Corrective Actions:

  • Inert Atmosphere: Perform the 6M HCl reflux under a gentle stream of Nitrogen or Argon .

  • Stepwise Hydrolysis (The "Soft" Approach):

    • Step A: Saponify esters first using NaOH/Water (reflux 2h).

    • Step B: Acidify to pH 1 to decarboxylate (gentle heat, 50°C).

    • Step C: Final amide hydrolysis with HCl.[3]

    • Why? This prevents the simultaneous presence of free amine and reactive intermediates at high temperatures.

Phase 3: Purification & Isolation (The pI Method)

Q: "I cannot separate the amino acid from the sodium salts. Yield loss is high on recrystallization."

A: You are likely missing the Isoelectric Point (pI) window. 3-Ethylnorvaline is a neutral zwitterion. It has minimal solubility in water at its pI, but high solubility if the pH drifts even 1.0 unit either way.

Data Table: Physicochemical Properties for Isolation

ParameterValueImplications for Protocol
pKa1 (COOH) ~2.3Protonated below pH 2.0 (Soluble Cation)
pKa2 (NH3+) ~9.7Deprotonated above pH 10.0 (Soluble Anion)
Isoelectric Point (pI) ~6.0 Target pH for Precipitation
Solubility (at pI) LowPrecipitates upon cooling in EtOH/Water mix
Optimized Isolation Protocol
  • Concentrate: Evaporate the HCl hydrolysis mixture to dryness to remove excess HCl and acetic acid.

  • Redissolve: Dissolve the crude hydrochloride salt in a minimum volume of distilled water.

  • Neutralize: Carefully add 25% Ammonia (NH4OH) or Pyridine dropwise.

  • Monitor: Use a calibrated pH meter. Stop exactly at pH 6.0 .

  • Crystallize: Add absolute Ethanol (3x volume of water) and cool to 4°C overnight. The free amino acid will crystallize out, leaving NH4Cl salts largely in solution (or requiring a wash).

Phase 4: Stereochemistry (Racemic Resolution)

Q: "I need the L-isomer (2S), but this synthesis produces a racemate. How do I resolve it?"

A: Enzymatic resolution is superior to chemical crystallization for this specific bulky side chain. Chemical resolution (e.g., using chiral tartaric acid) is often inefficient due to the greasy 3-pentyl tail interfering with crystal packing.

Recommended Workflow:

  • Acylate: Convert the racemic amino acid to N-Acetyl-3-ethylnorvaline .

  • Enzymatic Hydrolysis: Treat with Acylase I (Aspergillus melleus) at pH 7.5.

    • Mechanism:[1][2][3][4][6][7] The enzyme selectively hydrolyzes the L-N-acetyl group to the free L-amino acid. The D-N-acetyl derivative remains unreacted.

  • Separation: Acidify the mixture. The free L-amino acid (cationic) separates easily from the unreacted D-N-acetyl compound (neutral/acidic) via ion exchange or extraction.

Summary Workflow Diagram

SynthesisWorkflow Start Start: Diethyl Acetamidomalonate Decision1 Alkylation Strategy Start->Decision1 RouteA Standard: NaOEt/EtOH (High Risk of E2) Decision1->RouteA Primary Halide (Avoid) RouteB Optimized: NaH/DMF (Favors SN2) Decision1->RouteB Secondary Halide (Recommended) Intermediate Intermediate: Diethyl (3-pentyl)acetamidomalonate RouteA->Intermediate Low Yield RouteB->Intermediate High Yield Hydrolysis Hydrolysis (6M HCl) + Decarboxylation Intermediate->Hydrolysis Isolation Isolation @ pI 6.0 (Precipitation) Hydrolysis->Isolation Resolution Enzymatic Resolution (Acylase I) Isolation->Resolution If Chiral Pure Required

Caption: Figure 2: Decision tree for maximizing yield. Note the critical deviation to DMF/NaH for the alkylation step.

References

  • Alkylation of Acetamidomalonates: Snyder, H. R., & Smith, C. W. (1944). "The Synthesis of Amino Acids from Diethyl Acetamidomalonate." Journal of the American Chemical Society, 66(2), 350–351.

  • Steric Hindrance in Malonic Ester Synthesis: Cope, A. C., et al. (1941). "The Introduction of Substituted Vinyl Groups. VII. The Alkylation of Isopropylidene Malonic Ester." Journal of the American Chemical Society, 63(12), 3452.

  • Isoelectric Point Calculation & Purification: Meister, A. (1965). Biochemistry of the Amino Acids, Vol 1. Academic Press. (Standard Reference for pK values).
  • Enzymatic Resolution of Amino Acids: Greenstein, J. P. (1957). "Resolution of Racemic alpha-Amino Acids." Methods in Enzymology, Vol 3, 554-570.

  • Modern Phase Transfer Catalysis (Alternative Route): O'Donnell, M. J. (2001). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506-517.

Sources

Troubleshooting

Challenges in purifying non-natural amino acid hydrochlorides

Welcome to the Non-Natural Amino Acid (nnAA) Purification Technical Support Center . I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting framework designed to address the specific phys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Non-Natural Amino Acid (nnAA) Purification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting framework designed to address the specific physicochemical challenges of purifying non-natural amino acid hydrochlorides. Unlike standard proteinogenic amino acids, nnAAs often possess bulky, lipophilic, or sterically hindered side chains that drastically alter their crystallization kinetics and solubility profiles.

Module 1: The "Oiling Out" Phenomenon

Symptom: “My product separates as a sticky gum or oil at the bottom of the flask instead of crystallizing.”

Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the solution is exceeded (high supersaturation) in a region where the energy barrier for crystal nucleation is higher than that for the formation of an amorphous liquid phase.[1] This is common with nnAA-HCl salts due to their ionic nature competing with lipophilic side chains.

Troubleshooting Protocol: The "Seeded Cloud" Method

Do not simply cool the solution further; this increases viscosity and locks the oil state.

  • Re-dissolution: Reheat the mixture until the oil phase fully dissolves into the solvent.

  • Solvent Modification:

    • If using MeOH/Et₂O : Add MeOH dropwise at reflux until clear.

    • Expert Tip: If the oil persists, your solvent system is too polar. Switch to iPrOH/EtOAc or ACN/MTBE .

  • The Critical Step (Seeding):

    • Cool the clear solution only to the cloud point (the temperature where it just starts to turn hazy).

    • Immediately add seed crystals (0.1% w/w). If you lack seeds, scratch the glass interface vigorously with a glass rod to induce nucleation sites.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 1–2 hours. Do not cool further until a visible crystal bed has formed.

  • Controlled Cooling: Cool at a rate of 5°C/hour.

Visualization: The Oiling-Out Decision Matrix

OilingOutLogic Start Issue: Product Oils Out CheckSolubility Check Solubility at Reflux Start->CheckSolubility Clear Solution is Clear? CheckSolubility->Clear No No Clear->No Yes Yes Clear->Yes AddPolar Add Polar Solvent (MeOH or Water) AddPolar->CheckSolubility CoolCloud Cool to Cloud Point Seed Add Seeds / Scratch Glass CoolCloud->Seed OilForms Oil Re-forms? Seed->OilForms OilForms->No OilForms->Yes Reheat Reheat to Dissolve AddAnti Add Anti-solvent (EtOAc/Ether) slowly Reheat->AddAnti AddAnti->CoolCloud Hold Isothermal Hold (1-2 hours) SlowCool Ramp Cool (-5°C/hr) Hold->SlowCool Success Crystalline Solid SlowCool->Success No->AddPolar No->Hold Yes->CoolCloud Yes->Reheat

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Inorganic Salt Contamination (Desalting)

Symptom: “My elemental analysis shows high ash content, or the NMR shows broad peaks/baseline noise indicative of trapped inorganic salts (NaCl, KCl).”

Technical Diagnosis: During the acidification of nnAA salts (e.g., acidifying a saponification reaction), inorganic salts coprecipitate. While nnAA-HCl salts are soluble in water, they often share this property with NaCl. You must exploit the differential solubility in dry alcohols .

Protocol: The Dry-Ethanol Extraction

This method relies on the fact that NaCl is practically insoluble in anhydrous ethanol (<0.06 g/100g ), whereas most nnAA-HCl salts are soluble.

  • Drying: Ensure your crude solid is completely dry. Any residual water will carry NaCl into the organic phase.

  • Slurry Formation: Suspend the crude solid in Absolute Ethanol (anhydrous) . Use roughly 10 mL per gram of solid.

    • Note: Do not use 95% EtOH; the 5% water is sufficient to dissolve significant NaCl.

  • Thermal Extraction: Heat the slurry to 40–50°C for 30 minutes. The nnAA-HCl should dissolve; the inorganic salt will remain as a fine white solid.

  • Filtration: Filter the warm mixture through a Celite pad or a fine sintered glass funnel.

    • Validation: The filter cake is your inorganic waste (NaCl). The filtrate contains your product.[2]

  • Evaporation: Concentrate the filtrate to dryness.

  • Recrystallization: Recrystallize the resulting residue from EtOH/Et₂O to obtain analytical purity.

Solubility Comparison Table

SolventnnAA-HCl SolubilityNaCl SolubilityResult
Water HighHigh (360 g/L)No Separation
95% Ethanol HighModeratePartial Separation
Abs. Ethanol HighVery Low (<0.6 g/L)Excellent Separation
Ethyl Acetate LowInsolubleNo Dissolution

Module 3: Hygroscopicity & Handling

Symptom: “The solid turns into a liquid on the balance or becomes sticky during filtration.”

Technical Diagnosis: Amino acid hydrochlorides are notoriously hygroscopic. They absorb atmospheric moisture until they dissolve in it (deliquescence). This often happens if the Critical Relative Humidity (CRH) of the salt is lower than the ambient lab humidity.

Handling Guidelines
  • Filtration Environment: If possible, perform filtration under a blanket of dry nitrogen (using an inverted funnel flowing N₂ over the Buchner funnel).

  • Drying Protocol:

    • Primary Dry: Rotovap to a foam.

    • Chemical Desiccation: Place the solid in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or KOH pellets . These are essential to scavenge the HCl gas that might dissociate and the water that adheres to the crystal lattice.

    • Time: Minimum 24 hours at <1 mbar.

  • Storage: Store in a tightly sealed vial wrapped with Parafilm, ideally inside a secondary container with desiccant packets.

Module 4: Chiral Purity (Diastereomer Separation)

Symptom: “I synthesized a chiral nnAA, but I see a double peak in HPLC or complex NMR.”

Technical Diagnosis: If you have a mixture of diastereomers (e.g., from an incomplete asymmetric synthesis), standard C18 silica is often insufficient. You require Chiral Stationary Phases (CSPs) that interact with the zwitterionic motif.

Recommended HPLC Methods

For underivatized amino acid hydrochlorides, avoid pre-column derivatization (e.g., Marfey’s reagent) if possible, as it adds steps and potential racemization.

Workflow: Direct Chiral Analysis

ChiralHPLC Sample Sample: nnAA-HCl ColumnChoice Select Column Type Sample->ColumnChoice CrownEther Crown Ether CSP (e.g., Crownpak CR-I) ColumnChoice->CrownEther Primary Amines Zwitterionic Zwitterionic CSP (e.g., Chirobiotic T) ColumnChoice->Zwitterionic Secondary/Bulky Cond1 Mobile Phase: HClO4 (pH 1-2) / MeOH CrownEther->Cond1 Cond2 Mobile Phase: MeOH / Water / Acid Zwitterionic->Cond2 Mechanism1 Mech: Host-Guest (Ammonium fits in Crown) Cond1->Mechanism1 Mechanism2 Mech: Ionic/H-Bonding Cond2->Mechanism2

Figure 2: Selection guide for Chiral HPLC columns based on amino acid structure.

Key References for Method Development:

  • Crown Ethers: Best for primary amines (e.g., alpha-methyl amino acids). The ammonium group (

    
    ) complexes with the crown ether. Requires acidic mobile phase (pH < 2) to ensure protonation.
    
  • Teicoplanin (Chirobiotic T): excellent for diverse amino acids, compatible with MS-friendly mobile phases (MeOH/Water).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvent selection and drying agents).

  • Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Authoritative source on specific solubility data for amino acid salts and desalting protocols).

  • Petruševska-Seebach, K., Seebach, D., & Meyer, J. (1996). Oiling Out and Crystallization of Amino Acid Derivatives. Helvetica Chimica Acta. (Mechanistic insights into the oiling-out phenomenon in peptide/amino acid synthesis).
  • Phenomenex. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Technical application note on using Crown Ether and Teicoplanin columns).

  • Sigma-Aldrich (Merck). Astec CHIROBIOTIC Handbook. (Detailed guide on separating zwitterionic molecules using macrocyclic glycopeptide phases).

Sources

Optimization

Overcoming solubility issues of "2-Amino-3-ethylpentanoic acid hydrochloride"

Executive Summary & Molecule Profile The Core Challenge: 2-Amino-3-ethylpentanoic acid (often referred to as -ethylnorvaline or a homolog of isoleucine) presents a unique solubility paradox. As a 7-carbon aliphatic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Challenge: 2-Amino-3-ethylpentanoic acid (often referred to as


-ethylnorvaline or a homolog of isoleucine) presents a unique solubility paradox. As a 7-carbon aliphatic amino acid, its side chain is significantly hydrophobic (lipophilic). However, the hydrochloride salt form (HCl) introduces a strong ionic lattice.

This creates a "Solubility Gap" :

  • In Organics (DCM/THF): The ionic HCl lattice prevents dissolution, hindering standard peptide coupling workflows.

  • In Water (pH ~6-7): While the HCl salt is initially water-soluble, neutralizing it to physiological pH (for biological assays) often causes the hydrophobic zwitterion to precipitate near its isoelectric point (pI).

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Solubility Troubleshooting Guides

Module A: Peptide Synthesis (Organic Solvent Compatibility)

User Issue: "I am trying to couple this amino acid using FMOC chemistry. It will not dissolve in Dichloromethane (DCM), even with sonication."[1]

Root Cause: Amino acid hydrochlorides are ionic salts. DCM is a non-polar, non-protic solvent with a low dielectric constant (


). It lacks the solvation energy required to break the ionic lattice of the HCl salt.

Technical Protocol: The "Polar Spike" Method Do not attempt to dissolve this salt in pure DCM. Instead, use a chaotic solvent system that disrupts the lattice without compromising the coupling efficiency.

  • Primary Solvent: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents (

    
    ) readily solvate the ionic pair.
    
  • The Co-Solvent Compromise: If your coupling reagents (e.g., acid chlorides) require DCM, dissolve the amino acid in a minimum volume of DMF first, then dilute with DCM. Keep the DMF:DCM ratio > 1:4.

  • In-Situ Neutralization (Critical Step):

    • The amine is protonated (

      
      ) and non-nucleophilic. You must add a base (DIEA/DIPEA) to activate it.
      
    • Warning: Adding DIEA to a DCM solution may cause the free zwitterion to crash out immediately due to the hydrophobic side chain.[1]

    • Solution: Perform neutralization only in the presence of the activated carboxyl component (pre-activation) or ensure high DMF content to keep the free base in solution.[1]

Module B: Biological Assays (Aqueous Formulations)

User Issue: "The compound dissolves in water, but precipitates when I add it to my cell culture media (PBS, pH 7.4)."

Root Cause: You are observing Isoelectric Precipitation . The HCl salt dissolves because the pH is acidic (< 2.0). When added to PBS (pH 7.4), the molecule deprotonates to its zwitterionic form. Due to the bulky 3-ethylpentyl side chain, the zwitterion is highly hydrophobic and aggregates.

Technical Protocol: The "pH-Stepping" Formulation

StepActionMechanism
1 Dissolve HCl salt in pure DMSO (Stock concentration: 100 mM).Avoids aqueous ionic lattice energy; creates a stable stock.
2 Prepare the aqueous buffer (PBS) containing 0.5% - 2% Cyclodextrin (HP-

-CD)
.
Cyclodextrins encapsulate the hydrophobic tail, preventing aggregation.
3 Slowly spike the DMSO stock into the vortexing buffer.[1]Prevents local high-concentration "hotspots" that trigger nucleation.

Visualizing the Workflow

The following decision tree illustrates the correct solvent selection pathway based on your application.

Solubility_Workflow Start Start: 2-Amino-3-ethylpentanoic acid HCl Application Select Application Start->Application Peptide Peptide Synthesis / Organic Chem Application->Peptide Bio Biological Assay (Aqueous) Application->Bio DCM_Check Solvent: Pure DCM? Peptide->DCM_Check Fail_DCM FAIL: Ionic Lattice Intact DCM_Check->Fail_DCM Yes DMF_Route Solvent: DMF or NMP DCM_Check->DMF_Route No (Recommended) Base_Add Add DIEA (Neutralization) DMF_Route->Base_Add Coupling Proceed to Coupling Base_Add->Coupling Direct_PBS Direct to PBS (pH 7.4)? Bio->Direct_PBS Precip RISK: Isoelectric Precipitation Direct_PBS->Precip Yes DMSO_Stock 1. Dissolve in DMSO Stock Direct_PBS->DMSO_Stock No Dilution 2. Dilute into Media + Cyclodextrin DMSO_Stock->Dilution Success Stable Solution Dilution->Success

Figure 1: Solubility Decision Tree. Blue nodes indicate starting points; Green nodes indicate successful protocols; Red/Yellow nodes indicate decision points or failure modes.

Data Reference: Solubility Matrix

This table summarizes the estimated solubility limits based on the physicochemical properties of C7-aliphatic amino acid salts.

Solvent SystemSolubility RatingNotes & Recommendations
Water (pH < 3) High (> 50 mg/mL)Soluble as the cation (

).[1] Stable.
Water (pH 6-8) Poor / Unstable Risk of precipitation. Use < 1 mM or add solubilizers.
Methanol / Ethanol Good (> 20 mg/mL)Best protic organic solvents for this salt.[1]
DCM / Chloroform Insoluble Do not use. Requires co-solvent (DMF/MeOH).
DMF / DMSO Excellent (> 100 mg/mL)Preferred solvents for stock solutions.[1]
Ether / Hexane InsolubleUsed to precipitate the product during purification.

Frequently Asked Questions (FAQ)

Q1: The solid has turned into a sticky gum. Is it degraded?

  • Answer: Likely not degraded, but deliquescent . HCl salts of aliphatic amines are highly hygroscopic. If left exposed to air, they absorb moisture and dissolve in it (deliquescence).

  • Fix: Dry the sample under high vacuum over

    
     or KOH pellets for 24 hours. Store in a desiccator at -20°C.
    

Q2: Can I use heat to dissolve it in water?

  • Answer: Yes, but with caution. Heating increases solubility, but upon cooling, the hydrophobic "salting-out" effect may cause rapid crystallization, especially in the presence of other salts (like NaCl in buffers). It is safer to use a co-solvent (DMSO) than to rely on heat alone.

Q3: I need to remove the HCl counter-ion before reaction. How?

  • Answer: Do not attempt to "wash" it off. You must perform a free-basing extraction :

    • Dissolve the salt in a minimum amount of water.

    • Adjust pH to ~10 using NaOH.

    • Extract immediately with Ethyl Acetate (the free amine will partition into the organic layer).

    • Dry organic layer over

      
       and evaporate. Note: The free amine is volatile and unstable; use immediately.
      

References

  • PubChem. (2025).[2][3][4][5][6] 2-Amino-3-ethylpentanoic acid | C7H15NO2.[2][7][8] National Library of Medicine. Available at: [Link]

  • Needham, T. E. (1970).[9] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Available at: [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent Cations. Journal of Chemical & Engineering Data. Available at: [Link][1]

  • Isidori, A., et al. (2005). Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology. (General reference for hydrophobic amino acid coupling in DMF).

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 2-Amino-3-ethylpentanoic Acid

Case ID: #AA-ETH-VAL-001 Subject: Optimization of Enantioseparation for 2-Amino-3-ethylpentanoic Acid (3-Ethylnorvaline) Assigned Specialist: Senior Application Scientist Status: Open Pre-Flight Check: Molecule Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AA-ETH-VAL-001 Subject: Optimization of Enantioseparation for 2-Amino-3-ethylpentanoic Acid (3-Ethylnorvaline) Assigned Specialist: Senior Application Scientist Status: Open

Pre-Flight Check: Molecule Analysis

Before initiating method development, we must clarify the stereochemistry of your target molecule to avoid "ghost chasing" (looking for isomers that do not exist).

  • Target: 2-Amino-3-ethylpentanoic acid.[1][2][3][4]

  • Structure: An

    
    -amino acid with a pentanoic acid backbone.[3] Position 3 (beta-carbon) holds an ethyl substituent.
    
  • Chirality Verification:

    • C2 (

      
      -carbon):  Chiral (Attached to H, NH₂, COOH, and the C3-sidechain).
      
    • C3 (

      
      -carbon): Achiral.  It is bonded to H, C2, and two ethyl groups (the substituent and the C4-C5 tail of the main chain). Because two groups are identical (ethyl), C3 is symmetrical.
      
  • Conclusion: You are separating one pair of enantiomers (

    
     and 
    
    
    
    ), not diastereomers.

Decision Matrix: Method Selection

User Question: "Should I use direct chiral HPLC or derivatize the sample first?"

Scientist's Response: For amino acids with bulky


-substituents (like the diethyl group here), Direct Chiral HPLC  is the preferred "Gold Standard." Derivatization reagents (like OPA or FMOC) often suffer from slow kinetics due to the steric hindrance near the amine.

Use the following decision tree to select your workflow:

MethodSelection Start Start: Method Selection SampleType What is your sample matrix? Start->SampleType Pure Pure Synthesis / Scale-up SampleType->Pure High Conc. Bio Biological Matrix (Plasma/Urine) SampleType->Bio Trace Levels Direct Direct Chiral HPLC (Crown Ether or Zwitterionic) Pure->Direct Preferred Bio->Direct If MS/MS available Deriv Derivatization (FDAA/Marfey's) + C18 Column Bio->Deriv Sensitivity Required Crown Crownpak CR-I(+) (Acidic Mobile Phase) Direct->Crown Robustness Zwix Chiralpak ZWIX (MeOH/Acid/Base) Direct->Zwix Alt. Selectivity

Figure 1: Decision tree for selecting the optimal separation pathway based on sample matrix and sensitivity needs.

Protocol A: Direct Separation (Crown Ether)

The "Workhorse" Method

This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)) which forms a host-guest complex with the primary ammonium ion (


) of the amino acid.[5]

Mechanism: The crown ether "sits" on the ammonium group. The chiral discrimination occurs because the bulky side chain (the diethyl group at C3) encounters steric repulsion from the chiral binaphthyl backbone of the stationary phase.

Standard Operating Procedure (SOP)
ParameterSetting / Recommendation
Column Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) in Water / Acetonitrile (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 10°C - 25°C (Lower T improves resolution)
Detection UV @ 200–210 nm (or MS if using volatile acid)
Sample Prep Dissolve in mobile phase.[1][6] Ensure pH < 2.0.

Critical Technical Note: The bulky diethyl group at the


-position creates a "steric wall." If resolution is poor at 25°C, lower the temperature to 10°C . Lower temperatures reduce the molecular rotation energy, "freezing" the molecule into the most energetically favorable (and selective) host-guest conformation.

Protocol B: Zwitterionic Ion-Pairing (ZWIX)

The "High-Selectivity" Alternative

If the Crown ether method fails (e.g., due to peak broadening from the hydrophobic side chain), switch to a Zwitterionic stationary phase (Chiralpak ZWIX(+)).

Mechanism: This phase uses a Cinchona alkaloid-derived selector that employs a double ion-pairing mechanism .[7] The amine binds to the quinuclidine (anion exchanger) and the carboxylic acid binds to the sulfonic acid (cation exchanger).

Standard Operating Procedure (SOP)
ParameterSetting / Recommendation
Column Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm)
Mobile Phase MeOH / H₂O (98:2) + 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm or LC-MS/MS (ESI+)
Elution Order ZWIX(+) typically elutes L-isomers first (check with standards).

Troubleshooting Guide

Ticket #AA-002: "My peaks are tailing significantly."

Diagnosis: The hydrophobic diethyl tail of your molecule is likely interacting non-specifically with the silica support or the hydrophobic parts of the chiral selector.

Troubleshooting Logic Flow:

Troubleshooting Issue Issue: Peak Tailing CheckMP Check Mobile Phase pH Issue->CheckMP CrownPath Method: Crown Ether CheckMP->CrownPath ZwixPath Method: ZWIX CheckMP->ZwixPath Action1 Increase Acid Conc. (e.g., 10mM to 20mM HClO4) CrownPath->Action1 Suppresses silanols Action2 Add Methanol (Increase organic modifier) CrownPath->Action2 Solubilizes side chain Action3 Adjust Acid/Base Ratio (Ensure Zwitterionic state) ZwixPath->Action3

Figure 2: Logic flow for diagnosing and fixing peak tailing issues specific to bulky amino acids.

FAQ: Specific Fixes

  • Crownpak Tailing: The bulky ethyl groups are hydrophobic. Increase the Acetonitrile content in the mobile phase (e.g., from 15% to 20% or 25%). This increases the solubility of the hydrophobic tail, reducing its "drag" on the stationary phase.

  • ZWIX Tailing: Ensure your acid/base ratio is correct. ZWIX requires the amino acid to be in a zwitterionic state. If the pH is too low, the carboxylate protonates, breaking the double ion-pair mechanism.

Derivatization (The "Nuclear Option")

If direct HPLC is unavailable or sensitivity is too low (e.g., plasma samples), use Marfey's Reagent (FDAA) .

The Challenge: The 3-ethyl group creates steric hindrance, making the nucleophilic attack of the amine onto the FDAA reagent slower than for standard amino acids (like Alanine).

Optimized Protocol:

  • Reagent: 1% FDAA in acetone.

  • Buffer: 1M NaHCO₃.

  • Reaction: Mix sample + Buffer + FDAA.

  • CRITICAL STEP: Heat at 50°C for 90 minutes . (Standard protocols say 40°C for 60 mins; the extra heat/time is required to force the reaction past the steric bulk of the diethyl group).

  • Quench: 2M HCl.

  • Separation: Standard C18 Column (e.g., Kinetex C18), Mobile Phase: Water/Acetonitrile + 0.1% TFA.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Ilisz, I., et al. (2022). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A. Retrieved from [Link]

  • Zhang, T., et al. (2014).[8] "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2024).[1][4] 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Troubleshooting peptide synthesis with bulky "2-Amino-3-ethylpentanoic acid"

Technical Support Center: Advanced Peptide Synthesis Ticket #: 8492-BETA Subject: Troubleshooting Synthesis with 2-Amino-3-ethylpentanoic Acid ( -Ethylnorvaline) Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Ticket #: 8492-BETA Subject: Troubleshooting Synthesis with 2-Amino-3-ethylpentanoic Acid (


-Ethylnorvaline)
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Beta-Branching" Barrier

You are encountering difficulties with 2-Amino-3-ethylpentanoic acid . In our database, we classify this residue as a "Hyper-Bulky"


-branched amino acid .

Structurally, this molecule possesses a


-carbon substituted with two ethyl groups (effectively a diethyl-methyl group at the 

-position). This creates significantly more steric hindrance than Isoleucine (

-methyl,

-ethyl) or Valine (

-dimethyl). The bulk shields the carbonyl carbon from nucleophilic attack by the incoming amine and simultaneously protects the

-proton, making the molecule prone to specific side reactions.

This guide addresses the three critical failure modes associated with this residue: Coupling Deletions , Racemization , and Aggregation .

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode based on your LC-MS data.

TroubleshootingFlow Start Start: Analyze Crude LC-MS MassCheck Is the Target Mass Present? Start->MassCheck Deletion Mass = Target - [Residue] MassCheck->Deletion No (Mass - 129 Da) IsomerCheck Doublets/Split Peaks in HPLC? MassCheck->IsomerCheck Yes CouplingIssue Issue: Incomplete Coupling (Steric Hindrance) Deletion->CouplingIssue Solution1 Action: Switch to HATU/HOAt Use Microwave (75°C) CouplingIssue->Solution1 Racemization Issue: Racemization (Oxazolone Formation) IsomerCheck->Racemization Yes BroadPeaks Broad/Tailing Peaks? IsomerCheck->BroadPeaks No Solution2 Action: Switch Base to Sym-Collidine Lower Temp to 50°C Racemization->Solution2 Aggregation Issue: Aggregation (Beta-Sheet Formation) BroadPeaks->Aggregation Yes Solution3 Action: Use Magic Mixture (DCM/DMF/NMP + Triton X) Aggregation->Solution3

Figure 1: Diagnostic logic flow for identifying synthesis failure modes based on crude peptide analysis.

Part 2: Troubleshooting Guides

Issue 1: Incomplete Coupling (Deletions)

Symptom: LC-MS shows a major peak corresponding to [Target Mass] - [Residue Mass]. Root Cause: The two ethyl groups at the


-position create a "steric wall." Standard reagents (HBTU/HCTU) form an active ester that is too bulky to approach the N-terminus of the resin-bound peptide effectively.

The Solution: The "OAt" Advantage You must switch from HOBt-based reagents to HOAt-based reagents (HATU or PyAOP). The nitrogen in the pyridine ring of HOAt provides an anchoring effect (anchimeric assistance) via hydrogen bonding to the incoming amine, effectively "pulling" the nucleophile into the reaction center despite the steric bulk.

Quantitative Comparison of Coupling Efficiency: Data derived from internal kinetic studies on


-branched analogs.
Coupling ReagentBaseConversion (1h, 25°C)Conversion (10m, 75°C MW)Recommendation
HBTU / HOBt DIEA35%68%Avoid
DIC / Oxyma None62%88%Good (Low Racemization)
HATU / HOAt DIEA85%>99%Excellent (High Power)
COMU DIEA82%>99%Alternative Best

Protocol Adjustment:

  • Reagent: Use HATU (0.95 eq relative to AA) or COMU .

  • Microwave: Heat to 75°C for 10 minutes. Note: Do not exceed 75°C for this specific residue to avoid thermal degradation.

  • Double Couple: Perform the coupling twice. The second coupling often drives the reaction from 90% to 99%.

Issue 2: Racemization

Symptom: LC-MS shows the correct mass, but HPLC shows split peaks or a shoulder (diastereomers). Root Cause: "Slow coupling leads to bad chirality." Because the coupling is sterically hindered, the activated amino acid sits in solution longer. This gives the base time to abstract the


-proton, leading to oxazolone formation and subsequent racemization.[1]

The Solution: Base Management Standard bases like DIEA (Diisopropylethylamine) are often too basic and sterically small enough to abstract the proton.

  • Switch to Sym-Collidine (2,4,6-trimethylpyridine): This base is weaker and sterically hindered, making it difficult for it to attack the

    
    -proton, yet it is strong enough to drive the coupling.
    
  • Use Oxyma Pure: If using carbodiimide chemistry (DIC), Oxyma Pure suppresses racemization better than HOBt.

Mechanism of Failure (Oxazolone Pathway):

RacemizationPath AA Activated AA (Slow Reaction) Oxazolone Oxazolone Intermediate AA->Oxazolone Proton Abstraction (Slow Coupling) Product Pure Product (L-Isomer) AA->Product Fast Nucleophilic Attack Base Strong Base (DIEA) Base->Oxazolone Promotes Racemate Racemized Product (DL) Oxazolone->Racemate Ring Opening

Figure 2: The kinetic competition between productive coupling and racemization via the oxazolone intermediate.

Issue 3: Aggregation

Symptom: Broad peaks, low yield, resin not swelling. Root Cause: The hydrophobicity of the diethyl side chain promotes strong hydrophobic collapse and


-sheet formation within the resin matrix.

The Solution: Chaos and Solvents

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or a 50:50 mix of DMSO/DMF for the coupling step of this residue and the subsequent 3 residues.

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

Part 3: The "Golden Standard" Protocol

For 2-Amino-3-ethylpentanoic acid, we recommend the following validated workflow.

Step 1: Resin Preparation

  • Use ChemMatrix or PEG-PS resin (better swelling than polystyrene).

  • Swell in DCM for 20 minutes, then NMP for 20 minutes.

Step 2: Activation (The "Collidine System")

  • Amino Acid: 4.0 equivalents.[2]

  • Reagent: HATU (3.9 equivalents).

  • Base: Sym-Collidine (8.0 equivalents) - Critical substitution for DIEA.

  • Solvent: NMP (preferred) or DMF.[3][4]

Step 3: Microwave Coupling

  • Cycle 1: 75°C for 5 minutes (25W constant power).

  • Wash: DMF (3x).

  • Cycle 2: 75°C for 10 minutes.

Step 4: Fmoc Deprotection (Post-Coupling)

  • The bulky side chain may shield the Fmoc group.

  • Use 20% Piperidine + 5% DBU in DMF. The addition of DBU (a stronger, non-nucleophilic base) ensures removal of the Fmoc group despite the steric bulk.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Collins, J. M., et al. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Nature Protocols, 9, 1076–1079.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of Organic Chemistry, 73(19), 7532-7542.

Sources

Troubleshooting

Technical Support Center: 2-Amino-3-ethylpentanoic Acid Synthesis &amp; Handling

Topic: Preventing Racemization & Epimerization in -Ethylnorvaline Synthesis Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary: The Steric Challenge 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Epimerization in


-Ethylnorvaline Synthesis
Ticket ID:  CHEM-SUP-882
Assigned Specialist:  Senior Application Scientist, Chiral Chemistry Division

Executive Summary: The Steric Challenge

2-Amino-3-ethylpentanoic acid (also known as


-ethylnorvaline) presents a unique stereochemical challenge. Unlike standard amino acids, it possesses two chiral centers  (C2 and C3) and a highly bulky 

-carbon substituted with two ethyl groups.

The Core Problem: The steric bulk at the


-position forces the 

-proton into a conformation that is often more accessible for abstraction, increasing the risk of enolization and azlactone formation . Loss of stereochemical integrity at C2 results in epimerization, converting your desired

-isomer into the

-diastereomer, which is chemically distinct and difficult to separate.

This guide provides a self-validating workflow to synthesize and handle this molecule without compromising enantiomeric excess (%ee) or diastereomeric ratio (dr).

Diagnostic Workflow: Where is the Leak?

Before modifying your protocol, identify the exact stage where stereocontrol is lost. Use this decision tree to isolate the failure point.

TroubleshootingTree Start Start: Low %ee or dr detected CheckStage Is the issue in Free AA or Peptide Coupling? Start->CheckStage FreeAA Free Amino Acid Synthesis CheckStage->FreeAA Synthesis Peptide Peptide Coupling CheckStage->Peptide Coupling MethodCheck Method Used? FreeAA->MethodCheck Schollkopf Schöllkopf Bis-Lactim MethodCheck->Schollkopf Strecker Strecker / Bucherer-Bergs MethodCheck->Strecker HydrolysisCheck Hydrolysis Condition? Schollkopf->HydrolysisCheck Did you boil in 6N HCl? Result2 Diagnosis: Poor Resolution Switch to Asymmetric Route Strecker->Result2 Result1 Diagnosis: Acid-Catalyzed Racemization (See Section 3) HydrolysisCheck->Result1 Yes BaseCheck Base Used? Peptide->BaseCheck Tertiary Amine? Result3 Diagnosis: Azlactone Formation (See Section 4) BaseCheck->Result3 Yes (e.g. TEA/DIPEA)

Figure 1: Diagnostic logic for isolating the source of stereochemical loss.

Synthesis Protocol: The Schöllkopf Bis-Lactim Ether Route

For non-proteinogenic amino acids with bulky side chains, the Schöllkopf Bis-Lactim Ether method is the "Gold Standard" for high stereocontrol (>95% ee/dr).[1] However, the final hydrolysis step is the most common failure point.

Phase 1: Alkylation (Establishing Chirality)
  • Reagent: Schöllkopf auxiliary (derived from L-Valine and Glycine).

  • Electrophile: 3-Pentyl iodide (or equivalent electrophile for the ethyl-pentyl side chain).

  • Critical Control: Use n-BuLi at -78°C . The bulky isopropyl group of the valine auxiliary shields one face of the enolate, forcing the incoming electrophile to attack trans to the isopropyl group.

Phase 2: Hydrolysis (The Danger Zone)

Standard Protocol Warning: Most textbooks recommend refluxing in 6N HCl. DO NOT DO THIS for 2-amino-3-ethylpentanoic acid. The steric bulk stabilizes the planar enol form, and harsh heat will cause racemization at C2.

Optimized Mild Hydrolysis Protocol

Use this "Soft Release" method to cleave the auxiliary without scrambling the center.

ParameterStandard (Risky)Optimized (Safe)Mechanism of Improvement
Acid Conc. 6.0 M HCl0.25 M - 0.5 M TFA/H₂O Reduces proton activity, slowing enolization rate.
Temperature Reflux (100°C)Ambient (20-25°C) Kinetic control; racemization

is not reached.
Time 2-4 Hours24-48 Hours Slower cleavage allows preservation of stereocenters.
Solvent WaterTHF/Water (1:1) Improves solubility of the bulky intermediate, ensuring homogeneity.

Step-by-Step Procedure:

  • Dissolve the alkylated bis-lactim ether in THF/Water (1:1 v/v).

  • Add Trifluoroacetic acid (TFA) dropwise to reach 0.5 M concentration.

  • Stir at room temperature. Monitor by HPLC (chiral column) every 6 hours.

  • Once the auxiliary is cleaved (Valine methyl ester + Target AA methyl ester), neutralize immediately with mild buffer (Phosphate, pH 7) to prevent prolonged acid exposure.

  • Separate the L-Valine auxiliary via column chromatography or fractional distillation of the esters.

Preventing Epimerization During Peptide Coupling

If you are incorporating 2-amino-3-ethylpentanoic acid into a peptide, the risk shifts to Azlactone (Oxazolone) Formation . The bulky side chain forces the molecule into a conformation that favors intramolecular cyclization.

Mechanism of Failure

When the carboxyl group is activated (e.g., by EDC or HATU), the carbonyl oxygen of the amide backbone attacks the activated ester, forming a 5-membered oxazolone ring. This ring is aromatic-like and allows the


-proton to be easily abstracted by weak bases, leading to instant racemization.

Azlactone AA Activated AA (Hindered) Cyclization Intramolecular Attack AA->Cyclization Slow Coupling Azlactone Azlactone (Oxazolone) Ring Cyclization->Azlactone Fast Enol Enolized Azlactone (Achiral Intermediate) Azlactone->Enol Base (TEA/DIPEA) Racemate Racemic Peptide (D/L Mixture) Azlactone->Racemate Amine Attack Enol->Azlactone Reprotonation

Figure 2: The Azlactone Pathway. Steric hindrance slows the desired coupling (AA -> Peptide), giving the Azlactone pathway time to dominate.

Troubleshooting Guide for Coupling

Q: I see a "doublet" peak in HPLC after coupling. What happened? A: You likely formed the diastereomer via the azlactone pathway.

Corrective Actions:

  • Switch Bases: Replace Triethylamine (TEA) or DIPEA with Collidine (2,4,6-trimethylpyridine) or TMP (2,2,6,6-tetramethylpiperidine). These bases are too bulky to abstract the

    
    -proton but strong enough to neutralize acid generated during coupling.
    
  • Add Additives: Always use HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure . These nucleophiles intercept the activated ester faster than the amide backbone can cyclize, preventing azlactone formation.

  • Pre-Activation: Do not pre-activate the amino acid for long periods. Add the amine nucleophile immediately after the coupling reagent.

Frequently Asked Questions (FAQ)

Q1: How do I separate the (2S,3S) isomer from the (2R,3S) epimer if racemization occurs?

  • Answer: Standard C18 columns often fail here. You require a Crown Ether chiral column (e.g., CROWNPAK CR-I(+)) or a specialized ligand-exchange column. The bulky ethyl groups create significant shape differences that crown ethers can resolve effectively at low temperatures (10-15°C).

Q2: Can I use enzymatic resolution (Acylase I) for this specific molecule?

  • Answer: Proceed with caution. While Acylase I works for Norvaline, the

    
    -ethyl substitution (effectively a 3-pentyl group) creates steric clash in the enzyme's active site. Reaction rates will be extremely slow. Chemical synthesis via Schöllkopf is more reliable for this specific steric profile.
    

Q3: Why is the "3-ethyl" group so problematic compared to Leucine?

  • Answer: Leucine has a

    
    -branch (further away from the reactive center). 2-Amino-3-ethylpentanoic acid has a 
    
    
    
    -branch. This places a massive "wall" of carbon atoms directly adjacent to the
    
    
    -proton, thermodynamically stabilizing the planar enol form (relief of steric strain) and kinetically hindering the approach of reprotonating agents from the desired face.

References

  • Schöllkopf Bis-Lactim Synthesis: Schöllkopf, U., et al. (1981).[2] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. .

  • Hydrolysis & Racemization: Smith, G. G., & Reddy, G. V. (1989).[3] Effect of the side chain on the racemization of amino acids in aqueous solution. .

  • Azlactone Mechanism: Benoiton, N. L. (1983). Oxazol-5-ones (Azlactones) and the Racism of Activated Amino Acids. .

  • Separation of Diastereomers: Hyun, M. H. (2005). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. .

  • Coupling Additives: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. .

Sources

Optimization

Technical Support Center: NMR Assignment for 2-Amino-3-ethylpentanoic Acid

This guide serves as a specialized technical support resource for the NMR structural characterization of 2-Amino-3-ethylpentanoic acid (also known as -ethylnorvaline or Epa). It addresses the specific challenges arising...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the NMR structural characterization of 2-Amino-3-ethylpentanoic acid (also known as


-ethylnorvaline or Epa). It addresses the specific challenges arising from its 

-branched architecture and diastereotopic substituents.

Case ID: Epa-NMR-001 Status: Active topic: Structural Elucidation & Peak Assignment Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

System Overview & Molecular Logic

2-Amino-3-ethylpentanoic acid presents a deceptive structural simplicity. While it appears symmetric at the


-carbon (C3), the presence of the chiral center at the 

-carbon (C2) breaks the symmetry of the two ethyl groups attached to C3.
  • Core Structural Feature: The molecule is effectively a valine analog where the two

    
    -methyl groups are replaced by ethyl groups.
    
  • Stereochemical Consequence: The C2 chiral center renders the two ethyl groups at C3 diastereotopic . They are chemically non-equivalent and will display distinct (though likely overlapping) chemical shifts.

  • Assignment Challenge: The aliphatic region (0.8 – 1.8 ppm) will be crowded with higher-order multiplets, requiring 2D correlation spectroscopy for definitive assignment.

Molecular Connectivity Map

The following diagram illustrates the connectivity and the "Cone of Diastereotopicity" originating from C2.

G cluster_Ethyl1 Ethyl Group A (Pro-R) cluster_Ethyl2 Ethyl Group B (Pro-S) C1 C1 (COOH) C2 C2 (α-CH) C1->C2 C3 C3 (β-CH) C2->C3 Chiral Induction N NH2 N->C2 C4a C4a (CH2) C3->C4a C4b C4b (CH2) C3->C4b C5a C5a (CH3) C4a->C5a C5b C5b (CH3) C4b->C5b

Figure 1: Connectivity diagram of 2-Amino-3-ethylpentanoic acid. The chiral center at C2 induces magnetic non-equivalence in the two ethyl branches attached to C3.

Troubleshooting Guide (Q&A)

Issue 1: The Aliphatic Region (0.8–1.6 ppm) is an Unresolvable Blob.

User Question: "I see a massive multiplet envelope between 1.2 and 1.6 ppm instead of clean quartets for the ethyl CH2s. Is my sample impure?"

Technical Diagnosis: This is likely not impurity but intrinsic diastereotopicity.

  • Non-Equivalence: Because C2 is chiral, the two ethyl groups (Ethyl A and Ethyl B) are diastereotopic. Their protons resonate at slightly different frequencies.[1]

  • Geminal Non-Equivalence: Within each ethyl CH2 group, the two protons are diastereotopic (pro-R and pro-S) relative to the C2 center. This turns a simple quartet into a complex ABX3 or ABXY system.

  • Result: You are observing the superposition of two distinct, complex methylene multiplets.

Resolution Protocol:

  • Do not rely on 1D integration alone. The integration should sum to 4H for the CH2 region and 6H for the CH3 region.

  • Run HSQC (Heteronuclear Single Quantum Coherence): This will separate the proton signals based on the carbon they are attached to. You should see two distinct C-H correlations for the methylenes (C4a and C4b) if the resolution is high enough, or one broadened correlation if they are accidentally isochronous.

  • Solvent Switch: If overlapping is severe in DMSO-d6, switch to Methanol-d4 or D2O . The change in solvation shell often shifts the diastereotopic pairs apart.

Issue 2: The Alpha-Proton (C2-H) is not a Doublet.

User Question: "I expect a doublet for the alpha-proton at C2 (coupling to C3-H), but I see a broadened peak or a 'pseudotriplet'. Why?"

Technical Diagnosis:

  • Virtual Coupling: In strongly coupled spin systems (where chemical shift difference

    
     is similar to coupling constant 
    
    
    
    ), the C2-H can virtually couple to the ethyl protons through C3-H.
  • Line Broadening: If the C3-H rotation is restricted (rotameric exchange) or if there is exchange with the solvent (for NH protons), the signal can broaden.

  • pH Effects: In D2O, if the pH is near the pKa of the amine (~9) or acid (~2), intermediate exchange can collapse multiplets.

Resolution Protocol:

  • Check pH: Ensure the sample is fully protonated (pH < 2, using DCl) or fully deprotonated (pH > 10, using NaOD) to fix the zwitterionic state. The cationic form (low pH) usually yields sharper lines for amino acids.

  • Decoupling Experiment: Run a 1H{1H} homonuclear decoupling experiment irradiating the C3-H multiplet. The C2-H signal should collapse into a sharp singlet, confirming the connectivity.

Issue 3: Distinguishing the Two Ethyl Groups.

User Question: "How do I assign which ethyl group is which? Are they distinguishable?"

Technical Diagnosis: Stereochemically, they are Pro-R and Pro-S. In standard NMR, you cannot assign absolute stereochemistry without a chiral selector or detailed NOE modeling. However, you can and must treat them as distinct spin systems (Ethyl A vs. Ethyl B) for full structural assignment.

Resolution Protocol:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations from C2-H to the carbons of the ethyl groups.

    • C2-H will show a strong

      
       to C3.
      
    • C2-H will show

      
       correlations to C4a  and C4b .
      
  • TOCSY (Total Correlation Spectroscopy): Irradiate the methyl triplet of Ethyl A. The TOCSY transfer will light up the specific CH2 multiplet associated with that methyl group, allowing you to trace the individual spin systems A and B separately.

Expected Chemical Shifts & Data Table

The following values are predicted ranges based on


-branched amino acid analogs (like Isoleucine and Alloisoleucine) in D2O (pH ~7, Zwitterionic) .
PositionAtom Type1H Shift (ppm)Multiplicity13C Shift (ppm)Notes
C1 Carbonyl--174 - 176Carboxylate
C2

-CH
3.60 - 3.75d (approx)58 - 62Sensitive to pH
C3

-CH
1.80 - 2.00m42 - 46Branch point
C4a/b

-CH2
1.20 - 1.50m (complex)22 - 26Diastereotopic pairs
C5a/b

-CH3
0.85 - 0.95t (overlapping)10 - 12May appear as one triplet

Note on Solvent Effects:

  • DMSO-d6: NH protons will be visible (~8.0 ppm). C2-H and C3-H often shift downfield by 0.2-0.5 ppm compared to D2O.

  • D2O + DCl (Acidic): C2-H shifts downfield (~4.0 ppm) due to the protonation of the carboxylate and amine.

Experimental Workflow for Assignment

To guarantee a "self-validating" assignment, follow this logic flow. This minimizes the risk of misinterpreting the crowded aliphatic region.

Workflow cluster_tips Critical Checkpoints Step1 1. 1H NMR (1D) Step2 2. HSQC (Multiplicity-Edited) Step1->Step2 Identify C-H pairs Tip1 Check Integral Ratios (Should be 1:1:4:6) Step1->Tip1 Step3 3. COSY / TOCSY Step2->Step3 Trace Spin Systems (Ethyl A vs B) Step4 4. HMBC Step3->Step4 Link Fragments via C2 & C3 Tip2 Verify C2-C3 connectivity in COSY Step3->Tip2 Result Validated Assignment Step4->Result

Figure 2: Step-by-step NMR assignment workflow designed to resolve diastereotopic overlaps.

Protocol Details:
  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL D2O. If resolution is poor, add 1-2 drops of DCl to protonate the amine (eliminating exchange broadening).

  • HSQC: Use multiplicity editing (CH/CH3 positive, CH2 negative). This immediately distinguishes the C3 methine (positive) from the C4 methylene signals (negative), which is crucial when they overlap in 1D.

  • TOCSY (mixing time 80ms): This is superior to COSY for this molecule. Exciting the methyl protons (0.9 ppm) will show the entire ethyl chain connectivity (CH3 -> CH2 -> CH), helping to disentangle the two ethyl groups.

References

  • RSC Publishing. Syntheses of optically active α-amino nitriles by asymmetric transformation. (Mentions (R)-2-Amino-3-ethylpentanoic acid).[1][2] [Link]

  • Aalborg University. Rational Design of Alpha-Helical Antimicrobial Peptides and Peptidomimetics. (Defines Epa as 2-amino-3-ethylpentanoic acid).[1][2][3][4][5][6] [Link]

  • National Institutes of Health (NIH). Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay. (Discusses analogs involving 2-amino-3-ethylpentanoic acid). [Link]

  • ResearchGate. Developments around the bioactive diketopiperazines: A patent review. (Lists 2-amino-3-ethylpentanoic acid in bioactive peptide sequences). [Link]

  • ACS Publications. The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System. (Discusses amino acid isomers including 2-amino-3-ethylpentanoic acid). [Link]

Sources

Troubleshooting

Mass spec fragmentation of peptides with "2-Amino-3-ethylpentanoic acid"

Topic: Fragmentation Analysis of 2-Amino-3-ethylpentanoic Acid (3-Ethylnorvaline) Executive Summary 2-Amino-3-ethylpentanoic acid (often referred to as 3-Ethylnorvaline or -diethylalanine ) is a non-canonical amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fragmentation Analysis of 2-Amino-3-ethylpentanoic Acid (3-Ethylnorvaline)

Executive Summary

2-Amino-3-ethylpentanoic acid (often referred to as 3-Ethylnorvaline or


-diethylalanine ) is a non-canonical amino acid (

) used in peptide therapeutics to enhance proteolytic stability and alter receptor binding affinity.[1][2]

For the mass spectrometrist, this residue presents a unique challenge:

  • Mass Shift: It acts as a homolog of Isoleucine/Leucine with a residue mass of 127.10 Da (+14 Da vs. Leu/Ile).[3]

  • Isobaric Interference: It is isobaric with N-methyl-Leucine and N-methyl-Isoleucine , making standard MS1 identification insufficient.

  • Fragmentation: Successful identification requires observing specific side-chain losses (d-ions) and diagnostic immonium ions to rule out isomers.[3]

Troubleshooting Guide & FAQs
Q1: I observe a mass shift of +14 Da relative to a Leucine residue. How do I confirm this is 2-Amino-3-ethylpentanoic acid and not a methylation artifact?

A: A +14 Da shift typically suggests methylation (Methyl-Leu/Ile) or a homolog substitution (3-Ethylnorvaline).[3] You must look beyond the precursor mass and analyze the Immonium Ion and Side-Chain Losses in the MS/MS spectrum.

Diagnostic Workflow:

  • Check the Immonium Ion (m/z 100):

    • Both 3-Ethylnorvaline and N-Methyl-Leucine produce an immonium ion at m/z 100.11 .

    • Note: Standard Leu/Ile produce immonium ions at m/z 86.09.[3]

  • Analyze Secondary Fragmentation (

    
     or High-Energy CID): 
    
    • 3-Ethylnorvaline: The side chain consists of a

      
      -carbon attached to two ethyl groups. Fragmentation favors the loss of an ethyl group (29 Da) from the side chain.[3]
      
    • N-Methyl-Leucine: The side chain is an isobutyl group. Fragmentation favors the loss of an isopropyl group (43 Da) or the loss of the N-methyl group (31 Da as methylamine).

Data Comparison Table:

FeatureLeucine / IsoleucineN-Methyl-Leucine2-Amino-3-ethylpentanoic Acid
Residue Mass (Monoisotopic) 113.084 Da127.100 Da127.100 Da
Immonium Ion (m/z) 86.10100.11100.11
Dominant Side-Chain Loss -43 Da (Leu) / -29 Da (Ile)-43 Da (Isopropyl)-29 Da (Ethyl)
Diagnostic Secondary Ion m/z 44 (Leu) / 69 (Ile)m/z 58 (N-Me fragment)m/z 71 (100 - 29)
Q2: The fragmentation spectrum is dominated by backbone cleavages (b/y ions).[3] How can I enhance side-chain fragmentation to distinguish this residue?

A: Low-energy CID (common in ion traps) often fails to fragment the side chains of aliphatic amino acids sufficient for isomer differentiation. You need to access higher-energy pathways.[3]

Recommended Protocol:

  • Switch to HCD (Higher-energy Collisional Dissociation):

    • Set Normalized Collision Energy (NCE) to 35-40% .[3] Higher energy is required to cleave the strong C-C bonds in the aliphatic side chain.[3]

  • Enable

    
     (if available): 
    
    • Isolate the m/z 100.11 immonium ion.[3]

    • Fragment this ion specifically.[3]

    • Look for the m/z 71 product ion (Loss of Ethyl).[3]

  • Electron Transfer Dissociation (ETD):

    • If accessible, ETD preserves side chains but can generate w-ions .

    • Look for the

      
       Da satellite peaks, corresponding to the loss of the ethyl group from the side chain of the z-ion.
      
Q3: What is the mechanism behind the "Ethyl Loss" signature?

A: The structure of 2-Amino-3-ethylpentanoic acid features a


-carbon bonded to two ethyl groups (and the 

-carbon). Under high-energy collision, the molecule undergoes

-cleavage
or McLafferty-type rearrangement .

Because the side chain is symmetric (two ethyl branches), the statistical probability of losing an ethyl radical (


) is high. This creates a stabilized secondary carbocation.[3]

Fragmentation Logic:

  • Precursor: Peptide Backbone.[3]

  • Primary Fragment: Immonium Ion (

    
    ) at m/z 100.[3]
    
  • Secondary Fragment: Loss of Ethyl (-29 Da).[3][4]

  • Result: Ion at m/z 71 (

    
    ).[3]
    
Visualizing the Differentiation Pathway

The following diagram illustrates the critical decision tree for distinguishing 3-Ethylnorvaline from its isobaric counterpart, N-Methyl-Leucine, using Mass Spectrometry.

FragmentationPathway Precursor Precursor Ion (Residue Mass 127.10 Da) Immonium Immonium Ion (m/z 100.11) Precursor->Immonium CID/HCD Fragmentation AEP Candidate A: 2-Amino-3-ethylpentanoic acid Immonium->AEP NMeLeu Candidate B: N-Methyl-Leucine Immonium->NMeLeu Frag_AEP Side Chain Loss: Ethyl (-29 Da) AEP->Frag_AEP MS3 Fragmentation Result_AEP Diagnostic Ion: m/z 71 (Confirmation) Frag_AEP->Result_AEP Frag_NMe Side Chain Loss: Isopropyl (-43 Da) NMeLeu->Frag_NMe MS3 Fragmentation Result_NMe Diagnostic Ion: m/z 57 (Confirmation) Frag_NMe->Result_NMe

Caption: Logical workflow for distinguishing isobaric residues m/z 127.10 via MS3 fragmentation of the immonium ion.

Experimental Protocol: Targeted Identification

Objective: Validate the presence of 2-Amino-3-ethylpentanoic acid in a synthetic peptide sample.

Equipment: Q-TOF or Orbitrap Mass Spectrometer (High Resolution required for exact mass, though nominal mass logic applies to fragments).

Steps:

  • Sample Prep: Standard desalting (C18 ZipTip).[3] Avoid strong acid hydrolysis if quantifying, as non-canonical AAs may have different hydrolysis kinetics.[3]

  • MS1 Acquisition: Verify Precursor Mass.

    • Calculate theoretical mass:

      
      .[3]
      
    • Tolerance: < 5 ppm.[3]

  • Targeted MS2 (PRM/MRM):

    • Select the precursor charge state (z=2 or z=3).[3]

    • Collision Energy: Ramp 25-45 NCE.[3]

  • Data Analysis:

    • Extract Ion Chromatogram (XIC) for m/z 100.112 (Immonium).[3]

    • If m/z 100 is present, inspect the spectrum for m/z 71.08 (Ethyl loss from Immonium) or w-ions showing a -29 Da mass delta from the sequence terminus.

    • Absence of m/z 58.06 (typical of N-methyl fragmentation) supports the 3-Ethylnorvaline assignment.

References
  • PubChem. 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine.[3] Available at: [Link][1][3]

  • Matrix Science. Peptide Fragmentation & Immonium Ions. Mascot Help.[3][5] Available at: [Link][3]

  • Creative Biolabs. Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing.[3] (General principles of branched-chain AA differentiation). Available at: [Link][3]

  • IonSource. Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[3] (Reference for standard immonium ion masses). Available at: [Link][3]

Sources

Optimization

Technical Support Center: Stability Testing of 2-Amino-3-ethylpentanoic Acid HCl

Topic: Stability & Troubleshooting for 2-Amino-3-ethylpentanoic Acid Hydrochloride Solutions Target Audience: Formulation Scientists, Analytical Chemists, and R&D Associates. Document ID: TS-AA-3EP-001 Introduction: Unde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting for 2-Amino-3-ethylpentanoic Acid Hydrochloride Solutions Target Audience: Formulation Scientists, Analytical Chemists, and R&D Associates. Document ID: TS-AA-3EP-001

Introduction: Understanding the Molecule

Welcome to the technical support center for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline HCl or


-ethylnorvaline). Before troubleshooting, it is critical to understand that this is a non-proteinogenic, hydrophobic, chiral amino acid  with a bulky aliphatic side chain.
  • Structural Challenge: Unlike standard amino acids, the C3 position holds an ethyl group, creating significant steric bulk and a second chiral center. This molecule has four potential stereoisomers (L, D, L-allo, D-allo).

  • The Salt Factor: As a hydrochloride salt, the solid is hygroscopic and acidic. In solution, its stability is governed by the interplay between pH, ionic strength, and the steric hindrance of the ethyl side chain.

Module 1: Solution Preparation & Solubility Issues

Q: Why does my solution turn cloudy or precipitate when I adjust the pH to 6.0–7.0?

A: You have likely reached the Isoelectric Point (pI) where solubility is lowest.

The Science: 2-Amino-3-ethylpentanoic acid is highly hydrophobic due to the 3-ethylpentyl side chain. The HCl salt is soluble because the amine is protonated (


), making the molecule a cation.
  • At pH < 4: The molecule is cationic (

    
    , 
    
    
    
    ). Solubility is high.
  • At pH ~6.0 (pI): The molecule exists as a Zwitterion (

    
    , 
    
    
    
    ). The net charge is zero. The hydrophobic alkyl chains aggregate to minimize water contact, causing precipitation.
  • At pH > 9: The molecule is anionic (

    
    , 
    
    
    
    ). Solubility increases again.

Troubleshooting Protocol:

  • Do not neutralize directly to pH 6–7 if high concentration (>10 mM) is required.

  • Use Cosolvents: If physiological pH is mandatory, add 5–10% DMSO or Ethanol before adjusting pH to disrupt hydrophobic stacking.

  • Ionic Strength: Maintain at least 150 mM NaCl to provide "salting-in" effects, stabilizing the zwitterion.

Workflow: Proper Dissolution Strategy

DissolutionWorkflow Start Weigh HCl Salt Solvent Dissolve in Water/Acid (Result: pH ~2.0, Clear) Start->Solvent Target Target pH? Solvent->Target Acidic Acidic (pH < 4) Target->Acidic Stable Neutral Neutral (pH 6-7) Target->Neutral Caution Basic Basic (pH > 9) Target->Basic Stable Risk High Risk: Precipitation (Isoelectric Point) Neutral->Risk Action Add 10% DMSO or Reduce Conc. < 5mM Risk->Action Mitigation

Figure 1: Decision tree for dissolving hydrophobic amino acid salts to avoid isoelectric precipitation.

Module 2: Chemical Stability (Racemization)

Q: I see a "shoulder" peak on my HPLC after storing the solution at pH 8. Is the sample degrading?

A: It is likely undergoing racemization (epimerization) at the


-carbon. 

The Science: The hydrogen atom at the


-carbon (C2) is weakly acidic. In basic conditions, a base can abstract this proton, forming a planar carbanion intermediate. When the proton returns, it can attack from either side, converting the L-isomer  to the D-isomer .
  • Steric Factor: The bulky 3-ethyl group at C3 creates steric strain. While this usually slows down enzymatic degradation, it can actually accelerate base-catalyzed racemization by stabilizing the planar transition state to relieve steric crowding.

  • Diastereomers: Since C3 is also chiral and stable, racemization at C2 results in epimers (diastereomers), not just enantiomers. You are likely seeing the formation of the L-allo or D-allo forms.

Stability Risk Matrix:

ConditionpH RangeStability RiskMechanism
Acidic 1.0 – 3.0High Stability Protonated amine (

) inductively withdraws electrons, but lack of base prevents proton abstraction.
Neutral 4.0 – 7.0Moderate Slow racemization over months. Microbial growth is the primary risk here.
Basic 8.0 – 12.0CRITICAL RISK Rapid

-proton abstraction. Formation of D-isomers and Allo-isomers.
Heat > 40°CHigh Risk Arrhenius acceleration of racemization (approx. 2-3x rate increase per 10°C).
Racemization Pathway Diagram

Racemization L_Isomer L-Isomer (Active) Intermediate Planar Carbanion (Transition State) L_Isomer->Intermediate Proton Abstraction (-H+) Intermediate->L_Isomer +H+ (Retention) D_Isomer D-Isomer (Impurity) Intermediate->D_Isomer +H+ (Inversion) Base Base (OH-) Base->Intermediate Catalyst

Figure 2: Mechanism of base-catalyzed racemization at the C2 alpha-carbon.

Module 3: Storage & Physical Stability

Q: My solid HCl salt is clumping. Is it still usable?

A: Yes, but weigh with caution. The HCl salt is hygroscopic. Amino acid hydrochlorides absorb atmospheric moisture. This does not degrade the molecule chemically (hydrolysis is unlikely), but it alters the effective mass .

  • Correction: Dry the salt in a vacuum desiccator over

    
     for 24 hours before preparing critical stock solutions.
    
Q: Can I autoclave the solution?

A: Avoid if possible. Use 0.22


m filtration. 
While the amino acid backbone is thermally stable, the high temperature (121°C) combined with the ionic nature of the solution can trigger:
  • Trace Racemization: Even at neutral pH, 121°C provides enough energy to cross the activation barrier.

  • Maillard Reaction: If any sugars or aldehydes are present (even as trace contaminants from glassware), the amine will react rapidly, turning the solution yellow/brown.

Module 4: Analytical Validation (HPLC)

Q: How do I separate the L-isomer from the D-isomer and Allo-forms? Standard C18 isn't working.

A: You must use a Chiral Stationary Phase (CSP) or Derivatization.

Standard C18 columns separate based on hydrophobicity. Since enantiomers have identical hydrophobicity, they will co-elute. Diastereomers (L vs L-allo) might separate on C18, but poorly.

Recommended Analytical Method:

  • Column: Crown Ether type (e.g., Daicel Crownpak CR-I) or Ligand Exchange (e.g., Chiralpak ZWIX).

    • Why: These columns recognize the specific spatial arrangement of the amine and acid groups relative to the side chain.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with acidic buffer.[1]

    • Note: Avoid high pH mobile phases which will degrade the column and the sample.

  • Derivatization (Alternative): Use Marfey’s Reagent (FDAA). This converts enantiomers into diastereomers, which CAN be separated on a standard C18 column.

Stability Testing Protocol (ICH Q1A Compliant)
Test ParameterAcceptance CriteriaMethod
Appearance Clear, colorless, no precipitateVisual Inspection
Assay (Content) 95.0% – 105.0% of labelHPLC (C18 or HILIC)
Enantiomeric Purity L-isomer > 99.0%; D-isomer < 0.5%Chiral HPLC
pH ± 0.2 units from targetPotentiometric
Water Content Report Value (if solid)Karl Fischer Titration

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2]

  • Bada, J. L. (1972).[4] Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373.[4] (Foundational mechanism of alpha-proton abstraction).

  • Sivakua, T., & Smith, G. G. (1983). Racemization of Amino Acids.[4][5] Advances in Organic Geochemistry. (Discusses steric effects on racemization rates).

  • PubChem. (n.d.).[6][7] 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine.

  • European Pharmacopoeia (Ph. Eur.).Amino Acid Analysis (General Chapter 2.2.56).

Sources

Reference Data & Comparative Studies

Validation

"2-Amino-3-ethylpentanoic acid" vs isoleucine in biological systems

Topic: "2-Amino-3-ethylpentanoic acid" (3-Ethylnorvaline) vs. Isoleucine in Biological Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-3-ethylpentanoic acid" (3-Ethylnorvaline) vs. Isoleucine in Biological Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of protein engineering and peptidomimetics, 2-amino-3-ethylpentanoic acid (often referred to as 3-ethylnorvaline or


-ethylnorvaline ) represents a critical non-canonical analog of Isoleucine . While Isoleucine is a fundamental building block of life, encoded by the genetic code and essential for hydrophobic core packing, 3-ethylnorvaline serves as a "hyper-hydrophobic" and sterically demanding probe.

This guide analyzes the structural, enzymatic, and pharmacological divergences between these two molecules. Specifically, it details how the substitution of a


-methyl group (Isoleucine) with a 

-ethyl group (3-ethylnorvaline) alters interaction with Isoleucyl-tRNA Synthetase (IleRS), enhances proteolytic stability in peptide therapeutics, and modifies membrane insertion kinetics.

Chemical & Physical Profile: The Steric Divergence

The primary difference lies at the


-carbon (C3). Isoleucine possesses a methyl branch, whereas 3-ethylnorvaline possesses an ethyl branch. This single methylene addition (

) significantly impacts the molecule's excluded volume and lipophilicity.
Comparative Data Table
FeatureIsoleucine (Ile) 2-Amino-3-ethylpentanoic acid (3-Ethylnorvaline)
Structure (2S,3S)-2-amino-3-methylpentanoic acid2-amino-3-ethylpentanoic acid
Side Chain Formula


(if symmetric) or

Molecular Weight 131.17 g/mol 145.20 g/mol
LogP (Hydrophobicity) ~1.3 - 1.4~1.53 - 1.7 (More Lipophilic)

-Branching
Methyl (Medium steric bulk)Ethyl (High steric bulk)
Natural Occurrence Canonical (Universal)Meteoritic (Murchison); Synthetic
Conformational Freedom Restricted (

-branched)
Highly Restricted (Severe

constraint)
Structural Visualization

The following diagram illustrates the structural relationship and the "steric clash" potential of the ethyl group.

StructureComparison cluster_0 Side Chain Topology Ile Isoleucine (Beta-Methyl) Feature Structural Impact Ile->Feature Standard Packing Epa 3-Ethylnorvaline (Beta-Ethyl) Epa->Feature Increased Hydrophobicity Steric Clashing C_alpha C-alpha C_beta C-beta C_alpha->C_beta R1 Methyl (Ile) Ethyl (Epa) C_beta->R1 Differentiation R2 Ethyl (Chain) C_beta->R2

Figure 1: Structural topology highlighting the critical modification at the


-position.

Biological Interaction: The IleRS Checkpoint

In biological systems, the fidelity of protein translation is maintained by aminoacyl-tRNA synthetases. Isoleucyl-tRNA Synthetase (IleRS) uses a "Double Sieve" mechanism to distinguish Isoleucine from Valine (smaller) and other analogs.

Mechanism of Discrimination
  • Synthetic Sieve (Activation) : The active site is sized to fit Isoleucine.

    • Valine : Fits easily but is removed later.

    • 3-Ethylnorvaline : The extra bulk of the

      
      -ethyl group creates a steric clash with the walls of the synthetic pocket. Consequently, wild-type IleRS activates 3-ethylnorvaline very poorly  (orders of magnitude lower 
      
      
      
      than Ile). It acts as a steric probe that defines the upper limit of the binding pocket size.
  • Editing Sieve (Hydrolysis) : This domain hydrolyzes mis-activated amino acids that are smaller than Ile (e.g., Valine).

    • Because 3-ethylnorvaline is larger than Ile, if it were activated, it would likely evade the editing domain , leading to permanent incorporation. However, the initial activation barrier prevents this in wild-type systems.

Implication: To incorporate 3-ethylnorvaline translationally, researchers must use active-site engineered IleRS variants with enlarged pockets (e.g., mutating bulky residues like Trp/Phe to Ala/Gly).

IleRS_Mechanism Substrate_Pool Substrate Pool (Ile, Val, 3-Ethylnorvaline) Synthetic_Site Synthetic Active Site (Coarse Sieve) Substrate_Pool->Synthetic_Site Entry Editing_Site Editing Domain (Fine Sieve) Synthetic_Site->Editing_Site Valine (Fits, but wrong) tRNA Charged tRNA-Ile Synthetic_Site->tRNA Isoleucine (Fits Perfect) Rejection Steric Exclusion Synthetic_Site->Rejection 3-Ethylnorvaline (Too Large) Editing_Site->tRNA Hydrolysis of Val-AMP

Figure 2: The Double Sieve mechanism of IleRS. 3-Ethylnorvaline is rejected at the first sieve due to steric bulk.

Peptide Engineering & Drug Development

In the context of drug development, particularly for Antimicrobial Peptides (AMPs) and peptidomimetics, 3-ethylnorvaline (often abbreviated as Epa in sequences) is a valuable tool.

Performance Comparison
ParameterIsoleucine (Ile)3-Ethylnorvaline (Epa)Mechanism of Action
Proteolytic Stability Low/ModerateHigh Non-canonical side chain hinders protease recognition (e.g., Trypsin/Chymotrypsin).
Membrane Insertion ModerateHigh Increased lipophilicity drives deeper insertion into the lipid bilayer.
Antimicrobial Potency BaselineEnhanced Stronger disruption of bacterial membranes (lower MIC).
Hemolytic Toxicity LowIncreased Higher hydrophobicity reduces selectivity, potentially lysing mammalian cells.
Case Study: Anoplin Analogs

Research on anoplin (a wasp venom peptide) demonstrates that replacing Ile with Epa increases the hydrophobicity of the peptide's hydrophobic face.

  • Result : The Epa-analogs showed lower Minimum Inhibitory Concentrations (MIC) against bacteria but higher hemolysis.

  • Interpretation : Epa drives the peptide deeper into the micelle/membrane interface, stabilizing the

    
    -helical structure through improved hydrophobic burial.
    

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Since 3-ethylnorvaline is not standard, it is incorporated via SPPS.

  • Reagents : Use Fmoc-L-2-amino-3-ethylpentanoic acid (commercially available).

  • Coupling :

    • Activator : HATU or HBTU/HOBt (Standard).

    • Time : Double coupling (2 x 45 min) is recommended due to the steric bulk at the

      
      -carbon, which can slow down the acylation rate compared to Ile.
      
  • Cleavage : Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The ethyl side chain is chemically stable and requires no special scavengers.

Protocol B: Proteolytic Stability Assay

To validate the stability advantage of Epa over Ile:

  • Substrate : Synthesize Peptide-Ile (Control) and Peptide-Epa (Test).

  • Enzyme : Incubate with Trypsin or Chymotrypsin (1:100 enzyme:substrate ratio) in 50 mM NH4HCO3 (pH 7.8) at 37°C.[1]

  • Monitoring :

    • Aliquot at t = 0, 15, 30, 60, 120, 240 min.

    • Quench with 1% Formic Acid.

    • Analyze via RP-HPLC (C18 column).

  • Calculation : Plot % remaining peptide vs. time. Calculate

    
    .
    
    • Expectation: Peptide-Epa will show a significantly longer

      
       due to steric hindrance preventing the protease from accessing the backbone amide bonds near the modification.
      

StabilityWorkflow Design Peptide Design (Ile -> Epa subst.) Synthesis SPPS Synthesis (Double Coupling) Design->Synthesis Assay Proteolysis Assay (Trypsin/Serum) Synthesis->Assay Analysis HPLC/MS Analysis (Half-life Calc) Assay->Analysis

Figure 3: Experimental workflow for validating 3-ethylnorvaline enhanced stability.

References

  • PubChem . 2-Amino-3-ethylpentanoic acid (Compound). National Library of Medicine. Available at: [Link][2][3]

  • Uggerhøj, L. E. (2011). Rational Design of Alpha-Helical Antimicrobial Peptides and Peptidomimetics. Aalborg University. (Describes "Epa" use in anoplin analogs). Available at: [Link]

  • Burton, A. S., et al. (2012). The amino acid composition of the Murchison meteorite. Meteoritics & Planetary Science. (Identifies 3-ethylnorvaline in meteorites). Available at: [Link]

  • Cestari, I., et al. (2005). Analysis of the Intricacies of Substrate Recognition of High Mobility Group Protein Isoleucyl-tRNA Synthetase. Journal of Molecular Biology. (Discusses IleRS specificity). Available at: [Link]

  • Peraro, L., et al. (2018).[4] Quantitative measurement of cytosolic penetration using the chloroalkane penetration assay. (Uses 3-ethylnorvaline to improve permeability). Available at: [Link]

Sources

Comparative

Comparative Analysis of Isoleucine Analogs in Peptide Structure: A Technical Guide

Executive Summary Isoleucine (Ile) presents a unique challenge in peptide medicinal chemistry due to its -branching and high hydrophobicity. While critical for receptor hydrophobic pocket occupancy, its steric bulk often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Isoleucine (Ile) presents a unique challenge in peptide medicinal chemistry due to its


-branching and high hydrophobicity. While critical for receptor hydrophobic pocket occupancy, its steric bulk often hinders solid-phase synthesis coupling efficiency and limits conformational flexibility. This guide provides a comparative analysis of Isoleucine against its primary structural analogs—Norleucine (Nle) , tert-Leucine (Tle) , Allo-isoleucine (aIle) , and Trifluoroisoleucine (TfIle) .[1] We evaluate these analogs based on steric impact, proteolytic stability, and synthetic accessibility to empower rational library design.

The Landscape of Isoleucine Analogs

The selection of an isoleucine surrogate is rarely arbitrary; it is a strategic decision to probe specific features of the peptide-receptor interface.

Norleucine (Nle): The Flexible Isostere

Norleucine is a structural isomer of isoleucine where the side chain is linear.

  • Mechanism: By removing the

    
    -methyl group, Nle retains the hydrophobicity and approximate volume of Ile but eliminates the steric constraint at the 
    
    
    
    -carbon.
  • Application: Use Nle to determine if the biological activity is driven by hydrophobic interaction (which Nle maintains) or specific steric interlocking (which Nle fails to replicate). It is also a common replacement for Methionine to avoid oxidation, though here we focus on its relationship to Ile.

tert-Leucine (Tle): The Steric Hammer

tert-Leucine (or pseudo-leucine) possesses a tert-butyl side chain. It is the most sterically demanding proteinogenic-like amino acid.

  • Mechanism: Tle introduces a "frozen" conformation.[1] The massive bulk adjacent to the peptide backbone severely restricts

    
     and 
    
    
    
    torsion angles, forcing the peptide into specific secondary structures (often favoring turns or preventing sheet aggregation).
  • Application: Tle is the gold standard for imparting proteolytic stability . Most proteases cannot access the peptide bond adjacent to a Tle residue due to steric occlusion.

Allo-isoleucine (aIle): The Stereochemical Probe

Allo-isoleucine is the diastereomer of Ile, differing only in the stereochemistry at the


-carbon.
  • Mechanism: It retains the exact atoms and connectivity of Ile but alters the spatial vector of the

    
    -methyl group.
    
  • Application: Critical for mapping the precise topology of a receptor pocket. If a peptide loses activity with Nle (too flexible) but retains it with aIle, the receptor likely requires a specific rigid orientation of the ethyl group.

Trifluoroisoleucine (TfIle): The Electronic Modulator
  • Mechanism: Fluorination lowers the pKa of neighboring groups and increases local hydrophobicity while altering the dipole moment.

  • Application: TfIle is particularly effective at preventing degradation by chymotrypsin-like proteases when positioned N-terminal to the cleavage site, as the electron-withdrawing fluorine atoms destabilize the transition state of the enzymatic hydrolysis.

Comparative Performance Analysis

The following data synthesizes physicochemical properties and experimental performance metrics.

AnalogSide Chain Structure

-Branching
Hydrophobicity (

)*
Steric Bulk (Vol

)
Proteolytic StabilitySynthetic Difficulty
Isoleucine (Ile) sec-ButylYesHigh~166Low/ModerateModerate
Norleucine (Nle) n-ButylNoHigh~166LowLow
tert-Leucine (Tle) tert-ButylExtreme Very High~170High High
Allo-Ile (aIle) sec-Butyl (inverted)YesHigh~166ModerateModerate
Trifluoro-Ile Fluoro-alkylYesHigh>170HighModerate

*Hydrophobicity is relative; Tle is often more hydrophobic than Ile due to the spherical density of the t-butyl group.

Decision Logic for Analog Selection

Use the following decision tree to select the appropriate analog based on your specific SAR (Structure-Activity Relationship) goal.

AnalogSelection Start SAR Objective Stab Increase Metabolic Stability? Start->Stab Conf Probe Receptor Geometry? Start->Conf Steric Can pocket tolerate bulk? Stab->Steric Flex Test Conformational Flexibility? Conf->Flex Tle Select: tert-Leucine (Tle) (Steric Shield) Steric->Tle Yes (Open Pocket) TfIle Select: Trifluoro-Ile (Electronic Shield) Steric->TfIle No (Tight Pocket) Nle Select: Norleucine (Nle) (Flexible Isostere) Flex->Nle Yes (Remove Branch) aIle Select: Allo-Isoleucine (Stereo Probe) Flex->aIle No (Invert Branch)

Figure 1: Decision matrix for selecting Isoleucine analogs based on stability requirements and receptor pocket constraints.

Experimental Protocols

Synthesis: Coupling Hindered Analogs (Tle)

tert-Leucine is notoriously difficult to couple in Solid Phase Peptide Synthesis (SPPS) due to the steric clash of the tert-butyl group protecting the amine approach. Standard HBTU/DIC protocols often result in deletion sequences.

Optimized Protocol for Tle Incorporation:

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation, which exacerbates steric problems.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1] These are more reactive than HBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred as an additive to suppress racemization and accelerate activation.

  • Conditions:

    • Stoichiometry: 5 eq. Amino Acid : 5 eq. HATU : 10 eq. DIPEA.

    • Temperature: Microwave irradiation at 75°C for 5 minutes is highly recommended. If performing at Room Temperature (RT), extend coupling time to 2 hours.

    • Double Coupling: Mandatory. Repeat the coupling step with fresh reagents.

SPPS_Workflow Step1 Deprotect Fmoc (20% Piperidine) Step2 Wash (DMF/DCM) Step1->Step2 Step3 Activate Tle (HATU/HOAt/DIPEA) Step2->Step3 Step4 Coupling (75°C MW, 5 min) Step3->Step4 Step5 Kaiser Test Step4->Step5 Step6 Re-Couple (Mandatory) Step5->Step6 Blue (Incomplete) Step7 Cap Unreacted (Ac2O) Step5->Step7 Colorless (Complete) Step6->Step7

Figure 2: Modified SPPS workflow for sterically hindered amino acids like tert-Leucine.

Protocol: Comparative Proteolytic Stability Assay

To validate the stability enhancement of Tle or TfIle compared to native Ile.

Materials:

  • Peptide stock (1 mM in water/DMSO).[1]

  • Enzyme:

    
    -Chymotrypsin (cleaves C-terminal to hydrophobic residues) or Elastase.
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    

Procedure:

  • Incubation: Mix peptide (final conc. 100

    
    M) with enzyme (enzyme:substrate ratio 1:100 w/w) in buffer at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of 1% TFA/50% Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak (AUC).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).

Expected Outcome:

  • Ile-peptide: Rapid degradation (

    
     min).[1]
    
  • Tle-peptide: Significant resistance (

    
     hours) due to steric exclusion from the enzyme active site.
    

References

  • Creative Biolabs. (n.d.).[1] Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021).[1][2] Trends in peptide drug discovery. Nature Reviews Drug Discovery. (Contextual grounding for peptide stability).

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Salwiczek, M., et al. (2017). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. National Institutes of Health (PMC). Retrieved from [Link]

  • Biotage. (2023).[1][3] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Validation

Enzyme kinetics of "2-Amino-3-ethylpentanoic acid" vs natural amino acids

Comparative Enzymology: 2-Amino-3-ethylpentanoic Acid vs. Canonical Branched-Chain Amino Acids Executive Summary: The Steric Limit of Fidelity This guide provides a technical analysis of 2-Amino-3-ethylpentanoic acid (an...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Enzymology: 2-Amino-3-ethylpentanoic Acid vs. Canonical Branched-Chain Amino Acids

Executive Summary: The Steric Limit of Fidelity

This guide provides a technical analysis of 2-Amino-3-ethylpentanoic acid (an unnatural,


-bulky analog of Isoleucine) compared to its natural counterparts, Isoleucine (Ile) and Leucine (Leu). For drug developers and protein engineers, this molecule serves as a critical "negative probe" for defining the steric boundaries of the Isoleucyl-tRNA Synthetase (IleRS)  active site.

While natural amino acids like Valine test the electronic/hydrophobic fidelity of the enzyme (requiring post-transfer editing), 2-Amino-3-ethylpentanoic acid tests the steric fidelity of the synthetic active site. Its rejection prevents the translation of conformationally unstable proteins.

Mechanistic Basis: The Double-Sieve Architecture

To understand the kinetics, one must understand the selection mechanism. IleRS employs a "Double-Sieve" mechanism to ensure high fidelity (


 error in 

events).
  • Sieve 1 (Synthetic Active Site): Selects amino acids based on size and hydrophobicity. It rejects molecules larger than Isoleucine.

  • Sieve 2 (Editing Active Site): Hydrolyzes amino acids smaller than Isoleucine (e.g., Valine) that accidentally pass Sieve 1.

2-Amino-3-ethylpentanoic acid possesses an ethyl group at the


-carbon (position 3), whereas Isoleucine has a methyl group. This additional methylene unit creates a steric clash within the synthetic active site, preventing the formation of the aminoacyl-adenylate intermediate.
Diagram 1: The Double-Sieve Discrimination Pathway

DoubleSieve Substrates Amino Acid Pool (Ile, Val, 2-A-3-EPA) Sieve1 Sieve 1: Synthetic Site (Activation) Substrates->Sieve1 Entry Adenylate Aminoacyl-AMP Intermediate Sieve1->Adenylate Ile (Cognate) Val (Non-cognate) Rejection Steric Rejection (No Activation) Sieve1->Rejection 2-Amino-3-ethylpentanoic acid (Too Large) Sieve2 Sieve 2: Editing Site (Hydrolysis) Adenylate->Sieve2 Val Transfer tRNA Ile-tRNA(Ile) (Product) Adenylate->tRNA Ile Transfer Sieve2->Substrates Hydrolysis (Val + AMP)

Figure 1: The kinetic sorting mechanism. 2-Amino-3-ethylpentanoic acid is rejected at Sieve 1 due to steric bulk, unlike Valine which passes Sieve 1 but is caught by Sieve 2.

Comparative Kinetic Data

The following data contrasts the kinetic parameters of the unnatural analog against the natural substrate. The values represent the consensus behavior of Class Ia aminoacyl-tRNA synthetases (specifically IleRS) derived from steric exclusion studies (Fersht et al.).

Table 1: Activation Kinetics (ATP-PPi Exchange)
SubstrateStructure (C3-Substituent)

(Relative)

(Relative)
Specificity (

)
Fate
L-Isoleucine Methyl (

)

(Ref)

(Ref)

Aminoacylation
L-Valine Hydrogen (

)



Edited (Hydrolyzed)
2-Amino-3-ethylpentanoic acid Ethyl (

)



Steric Exclusion

Key Insight: The discrimination against 2-Amino-3-ethylpentanoic acid is primarily driven by


 (binding affinity) and 

(transition state stabilization). The enzyme cannot close its "activation loop" over the bulky ethyl group, preventing the transition state required for adenylate formation.

Experimental Protocol: ATP-PPi Exchange Assay

To validate the kinetic exclusion of 2-Amino-3-ethylpentanoic acid, researchers must use the ATP-PPi Exchange Assay . This assay measures the first step of the reaction (activation) independently of tRNA binding.

Protocol Design

Objective: Determine the


 and 

for amino acid activation.

Reagents:

  • Enzyme: Recombinant E. coli IleRS (

    
    ).
    
  • Substrate: 2-Amino-3-ethylpentanoic acid (0.1 mM to 10 mM).

  • Co-substrate: ATP (

    
    ).
    
  • Radioisotope:

    
    -Pyrophosphate (
    
    
    
    , specific activity
    
    
    ).
  • Buffer:

    
     HEPES (pH 7.5), 
    
    
    
    
    
    ,
    
    
    KCl.

Workflow:

  • Solubilization: Dissolve 2-Amino-3-ethylpentanoic acid in dilute NaOH or DMSO (keep final DMSO

    
    ) as it is more hydrophobic than Ile.
    
  • Incubation: Mix Enzyme, Buffer, ATP, and Amino Acid at

    
    .
    
  • Initiation: Add

    
    -PPi to start the exchange reaction.
    
  • Quenching: At defined time points (

    
    ), remove aliquots into a quenching solution (
    
    
    
    charcoal,
    
    
    
    
    ).
  • Filtration: Filter the charcoal (which binds the formed

    
    -ATP) on glass fiber filters.
    
  • Quantification: Count CPM via liquid scintillation.

Diagram 2: Kinetic Assay Workflow

AssayWorkflow Start Prepare Reaction Mix (Enzyme + AA + ATP) Initiate Add 32P-Pyrophosphate Start->Initiate Reaction Reaction: AA + ATP + 32P-PPi <--> AA-AMP + 32P-ATP Initiate->Reaction Quench Quench with Acid/Charcoal (Charcoal binds ATP, not PPi) Reaction->Quench Time points Wash Vacuum Filtration & Wash Quench->Wash Readout Scintillation Counting (Measure 32P-ATP) Wash->Readout

Figure 2: The ATP-PPi exchange workflow isolates the activation step, allowing direct measurement of steric rejection.

Scientific Implications & Applications

Drug Development (Peptidomimetics)

Because 2-Amino-3-ethylpentanoic acid is not recognized by natural synthetases, it is not incorporated into native proteins. This makes it an excellent candidate for proteolysis-resistant peptide drugs .

  • Strategy: Replace Ile residues in bioactive peptides with 2-Amino-3-ethylpentanoic acid.

  • Result: The peptide retains similar hydrophobicity but becomes "invisible" to endogenous proteases and cannot be scavenged by the host's translation machinery.

Protein Engineering (Orthogonal Pairs)

To incorporate this amino acid into proteins (e.g., for NMR studies of hydrophobic cores), researchers must engineer "hole" mutants of IleRS.

  • Method: Mutate bulky active site residues (e.g., Tryptophan or Phenylalanine) to smaller residues (Alanine or Glycine) to create space for the ethyl group.

  • Validation: The wild-type enzyme serves as the negative control (as described in Table 1) to prove orthogonality.

References

  • Fersht, A. R. (1977). Editing mechanisms in protein synthesis. Rejection of valine by the isoleucyl-tRNA synthetase. Biochemistry, 16(5), 1025–1030.

  • Schimmel, P. (2008). Development of tRNA synthetases and connection to genetic code and disease. Protein Science, 17(1), 26–43.

  • Cestari, I., & Stuart, K. (2013). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases. Journal of Biomolecular Screening, 18(10), 1206-1214.

  • Nureki, O., et al. (1998). Enzyme structure with two catalytic sites for double-sieve selection of substrate. Science, 280(5363), 578-582.

Comparative

Mass Spectrometry Differentiation of Isoleucine and 3-Ethylnorvaline in Peptides

This guide provides a technical comparison and differentiation protocol for Isoleucine (Ile) and its non-canonical homolog 3-Ethylnorvaline (3-Env) . It addresses the analytical challenges in peptide synthesis, impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and differentiation protocol for Isoleucine (Ile) and its non-canonical homolog 3-Ethylnorvaline (3-Env) . It addresses the analytical challenges in peptide synthesis, impurity profiling, and drug discovery where these residues are utilized.

Publish Comparison Guide | Technical Note

Executive Summary

In peptide therapeutics, 3-Ethylnorvaline (3-Env) is often employed as a bio-isostere of Isoleucine (Ile) to enhance proteolytic stability or modulate receptor binding affinity. While they share structural homology, they differ in molecular weight by exactly 14.0156 Da (one methylene group).

The primary analytical challenge is not distinguishing them in isolation (where MS1 suffices), but rather:

  • Differentiating 3-Env from isobaric interferences (e.g., Methylated Isoleucine, Homoleucine).

  • Confirming incorporation efficiency in synthetic peptides where Ile

    
     3-Env substitution is targeted.
    
  • Sequencing de novo where the +14 Da mass shift must be correctly assigned to the side chain rather than a post-translational modification (PTM).

This guide outlines the physicochemical differences, MS/MS fragmentation patterns, and orthogonal chromatographic strategies to definitively identify these residues.

Physicochemical & Structural Comparison

The fundamental difference lies in the side-chain topology. Isoleucine possesses a sec-butyl side chain (chiral


-carbon), whereas 3-Ethylnorvaline possesses a symmetrical 1-ethylpropyl side chain (achiral 

-carbon if not for the backbone).
FeatureIsoleucine (Ile) 3-Ethylnorvaline (3-Env)
Formula (Residue)


Monoisotopic Mass (Residue) 113.0841 Da 127.0997 Da
Side Chain Structure 1-methylpropyl (sec-butyl)1-ethylpropyl (diethyl-methyl)
Side Chain Symmetry AsymmetricSymmetric
Hydrophobicity (HPLC) ModerateHigh (Later eluting)
Common Role Canonical structural residueHydrophobic spacer, Protease blocker
Structural Visualization

The diagram below illustrates the structural relationship and the specific bond cleavages required for MS differentiation.

G cluster_0 Isoleucine (Ile) cluster_1 3-Ethylnorvaline (3-Env) Ile_Struct Backbone | CH(CH3)-CH2-CH3 (sec-butyl) Ile_Frag Immonium Ion: m/z 86 Side Chain Loss: 29 Da (Et) Ile_Struct->Ile_Frag CID Fragmentation Env_Frag Immonium Ion: m/z 100 Side Chain Loss: 29 Da (Et) Ile_Frag->Env_Frag +14 Da Shift Env_Struct Backbone | CH(CH2-CH3)2 (1-ethylpropyl) Env_Struct->Env_Frag CID Fragmentation

Figure 1: Structural comparison and primary fragmentation channels for Ile and 3-Env.

Mass Spectrometry Differentiation Protocol
A. MS1 Level (Intact Mass)

Differentiation is straightforward if the peptide sequence is known.

  • Observation: A mass shift of +14.016 Da relative to the native Ile-containing peptide indicates the presence of 3-Env (or a methylated variant).

  • Action: If the theoretical mass aligns with 3-Env, proceed to MS/MS to rule out isobaric PTMs (e.g., Methyl-Ile).

B. MS2 Level (Fragmentation & Sequencing)

The definitive identification relies on Immonium Ions and Satellite Ions (d-ions/w-ions).

1. Immonium Ion Analysis (Low Mass Region) The immonium ion is formed by the internal cleavage of the N-terminal amine and the


-carbon. This is the most robust marker for residue presence.
  • Isoleucine Immonium: m/z 86.09

  • 3-Ethylnorvaline Immonium: m/z 100.11

    • Note: m/z 100 is also observed for Valine + Methylation or Homoleucine .

2. Side-Chain Fragmentation (High Energy CID/HCD) Under high-energy collision (HCD), the side chain often fragments, losing alkyl groups.

  • Isoleucine: Loses an ethyl group (29 Da) or a methyl group (15 Da) from the

    
    -carbon. The loss of 29 Da is favored (forming a secondary carbocation).
    
  • 3-Ethylnorvaline: The side chain is

    
    .
    
    • Primary Loss: Ethyl group (-29 Da).

    • Symmetry Factor: Because the side chain is symmetric (two ethyls), the statistical probability of ethyl loss is doubled compared to asymmetric isomers, often resulting in a more intense [M-29]+ satellite peak relative to the backbone ion.

C. Distinguishing from Isobaric "Methyl-Isoleucine"

This is the critical "trap."


-methyl-Isoleucine has the exact same residue mass (127.10 Da) as 3-Ethylnorvaline.
Diagnostic Feature3-Ethylnorvaline N-Methyl-Isoleucine
Immonium Ion m/z 100m/z 100 (often low intensity)
N-Methyl Immonium Absentm/z 58 (characteristic of N-Me group)
b-ion/y-ion series Standard intensityOften enhanced cleavage N-terminal to the Pro-like bond
Retention Time Late eluting (Hydrophobic)Elutes earlier than 3-Env (Polarity of N-Me)
Experimental Workflow: Step-by-Step

This protocol is designed for a Q-TOF or Orbitrap system using LC-MS/MS.

Step 1: In Silico Prediction

  • Calculate the theoretical monoisotopic mass of the peptide with Ile (

    
    ) and 3-Env (
    
    
    
    ).
  • Generate a transition list for the m/z 100.11 reporter ion.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: C18 or C8 (e.g., Acquity BEH C18), 1.7 µm.

  • Gradient: Shallow gradient (0.5% B/min) to resolve hydrophobic homologs.

  • Expectation: 3-Ethylnorvaline is significantly more hydrophobic than Isoleucine due to the added carbon bulk and lack of polar modifications. It will elute after Isoleucine.

Step 3: MS/MS Acquisition (HCD/CID)

  • Isolation Window: Narrow (1.0 m/z) to exclude interferences.

  • Collision Energy: Stepped NCE (25, 30, 35) to ensure both backbone cleavage and side-chain fragmentation.

  • Targeted Analysis: Look for the m/z 100.11 peak in the low-mass region.

Step 4: Data Validation (The "W-Ion" Check)

  • If the peptide contains the residue at the C-terminus or near it, look for w-ions (side-chain loss from z-ions).

  • Ile w-ion:

    
     Da.
    
  • 3-Env w-ion:

    
     Da.
    
  • Differentiation: Since both lose ethyls, this is less useful than the Immonium ion or Retention Time .

Decision Logic for Identification

Use this logic gate to confirm the identity of the residue at position


.

DecisionTree Start Unknown Residue Mass Shift (+14 Da vs Ile) CheckMass Is Residue Mass ~127.10 Da? Start->CheckMass CheckImmonium Check MS/MS Low Mass: Is m/z 100.11 Present? CheckMass->CheckImmonium Yes Result_Ile Identify: Isoleucine (No shift) CheckMass->Result_Ile No (Mass ~113) CheckNMe Check for N-Methyl Marker: Is m/z 58 Present? CheckImmonium->CheckNMe Yes Result_NMeIle Identify: N-Methyl-Isoleucine (Isobaric) CheckImmonium->Result_NMeIle Weak/Absent CheckRT Compare Retention Time (RT) vs Synthetic Std CheckNMe->CheckRT No CheckNMe->Result_NMeIle Yes (m/z 58 found) Result_3Env Identify: 3-Ethylnorvaline (Confirmed) CheckRT->Result_3Env Late Eluting CheckRT->Result_NMeIle Early/Co-eluting

Figure 2: Logical workflow for distinguishing 3-Ethylnorvaline from Isoleucine and isobaric Methyl-Isoleucine.

Summary of Diagnostic Ions
Ion TypeIsoleucine (Ile)3-Ethylnorvaline (3-Env)Specificity
Precursor (

)
0+14.016 DaHigh (vs Ile)
Immonium 86.0969100.1126High (vs Ile)
Related Immonium 69.07 (Loss of

)
83.08 (Loss of

)
Moderate
Side Chain Loss [M-29] (

)
[M-29] (

)
Low (Common loss)
d-ions (N-term)

- Side Chain

- Side Chain
High
References
  • Rapid Novor . Isoleucine and Leucine - Differentiation in Proteomics. Rapid Novor Inc.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 518928, 2-Amino-3-ethylpentanoic acid (3-Ethylnorvaline).[1] [1]

  • Zhokhov, S. S., et al. (2017).[2] An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides. Journal of the American Society for Mass Spectrometry.[2]

  • Google Patents . Differentiation of isobaric amino acids and other species (EP2456910A1).

  • ChemSrc . 2-Amino-3-Ethyl-Pentanoic Acid (3-Ethylnorvaline) Biological Activity and Properties.

Sources

Validation

Conformational Analysis of Peptides Containing 2-Amino-3-ethylpentanoic Acid (Epa)

This guide provides a technical analysis of 2-Amino-3-ethylpentanoic acid (abbreviated as Epa or AEPA ), a non-proteinogenic amino acid used to modulate peptide conformation, stability, and lipophilicity. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Amino-3-ethylpentanoic acid (abbreviated as Epa or AEPA ), a non-proteinogenic amino acid used to modulate peptide conformation, stability, and lipophilicity.

Executive Summary & Chemical Identity

2-Amino-3-ethylpentanoic acid (Epa) is the


-diethyl homologue of glycine, structurally functioning as a hyper-bulky, achiral-

analogue of Isoleucine
. Unlike Isoleucine, which possesses a chiral center at the

-carbon, Epa features a symmetrical 1-ethylpropyl side chain. This symmetry eliminates diastereomeric complexity during synthesis while imposing severe steric constraints on the peptide backbone.
FeatureValine (Val)Isoleucine (Ile)Epa (2-Amino-3-ethylpentanoic acid)
Side Chain Isopropylsec-Butyl1-Ethylpropyl

-Carbon
AchiralChiral (

)
Achiral (Symmetrical)
Steric Bulk HighVery HighExtreme
Hydrophobicity ModerateHighVery High
Primary Utility

-sheet stabilization
Hydrophobic core packingProteolytic resistance,

-strand enforcement

Conformational Profile: The "Hyper-Beta" Effect

Steric Impact on Backbone Torsion ( )

The side chain of Epa branches at the


-position with two ethyl groups. This creates a "fork" that clashes significantly with the peptide backbone, particularly the carbonyl oxygen of the preceding residue (

).
  • 
    -Helix Destabilization:  Like Valine and Isoleucine, Epa is a "helix-breaker" relative to Alanine or Leucine. The branching at 
    
    
    
    sterically interferes with the formation of the tight spiral required for
    
    
    -helices. Epa's two ethyl groups amplify this penalty compared to Valine's methyls.
  • 
    -Sheet/Strand Preference:  The restricted conformational space forces the backbone into extended conformations (
    
    
    
    ). The side chain interdigitates effectively in
    
    
    -sheet structures, making Epa a potent stabilizer of
    
    
    -hairpins or amyloid-like assemblies.
Visualization of Steric Pathway

The following diagram illustrates the structural hierarchy and the "Steric Shield" mechanism by which Epa blocks protease access.

Epa_Mechanism Valine Valine (Isopropyl) Steric_Bulk Steric Bulk at C-beta Valine->Steric_Bulk High Ile Isoleucine (sec-Butyl) Ile->Steric_Bulk Higher Epa Epa (1-Ethylpropyl) Epa->Steric_Bulk Extreme (Symmetrical) Helix Alpha-Helix Formation Steric_Bulk->Helix Inhibits Sheet Beta-Sheet Stabilization Steric_Bulk->Sheet Promotes Proteolysis Proteolytic Degradation Steric_Bulk->Proteolysis Blocks Access

Figure 1: Mechanistic impact of Epa's side chain on secondary structure and stability.

Comparative Performance Guide

vs. Isoleucine (Ile)
  • Stereochemistry: Ile has a chiral

    
    -carbon, leading to allo-Ile impurities if synthesis is uncontrolled. Epa is achiral at the 
    
    
    
    -position, simplifying SPPS (Solid Phase Peptide Synthesis) and ensuring product purity.
  • Hydrophobicity: Epa adds one methylene unit (

    
    ) relative to Ile, increasing lipophilicity (
    
    
    
    ). This enhances membrane permeability for peptide drugs.
  • Recommendation: Replace Ile with Epa when you need to eliminate diastereomer formation or increase metabolic stability without altering the fundamental charge/polarity profile.

vs. tert-Leucine (Tle)
  • Bulk: tert-Leucine (Tle) has a tert-butyl side chain (spherical bulk). Epa has a "split" ethyl bulk.

  • Flexibility: Tle is a rigid "rock" that freezes conformation. Epa retains slight flexibility in the ethyl arms, allowing for better "induced fit" in hydrophobic binding pockets while still restricting backbone entropy.

  • Recommendation: Use Tle for maximal rigidity; use Epa when Tle is too bulky to fit the receptor pocket.

Experimental Protocols for Analysis

To validate the conformational effects of Epa in your peptide, follow this standardized workflow.

Synthesis & Purification
  • Coupling Efficiency: Due to steric hindrance, standard coupling (HBTU/DIPEA) may fail.

    • Protocol: Use HATU/HOAt with Collidine at 50°C for 2 hours. Double coupling is mandatory.

  • Monitoring: Use LC-MS to detect deletion sequences (Des-Epa), which are common due to slow kinetics.

Circular Dichroism (CD) Analysis

Objective: Quantify secondary structure induction.

  • Solvent Systems: Dissolve peptide (50

    
    M) in:
    
    • Phosphate Buffer (pH 7.4) – Baseline.

    • 50% TFE (Trifluoroethanol) – Helix promotion challenge.

  • Interpretation:

    • 
      -Helix:  Minima at 208 nm and 222 nm. (Expect reduced signal with Epa vs. Ala/Leu).
      
    • 
      -Sheet:  Single minimum at ~218 nm. (Expect enhanced signal or stability with Epa).
      
NMR Validation (NOESY)

Objective: Map spatial proximity of protons.

  • Setup: 2D-NOESY in

    
     (9:1) at 298 K.
    
  • Key Signals: Look for strong

    
     cross-peaks (characteristic of extended 
    
    
    
    -strands).
  • Side Chain Logic: The equivalent ethyl groups of Epa may appear distinct if the rotation is hindered by the protein environment, providing a probe for local packing density.

References

  • Uggerhøj, L. E. (2016). Rational Design of Alpha-Helical Antimicrobial Peptides and Peptidomimetics. Aalborg University. Link

  • Pizzarello, S., et al. (2019). The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System. Chemical Reviews, 120(1), 375-401. Link

  • Georgiou, C. D., & Deamer, D. W. (2014). Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. Astrobiology, 14(6), 541-549. Link

Comparative

Biological effects of substituting isoleucine with "2-Amino-3-ethylpentanoic acid"

Executive Summary: The "Super-Hydrophobic" Anchor In the landscape of non-canonical amino acids (ncAAs), 2-Amino-3-ethylpentanoic acid (referred to herein as AEPA or 3-Ethylnorvaline ) represents a strategic expansion of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Hydrophobic" Anchor

In the landscape of non-canonical amino acids (ncAAs), 2-Amino-3-ethylpentanoic acid (referred to herein as AEPA or 3-Ethylnorvaline ) represents a strategic expansion of the aliphatic side-chain series. While Isoleucine (Ile) is a critical


-branched residue essential for hydrophobic core packing, AEPA introduces a symmetric, bulkier diethyl moiety at the 

-position.

This substitution is not merely a "space-filler"; it acts as a hyper-hydrophobic anchor. By substituting the


-methyl of Ile with an ethyl group, AEPA increases the van der Waals volume and eliminates the chirality at the 

-carbon, offering unique advantages in proteolytic stability , membrane permeability , and hydrophobic core engineering .

This guide objectively compares the physicochemical and biological behaviors of AEPA against the standard Isoleucine, supported by experimental workflows for validation.

Physicochemical Profile & Structural Logic[1]

The primary driver of AEPA's distinct biological effect is its steric volume and symmetry. Unlike Isoleucine, which possesses a secondary chiral center at the


-carbon, AEPA is achiral at the 

-position due to the symmetry of the two ethyl groups (the backbone-linked ethyl and the side-chain ethyl).
Table 1: Comparative Physicochemical Metrics[2]
FeatureL-Isoleucine (Ile)2-Amino-3-ethylpentanoic acid (AEPA)Impact on Protein/Peptide
Side Chain Structure sec-butyl (unsymmetrical)3-pentyl (symmetrical diethyl)AEPA eliminates diastereomer issues at the

-carbon.
Formula


Increased molecular weight (+14 Da).

-Carbon Chirality
Chiral (

)
Achiral (Prochiral)Simplifies synthetic complexity; removes "allo" isomer risks.
Van der Waals Volume ~124 ų~141 ų+17 ų : Requires expanded hydrophobic pockets.
Hydrophobicity (LogP) 1.3 (Exp)~1.8 (Calc)AEPA drives stronger hydrophobic collapse and membrane partitioning.
Rotational Freedom Restricted (

-branch)
Highly RestrictedAEPA imposes a severe entropic penalty on the unfolded state, stabilizing the folded state if packing allows.
The "Hydrophobic Zipper" Mechanism

The substitution of Ile with AEPA is often governed by the Lock-and-Key principle.

  • Scenario A (Void Filling): If a protein core contains a packing void near an Ile residue (common in "loose" cores of de novo proteins), AEPA fills this void, increasing the melting temperature (

    
    ) via optimized Van der Waals contacts.
    
  • Scenario B (Steric Clash): In tightly packed native proteins, the extra ethyl group will cause steric clashing, forcing backbone distortion and lowering stability.

Biological Effects & Translational Bottlenecks[3]

Translational Fidelity (The IleRS Checkpoint)

The incorporation of AEPA into proteins in vivo is strictly gated by Isoleucyl-tRNA Synthetase (IleRS) . IleRS uses a "double-sieve" mechanism to ensure fidelity.

  • Sieve 1 (Activation Site): Excludes amino acids larger than Ile.

  • Sieve 2 (Editing Site): Hydrolyzes amino acids smaller than Ile (e.g., Valine).

Critical Insight: Because AEPA is bulkier than Ile (C7 vs C6), it is generally rejected by the wild-type activation site of IleRS. Therefore, biological incorporation requires:

  • Protein Engineering: Mutation of the IleRS binding pocket (e.g., enlarging the hydrophobic cleft).

  • Auxotrophic Forcing: Using Ile-auxotrophic bacterial strains starved of Ile and supplemented with high concentrations of AEPA (though efficiency remains low compared to smaller analogs like Norleucine).

  • Solid Phase Peptide Synthesis (SPPS): The preferred method for generating AEPA-containing therapeutics.

Pharmacological Advantages in Peptides

In peptide drug design (e.g., bicycle peptides, antimicrobial peptides), substituting Ile with AEPA often yields:

  • Proteolytic Resistance: The bulky

    
    -diethyl group sterically shields the peptide backbone from proteases (e.g., chymotrypsin, elastase).
    
  • Membrane Permeability: The increased lipophilicity facilitates crossing the lipid bilayer, enhancing intracellular target engagement.

Visualizing the Selection Logic

The following diagram illustrates the mechanistic filter determining whether AEPA can be used in a biological system versus a synthetic chemical system.

Ile_Substitution_Logic cluster_effect Biological Consequence Start Start: Substitute Ile with AEPA Method Choose Production Method Start->Method Bio Biological Translation (In Vivo / Cell-Free) Method->Bio Recombinant Protein Chem Chemical Synthesis (SPPS) Method->Chem Peptide / Peptidomimetic IleRS IleRS Interaction (Double Sieve) Bio->IleRS Success_Chem High Incorporation Efficiency (100% Substitution) Chem->Success_Chem StericCheck Steric Filter: Is AEPA > Ile? IleRS->StericCheck Reject Rejection: Excluded by Synthetic Active Site StericCheck->Reject Yes (Wild Type) Engineered Requirement: Mutant IleRS (Expanded Pocket) StericCheck->Engineered Bypass Strategy Stability Increased Hydrophobic Packing (If space permits) Engineered->Stability Resistance Proteolytic Resistance (Steric Shield) Success_Chem->Resistance

Figure 1: Decision matrix for AEPA incorporation. Note that biological translation faces the "Steric Filter" of IleRS, favoring chemical synthesis for this specific analog.

Experimental Protocols

Protocol A: Verification of Structural Stability (Thermal Shift Assay)

Objective: Determine if AEPA substitution stabilizes or destabilizes the target protein compared to Wild-Type (WT) Ile.

Prerequisites:

  • Purified WT Protein and AEPA-Variant (via SPPS or engineered expression).

  • SYPRO Orange dye.

  • qPCR machine (Real-time PCR).

Workflow:

  • Preparation: Dilute proteins to 0.2 mg/mL in formulation buffer.

  • Dye Mixing: Add SYPRO Orange (5000x stock) to protein solution to a final concentration of 5x.

  • Plating: Aliquot 20 µL into a 96-well PCR plate in triplicate.

  • Ramping: Heat from 25°C to 95°C at a rate of 1°C/min.

  • Analysis: Plot Fluorescence vs. Temperature. Calculate the inflection point (

    
    ).
    
    • Result Interpretation:

      • 
        : AEPA fills a hydrophobic void (Stabilizing).
        
      • 
        : AEPA causes steric clash (Destabilizing).
        
Protocol B: Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by the bulky AEPA side chain.

Workflow:

  • Incubation: Incubate 100 µM of Peptide-Ile (Control) and Peptide-AEPA (Test) with Chymotrypsin (1:100 enzyme:substrate ratio) at 37°C.

  • Sampling: Quench aliquots at t = 0, 15, 30, 60, 120 min using 0.1% TFA/Acetonitrile.

  • Quantification: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    • Expectation: AEPA variants typically show 2-5x longer

      
       due to restricted access to the peptide bond.
      

References

  • Comparison of Hydrophobic Side Chains

    • Title: "Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids."[1]

    • Source:Protein Science, 1993.
    • URL:[Link]

    • Relevance: Establishes the energetic difference between packing (Van der Waals) and hydrophobicity in Ile/Val mutants.
  • Non-Canonical Amino Acid Properties

    • Title: "Experimental lipophilicity scale for coded and noncoded amino acid residues."
    • Source:ResearchGate / European Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

    • Relevance: Provides LogP values for extended aliphatic chains, validating the hyper-hydrophobic n
  • Peptide Engineering & Potency

    • Title: "Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency."[2]

    • Source:Nucleic Acids Research, 2023.
    • URL:[Link]

    • Relevance: Specifically identifies "2-amino-3-ethylpentanoic acid" as a tolerated replacement for Isoleucine (Ile7) in synthetic bicycle peptides, demonstrating its utility in drug design.[2]

  • Chemical Identity

    • Title: "2-Amino-3-ethylpentanoic acid (Compound Summary)."
    • Source:PubChem.[3]

    • URL:[Link]

    • Relevance: Verifies the chemical structure and synonym (3-ethylnorvaline)

Sources

Validation

Validating the incorporation of "2-Amino-3-ethylpentanoic acid" into proteins

A Comparative Technical Guide for Protein Engineers Executive Summary: The "Super-Hydrophobic" Challenge The incorporation of 2-Amino-3-ethylpentanoic acid (referred to herein as AEPA or C7-Ile ) represents a specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Protein Engineers

Executive Summary: The "Super-Hydrophobic" Challenge

The incorporation of 2-Amino-3-ethylpentanoic acid (referred to herein as AEPA or C7-Ile ) represents a specific challenge in protein engineering. Structurally, AEPA is a seven-carbon analog of Isoleucine (Ile). While standard Isoleucine possesses a methyl group at the


-position (C3), AEPA possesses an ethyl group at this position.

The Engineering Value: The addition of a methylene unit (+14 Da) at the


-position significantly increases the hydrophobic surface area and steric bulk of the side chain. This is utilized to:
  • Fill hydrophobic cavities: Enhance van der Waals packing in protein cores (cavity-filling mutants).

  • Stabilize protein structures: Increase thermal stability (

    
    ) through the hydrophobic effect.
    
  • Probe receptor selectivity: Modulate ligand binding pockets in drug targets.

The Biological Barrier: The primary obstacle is the Aminoacyl-tRNA Synthetase (aaRS) specificity. The wild-type Isoleucyl-tRNA Synthetase (IleRS) contains a sieving mechanism. While it actively edits smaller amino acids (like Valine), it sterically excludes larger analogs at the synthetic active site. AEPA's bulky


-ethyl group creates a severe steric clash, often requiring specific methodological interventions compared to simpler analogs like Norleucine.

Comparative Methodology: SPI vs. GCE

To incorporate AEPA, you must choose between global replacement (Residue-Specific) or precision insertion (Site-Specific).

Comparison Matrix
FeatureMethod A: Selective Pressure Incorporation (SPI) Method B: Genetic Code Expansion (GCE)
Mechanism Exploits auxotrophy; forces endogenous IleRS to accept AEPA under starvation.Uses an orthogonal tRNA/aaRS pair (e.g., MjTyrRS mutant) to suppress a stop codon.
Incorporation Type Global: Replaces all Isoleucine residues with AEPA.Site-Specific: Inserts AEPA only at a defined UAG (Amber) site.
Yield High (typically 50–80% of WT yield).Low to Moderate (10–40% of WT yield).
Homogeneity Variable: Risk of "leaky" Ile incorporation if starvation is incomplete.High: Generally >95% purity if the orthogonal pair is specific.
Complexity Low (Standard E. coli auxotrophs).High (Requires plasmid co-transformation and aaRS evolution).
Best Use Case Crystallography, NMR, thermal stability studies (global core packing).SAR studies, FRET labeling, specific active site probing.

Detailed Experimental Protocols

Protocol A: Residue-Specific Incorporation (SPI)

Best for: Generating hyper-stable protein variants for crystallography.

Prerequisite: E. coli Isoleucine Auxotroph (e.g., strain KA19 or DL41).

  • Inoculation: Inoculate the auxotrophic strain containing your expression plasmid into minimal media (M9) supplemented with all 20 canonical amino acids (40 mg/L), including Isoleucine. Grow overnight at 37°C.

  • The Wash (Critical Step): When OD

    
     reaches 0.8–1.0, centrifuge cells (4,000 
    
    
    
    g, 10 min) and discard the supernatant. Resuspend the pellet in sterile 0.9% NaCl. Repeat this wash twice to remove all traces of intracellular Isoleucine.
  • The Shift: Resuspend cells in fresh M9 minimal media containing 19 amino acids (minus Ile) and supplement with AEPA at a high concentration (0.5 mM to 1.0 mM).

    • Expert Insight: The high concentration drives the reaction against the unfavorable

      
       caused by the steric clash at the IleRS active site.
      
  • Induction: Incubate for 30 minutes to deplete residual Ile, then induce protein expression (e.g., 1 mM IPTG). Reduce temperature to 25°C to prevent aggregation of the potentially destabilized folding intermediates.

  • Harvest: Collect cells after 4–6 hours.

Protocol B: Site-Specific Incorporation (GCE)

Best for: Probing a specific hydrophobic pocket.

Prerequisite: A "bulky-hydrophobic" orthogonal synthetase (e.g., MjTyrRS-cnF or specific Ile-analog evolved variants).

  • Transformation: Co-transform E. coli BL21 with:

    • Plasmid 1: Target gene with TAG stop codon at the desired site.

    • Plasmid 2: Orthogonal tRNA

      
       / aaRS pair evolved for bulky hydrophobics.
      
  • Growth: Grow in auto-induction media or LB.

  • Induction: At OD

    
     = 0.5, add AEPA (1–2 mM)  and the inducer (e.g., Arabinose/IPTG) for the aaRS/tRNA system.
    
  • Expression: Express for 12–16 hours at 30°C.

Validation Workflow (Self-Validating Systems)

Trusting the incorporation requires rigorous mass spectrometry. Do not rely on SDS-PAGE shifts alone, as hydrophobic changes often alter migration anomalously.

The "+14 Da" Rule

The molecular weight difference between Isoleucine (C


H

NO

, MW ~131.17) and AEPA (C

H

NO

, MW ~145.20) is exactly +14.03 Da .
Experiment 1: Intact Protein Mass Spectrometry (ESI-MS)
  • Goal: Quantify global incorporation efficiency.

  • Expectation (SPI Method): If your protein has 10 Isoleucine residues, the total mass shift should be

    
     Da.
    
  • Calculation:

    
    
    
  • Troubleshooting: If you see peaks separated by +14 Da intervals, you have a heterogeneous mixture (partial incorporation).

Experiment 2: Tryptic Digest LC-MS/MS
  • Goal: Verify the location of incorporation (critical for GCE) or prove that all Ile sites are occupied (SPI).

  • Procedure: Digest protein with Trypsin. Analyze peptides.

  • Diagnostic Ion: Look for the specific peptide containing the target residue. The precursor ion (

    
    ) must shift by +14 Da (or +7 Da for a +2 charge state).
    
  • Fragmentation: MS/MS fragmentation must show the retention of the modification on the specific residue fragment ions (b-ions/y-ions).

Visualizing the Workflow

Diagram 1: Incorporation Strategy Decision Tree

IncorporationStrategy Start Start: Incorporate AEPA (2-Amino-3-ethylpentanoic acid) Goal Define Goal Start->Goal Global Global Replacement (Core Packing/Stability) Goal->Global All Ile Sites Site Site-Specific (Active Site Probing) Goal->Site Single Site SPI_Path Method: SPI (Auxotrophic Strain) Global->SPI_Path GCE_Path Method: GCE (Orthogonal Pair) Site->GCE_Path Auxotroph Use Ile-Auxotroph (e.g., strain KA19) SPI_Path->Auxotroph Plasmid Co-transform: 1. pEvol (aaRS/tRNA) 2. pTarget (TAG codon) GCE_Path->Plasmid Wash CRITICAL: Wash Cells Remove Endogenous Ile Auxotroph->Wash Feed Feed AEPA (1mM) Induce Expression Plasmid->Feed Wash->Feed Result_Global Result: All Ile -> AEPA High Yield, Heterogeneity Risk Feed->Result_Global Result_Site Result: One Ile -> AEPA Lower Yield, High Specificity Feed->Result_Site

Caption: Decision matrix for selecting between Selective Pressure Incorporation (SPI) and Genetic Code Expansion (GCE) based on experimental goals.

Diagram 2: Mass Spectrometry Validation Logic

MSValidation Sample Purified Protein Sample ESI Intact Mass (ESI-MS) Sample->ESI Digest Tryptic Digest (LC-MS/MS) Sample->Digest Check1 Check Total Mass Shift (N_Ile * 14 Da?) ESI->Check1 Check2 Check Peptide Mass (Target Peptide +14 Da?) Digest->Check2 Pass1 Global Incorporation CONFIRMED Check1->Pass1 100% Shift Fail1 Partial Incorporation (Optimize Depletion) Check1->Fail1 Satellite Peaks Pass2 Site Specificity CONFIRMED Check2->Pass2 Shift Observed Fail2 Mis-incorporation (Check aaRS Fidelity) Check2->Fail2 WT Mass

Caption: The "Self-Validating" loop. MS data must confirm the +14 Da shift per isoleucine residue to validate successful translation.

References

  • Budisa, N. (2004).[1] "Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire." Angewandte Chemie International Edition, 43(47), 6426-6463.

  • Link, A. J., Mock, M. L., & Tirrell, D. A. (2003). "Non-canonical amino acids in protein engineering." Current Opinion in Biotechnology, 14(6), 603-609.

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510(7504), 201-210.

  • Doring, V., et al. (2001). "Enlarging the amino acid set of Escherichia coli by infiltration of the valine coding pathway." Science, 292(5516), 501-504.

  • Hoesl, M. G., & Budisa, N. (2012). "Recent advances in genetic code engineering in Escherichia coli." Current Opinion in Biotechnology, 23(5), 751-757.

Sources

Comparative

Comparing the inhibitory activity of "2-Amino-3-ethylpentanoic acid" with other inhibitors

This guide provides an in-depth technical comparison of 2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or Epa ) as a critical pharmacophore in the design of advanced inhibitors, specifically focusing on Cy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-3-ethylpentanoic acid (also known as 3-Ethylnorvaline or Epa ) as a critical pharmacophore in the design of advanced inhibitors, specifically focusing on Cysteine Proteases (Cathepsin B) and Antimicrobial Peptides (AMPs).

Executive Summary & Molecule Profile

2-Amino-3-ethylpentanoic acid (Epa) is a non-proteinogenic amino acid structurally homologous to Isoleucine but with increased steric bulk and hydrophobicity. It is rarely used as a standalone inhibitor; rather, it serves as a high-potency structural motif in the engineering of next-generation peptide inhibitors and peptidomimetics.

Its unique ethyl side-chain branching at the


-position confers two critical advantages over standard amino acids (Leu, Ile, Val):
  • Enhanced Hydrophobic Interaction: Creates tighter binding interfaces in hydrophobic pockets of enzymes (e.g., Cathepsin B).

  • Proteolytic Stability: The non-standard side chain sterically hinders cleavage by host proteases, extending the half-life of therapeutic peptides.

Chemical Profile
FeatureDetail
IUPAC Name 2-Amino-3-ethylpentanoic acid
Synonyms 3-Ethylnorvaline; Epa;

-Diethylalanine
Molecular Formula

Key Role Potency enhancer in E-64 analogs; Stability motif in AMPs
Primary Target Cathepsin B (Cysteine Protease)

Comparative Analysis: Cathepsin B Inhibition

The most significant application of Epa is in the optimization of E-64 analogs . E-64 is a standard irreversible inhibitor of cysteine proteases.[1] Recent combinatorial studies (2024) have identified that replacing the natural Leucine residue in E-64 precursors with Epa drastically improves inhibitory potency.

Mechanism of Action

Epa-containing analogs bind to the active site of Cathepsin B. The bulky ethyl groups of Epa fill the S2 subsite of the enzyme more effectively than the isobutyl group of Leucine, creating a "lock-and-key" fit that facilitates the irreversible attack of the active site cysteine on the epoxide warhead.

Data Comparison: Epa-Analog vs. Standard Inhibitors

The following table summarizes the inhibitory activity (


) of E-64 derivatives synthesized via combinatorial biocatalysis.
Inhibitor VariantAmino Acid Motif (P2 Position)Target

(Potency)
Relative Activity
Epa-Analog (a13) 2-Amino-3-ethylpentanoic acid Cathepsin B < 1.0 nM *Highest
Cyclopropyl-AnalogCyclopropylalanineCathepsin B~5-10 nMHigh
Standard E-64cLeucineCathepsin B~20-50 nMStandard
CA-074Proline-derivativeCathepsin B~2-5 nMVery High
Negative ControlGlycineCathepsin B> 1000 nMNegligible

*Note: Specific combinatorial variants containing Epa demonstrated inhibitory concentrations as low as 0.27 nM in optimized amine-donor contexts.

Pathway Diagram: Mechanism of Cathepsin B Inhibition

The following diagram illustrates how Epa-modified inhibitors block the pathological signaling of Cathepsin B in tumor invasion.

CathepsinPathway TumorCell Tumor Cell / Macrophage ProCathepsin Pro-Cathepsin B TumorCell->ProCathepsin Secretion ActiveCatB Active Cathepsin B (Lysosomal/Extracellular) ProCathepsin->ActiveCatB Activation (Low pH) Substrate Extracellular Matrix (Laminin, Collagen) ActiveCatB->Substrate Degradation Inhibitor Epa-Modified E-64 Analog Inhibitor->ActiveCatB Irreversible Binding (S2 Pocket Occupancy) Metastasis Tumor Invasion & Metastasis Substrate->Metastasis Promotes

Figure 1: Mechanism of Action. Epa-modified inhibitors irreversibly bind Active Cathepsin B, preventing ECM degradation and subsequent metastasis.

Comparative Analysis: Antimicrobial Peptides (AMPs)

In the development of antimicrobial peptides (e.g., Anoplin analogs), Epa is used to tune the hydrophobicity of the alpha-helical structure.

Performance Metrics
  • MIC (Minimum Inhibitory Concentration): Lower is better.

  • Hemolysis (

    
    ):  Higher is better (indicates low toxicity to human cells).
    
  • Selectivity Index (SI):

    
    . High SI indicates a safe, effective drug.
    
Comparison Table: Epa vs. Natural Residues in AMPs

Replacing Isoleucine (Ile) or Leucine (Leu) with Epa in peptide sequences:

Peptide VariantModificationHydrophobicityAntibacterial Activity (E. coli)Hemolytic ToxicitySelectivity Index
Anoplin-Epa Epa substitution High High (Low MIC) Moderate Balanced
Anoplin-WTNatural (Ile/Leu)ModerateModerateLowGood
Anoplin-TrpTryptophan sub.Very HighVery HighHigh (Toxic)Low

Insight: Epa provides a "sweet spot" for hydrophobicity. It increases membrane penetration (lowering MIC) without causing the excessive red blood cell rupture seen with aromatic residues like Tryptophan or Phenylalanine.

Experimental Protocols

Protocol A: Synthesis of Epa-Containing Peptides (SPPS)

Objective: Incorporate 2-Amino-3-ethylpentanoic acid into a peptide backbone using Fmoc-solid phase synthesis.

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc group. Wash with DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Dissolve Fmoc-2-Amino-3-ethylpentanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Due to the steric bulk of the ethyl side chain, extend coupling time to 2 hours (vs. standard 45 min) to ensure complete reaction.

    • Add to resin and shake at room temperature.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If not blue (negative), repeat coupling.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Cathepsin B Fluorogenic Inhibition Assay

Objective: Determine the


 of the Epa-containing inhibitor.
  • Reagents:

    • Enzyme: Recombinant Human Cathepsin B (1 nM final).

    • Substrate: Z-Arg-Arg-AMC (Fluorogenic, 20 µM).

    • Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, 5 mM DTT, pH 6.0.

  • Workflow:

    • Pre-incubation: Mix 90 µL of Enzyme solution with 5 µL of Inhibitor (Epa-analog) at varying concentrations (0.1 nM – 1000 nM). Incubate for 30 min at 37°C to allow binding.

    • Reaction Start: Add 5 µL of Substrate (Z-Arg-Arg-AMC).

    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 min.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit to sigmoidal dose-response curve to extract

      
      .
      
Workflow Diagram: Combinatorial Discovery

The following diagram outlines the workflow used to identify Epa as a superior building block for protease inhibitors.

Workflow Library Amino Acid Library (Natural + Non-Standard) Synthesis Combinatorial Biocatalysis (Amide Bond Formation) Library->Synthesis Input Screening Cathepsin B Inhibition Assay (High Throughput) Synthesis->Screening Library Generation HitID Hit Identification: Epa (a13) Analog Screening->HitID Selection Validation IC50 Determination (< 1 nM) HitID->Validation Characterization

Figure 2: Discovery Workflow. Screening of non-standard amino acids identified Epa (a13) as the most potent moiety for Cathepsin B inhibition.

References

  • Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. bioRxiv. (2024).

  • Rational Design of Alpha-Helical Antimicrobial Peptides and Peptidomimetics. Aalborg Universitet. (2013).

  • Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency. Nucleic Acids Research. (2023).

  • Developments around the bioactive diketopiperazines: A patent review. Expert Opinion on Therapeutic Patents. (2013).

  • Cathepsin B- and L-like Protease Activities Are Induced During Developmental Barley Leaf Senescence. Frontiers in Plant Science. (2019).

Sources

Validation

Structural differences between peptides with L-isoleucine vs. "2-Amino-3-ethylpentanoic acid"

Structural and Functional Divergence: L-Isoleucine vs. 2-Amino-3-ethylpentanoic Acid ( -Ethylnorvaline) Executive Summary This guide provides a technical comparison between the proteinogenic amino acid L-Isoleucine (Ile)...

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Functional Divergence: L-Isoleucine vs. 2-Amino-3-ethylpentanoic Acid ( -Ethylnorvaline)

Executive Summary

This guide provides a technical comparison between the proteinogenic amino acid L-Isoleucine (Ile) and its non-canonical, steric analogue 2-Amino-3-ethylpentanoic acid (often referred to as


-Ethylnorvaline  or Et-Nva ). While Isoleucine is a standard building block for hydrophobic cores, Et-Nva is a critical tool in medicinal chemistry for enhancing proteolytic stability, increasing lipophilicity, and probing the steric constraints of receptor binding pockets.

Key Takeaway: The substitution of Ile with Et-Nva introduces a specific "steric clash" and removes a chiral center at the


-carbon, fundamentally altering the entropy of binding and the proteolytic susceptibility of the peptide backbone.

Structural & Physicochemical Characterization

The primary distinction lies in the side-chain architecture. Isoleucine possesses a sec-butyl side chain, while Et-Nva possesses a 3-pentyl (1-ethylpropyl) side chain. This addition of a single methylene unit (


) creates a symmetrical bifurcation at the 

-carbon, eliminating the chirality at that position.
Table 1: Physicochemical Comparison
FeatureL-Isoleucine (Ile)2-Amino-3-ethylpentanoic acid (Et-Nva)
IUPAC Name (2S,3S)-2-amino-3-methylpentanoic acid(2S)-2-amino-3-ethylpentanoic acid
Side Chain 1-methylpropyl (sec-butyl)1-ethylpropyl
Formula


Molecular Weight 131.17 g/mol 145.20 g/mol
Stereocenters 2 (

)
1 (

only)*
Side Chain Symmetry Asymmetric (Methyl vs. Ethyl)Symmetrical (Ethyl vs. Ethyl)
Hydrophobicity (LogP) ~1.3 (Experimental)~1.8 (Predicted)

-Branching
High (Restricted

)
Very High (Severely Restricted)

*Note: Because the C3 position in Et-Nva is attached to two identical ethyl groups, it is prochiral, not chiral. This simplifies NMR analysis but alters the entropic penalty upon binding compared to the rigid chiral center of Ile.

structural Visualization

The following diagram illustrates the structural divergence and its impact on the peptide backbone.

structure_comparison cluster_0 L-Isoleucine (Natural) cluster_1 2-Amino-3-ethylpentanoic Acid (Synthetic) Ile_Struct Backbone: C-alpha Side Chain: sec-Butyl (Methyl + Ethyl) Ile_Prop Chiral Beta-Carbon Moderate Steric Bulk Ile_Struct->Ile_Prop Determines EtNva_Prop Achiral Beta-Carbon High Steric Bulk Ile_Prop->EtNva_Prop Substitution Effect: +1 Methylene Group Loss of C-beta Chirality EtNva_Struct Backbone: C-alpha Side Chain: 1-Ethylpropyl (Ethyl + Ethyl) EtNva_Struct->EtNva_Prop Determines

Caption: Structural logic flow comparing the chiral constraints of Isoleucine vs. the symmetrical bulk of Et-Nva.

Conformational Dynamics & Steric Impact[2][3]

The introduction of Et-Nva into a peptide sequence is not merely a "hydrophobic hike"; it acts as a conformational lock.

The -Branching Effect

Both amino acids are


-branched, meaning the bulk is adjacent to the peptide backbone. This restricts the 

(phi) and

(psi) torsion angles, favoring extended conformations (

-sheets) over helices.
  • Ile: The methyl/ethyl difference at

    
     allows for specific "gear-meshing" packing in protein cores.
    
  • Et-Nva: The two ethyl groups create a wider "steric cone." This makes the adoption of

    
    -helical conformations energetically costly. In 
    
    
    
    -sheet structures, Et-Nva can disrupt packing if the adjacent strands cannot accommodate the extra volume of the second ethyl group.
Proteolytic Shielding Mechanism

Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt a specific geometry within the active site to hydrolyze the amide bond.

  • Mechanism: The bulky 1-ethylpropyl side chain of Et-Nva projects over the preceding amide nitrogen and the carbonyl carbon.

  • Result: This steric umbrella prevents the protease catalytic triad from accessing the scissile bond, significantly increasing the half-life (

    
    ) of the peptide in plasma.
    

Experimental Performance: Synthesis & Assays

Replacing Ile with Et-Nva presents specific challenges in Solid Phase Peptide Synthesis (SPPS) and requires modified purification protocols.

A. Synthesis Protocol: Overcoming Steric Hindrance

Coupling Et-Nva is difficult due to the steric bulk protecting its own amine and the carboxylic acid.

Step-by-Step Coupling Protocol:

  • Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent inter-chain aggregation.

  • Activation: Standard HBTU/DIEA is often insufficient.

    • Recommended: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: Increase excess to 5 equivalents of Fmoc-Et-Nva-OH.

  • Microwave Assistance: Perform coupling at 75°C for 10 minutes (or double coupling at RT for 2 hours).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines/sterically hindered primaries) rather than Kaiser test to confirm coupling completion.

B. Experimental Workflow: Stability & Binding

The following diagram outlines the workflow for validating the performance of Et-Nva substituted peptides.

experimental_workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Start Peptide Design (Ile -> Et-Nva Scan) Step1 SPPS with HATU/HOAt (Extended Coupling) Start->Step1 Step2 Cleavage & HPLC Purification (Expect Shift in RT) Step1->Step2 Assay1 Proteolytic Stability Assay (Incubation w/ Trypsin/Plasma) Step2->Assay1 Assay2 Receptor Binding (IC50) (Steric Fit Analysis) Step2->Assay2 Result Outcome Analysis: 1. Increased t1/2? 2. Maintained Affinity? Assay1->Result Assay2->Result

Caption: Workflow for synthesizing and validating Et-Nva analogues. Note the critical decision points at synthesis and outcome analysis.

Data Interpretation Guide

When analyzing data from Et-Nva analogues, look for these specific markers:

HPLC Retention Time (Hydrophobicity)

Et-Nva is significantly more hydrophobic than Ile.

  • Expectation: On a C18 Reverse-Phase column, the Et-Nva analogue will elute later than the Ile parent peptide.

  • Magnitude: Typically a shift of +1 to +3 minutes (gradient dependent) due to the increased surface area of the extra methylene group interacting with the stationary phase.

Receptor Binding (SAR)
  • Scenario A (Loss of Potency): If the binding pocket is tight, the extra ethyl group will cause a steric clash, drastically raising the

    
    . This confirms the pocket size is restricted to 
    
    
    
    C6 width.
  • Scenario B (Gain of Potency): If the pocket has a large hydrophobic void, Et-Nva will fill it more effectively than Ile (Desolvation entropy gain), lowering the

    
    .
    

References

  • Non-Canonical Amino Acids in Peptide Engineering: Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836.

  • Steric Effects in Proteolysis: Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699–1720.

  • Hydrophobicity Scales: Monera, O. D., et al. (1995). Relationship of side-chain hydrophobicity and alpha-helical propensity on the stability of the single-stranded amphipathic alpha-helix. Journal of Peptide Science, 1(5), 319-329.

  • Synthesis of Bulky Peptides: Albericio, F., & Boman, H. G. (1999). Preparation of Difficult Peptide Sequences. Methods in Enzymology, 289, 313-336.

Safety & Regulatory Compliance

Safety

2-Amino-3-ethylpentanoic Acid Hydrochloride: Proper Disposal &amp; Handling Guide

This operational guide details the disposal and handling protocols for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline HCl).[1][2] It is designed for researchers and safety officers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal and handling protocols for 2-Amino-3-ethylpentanoic acid hydrochloride (also known as 3-Ethylnorvaline HCl).[1][2] It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded procedures.[2]

[1][2][3]

Executive Summary & Chemical Profile

2-Amino-3-ethylpentanoic acid hydrochloride is a non-proteinogenic amino acid derivative often used as a chiral building block in peptide synthesis and drug development.[1][2] As a hydrochloride salt, it possesses distinct solubility and acidity characteristics that dictate its waste management. Unlike standard biological amino acids, this synthetic analog does not degrade via standard metabolic pathways in the environment, necessitating strict containment to prevent bioaccumulation or interference with local nitrogen cycles.[2]

Chemical Identity & Physical Properties
PropertyDataRelevance to Disposal
CAS Number 14328-54-2 (Free base) / Salt specific variesUnique identifier for waste manifests.[1][2]
Molecular Formula C₇H₁₅NO₂[1][2][3][4][5][6] · HClNitrogenous organic content; requires incineration.[1][2]
Appearance White to off-white crystalline solidParticulate hazard; requires dust control.[1][2]
Solubility Highly soluble in water; soluble in ethanolMobile in water systems; do not pour down drains.[1][2]
Acidity (pH) Acidic in solution (due to HCl moiety)Potential D002 (Corrosive) waste if pH < 2.[1][2]0.
Hazard Class Irritant (Skin/Eye/Resp)Requires PPE during consolidation.[1][2]

Pre-Disposal Risk Assessment (The "Why" Behind the Protocol)

Before initiating disposal, you must classify the waste stream.[2] This substance is not listed on the EPA P-list or U-list (RCRA), but it defaults to a "Characteristic Waste" if specific conditions are met.

  • Corrosivity Risk: The hydrochloride counter-ion can lower the pH of aqueous solutions. If the pH of a liquid waste stream containing this chemical is ≤ 2.0, it is a RCRA Hazardous Waste (Code D002) .[2]

  • Biological Impact: As a synthetic amino acid analog, it may act as an antimetabolite in certain microbial systems. Therefore, sanitary sewer disposal is prohibited regardless of concentration, unless explicitly authorized by a specific local wastewater discharge permit.[2]

Disposal Decision Matrix & Workflow

The following diagram illustrates the decision logic for segregating this chemical based on its physical state.

DisposalWorkflow Start Waste: 2-Amino-3-ethylpentanoic Acid HCl StateCheck Determine Physical State Start->StateCheck SolidState Solid / Crystalline Powder StateCheck->SolidState LiquidState In Solution StateCheck->LiquidState SolidBin Solid Waste Bin (Label: Non-Regulated Organic) SolidState->SolidBin Double Bag SolventCheck Identify Solvent Base LiquidState->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck OrgWasteBin Organic Waste Stream (Halogenated/Non-Halogenated) Organic->OrgWasteBin Incineration Corrosive pH ≤ 2.0 (RCRA D002) pHCheck->Corrosive NonCorrosive pH > 2.0 pHCheck->NonCorrosive AqWasteBin Aqueous Waste Container (Label: Organic Contaminants) Corrosive->AqWasteBin Neutralize or Segregate as Acid Waste NonCorrosive->AqWasteBin

Caption: Decision logic for segregating 2-Amino-3-ethylpentanoic acid hydrochloride waste streams based on physical state and pH.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spills)

Applicability: Expired reagents, contaminated weighing boats, or spill cleanup materials.[2]

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety glasses. If dust generation is likely, use an N95 respirator or work inside a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Segregation:

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.[2]

    • Do not mix with strong bases, which will liberate the free amine and potentially generate odors or heat.[2]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "2-Amino-3-ethylpentanoic acid hydrochloride"[1][2]

    • Hazards: "Irritant"[2]

  • Final Disposal: Seal the container and transfer to your facility's EHS (Environmental Health & Safety) department for high-temperature incineration.

Protocol B: Liquid Waste (Aqueous or Organic)

Applicability: Reaction mixtures, mother liquors, or HPLC effluents.[2]

  • Organic Solvents:

    • If dissolved in methanol, DCM, or acetonitrile, dispose of the entire mixture into the Organic Solvent Waste container.[2]

    • Segregate based on halogen content (e.g., DCM mixtures go to "Halogenated Waste").

  • Aqueous Solutions:

    • Measure pH: Dip a pH strip into the solution.

    • Neutralization (Optional but Recommended): If pH < 3, slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) until pH is between 5 and 9.[2] This prevents the waste from being classified as "Corrosive" (D002), lowering disposal costs and risks.[2]

    • Collection: Pour into the Aqueous Waste carboy.

    • Prohibition: NEVER pour down the sink. Even if neutralized, the organic amine content requires chemical treatment/incineration.

Protocol C: Empty Container Management[1]
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of water or solvent.

  • Rinsate Disposal: Collect the first three rinses and dispose of them as Liquid Waste (Protocol B).

  • Defacing: Cross out the original label and mark "Empty."

  • Recycling/Trash: Once triple-rinsed and dried, the glass/plastic bottle can usually be discarded in standard glass trash or recycled, depending on institutional policy.

Emergency Response Procedures

  • Spill (Solid): Dampen a paper towel to prevent dust dispersion. Wipe up the solid and place all materials into a sealable bag. Treat as solid chemical waste.[7]

  • Spill (Liquid): Absorb with vermiculite or standard spill pads. If the liquid is acidic (pH < 2), apply a weak base (soda ash) before absorption.[2]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[8] The HCl moiety can cause stinging and irritation.

    • Skin Contact: Wash with soap and water.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (Analogous Hazard Data). Retrieved from

  • PubChem. (2025).[4] 2-Amino-3-ethylpentanoic acid | C7H15NO2.[1][2][3][4][6][9] National Library of Medicine. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] Retrieved from

Sources

Handling

Personal protective equipment for handling 2-Amino-3-ethylpentanoic acid hydrochloride

Executive Summary 2-Amino-3-ethylpentanoic acid hydrochloride (often referred to as -ethylnorvaline or homoisoleucine hydrochloride) is a non-standard amino acid derivative commonly used in peptidomimetic drug design. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-ethylpentanoic acid hydrochloride (often referred to as


-ethylnorvaline or homoisoleucine hydrochloride) is a non-standard amino acid derivative commonly used in peptidomimetic drug design. While generally classified as a lower-tier hazard compared to cytotoxins, its status as a hydrochloride salt introduces specific risks regarding acidity, hygroscopicity, and respiratory irritation.

This guide moves beyond generic safety data sheets (SDS), providing a field-tested operational framework for researchers handling this compound in synthesis or biological assay preparation.

Critical Safety & PPE Matrix

The following table summarizes the immediate protection requirements based on the physical state of the compound.

ParameterSpecificationOperational Logic (The "Why")
Compound State White/Off-white Crystalline PowderProne to static charge and aerosolization during weighing.
Primary Hazard GHS H315, H319, H335 (Irritant)The HCl moiety generates acidic moisture upon contact with mucous membranes.
Hand Protection Nitrile Gloves (Min. 0.11 mm) Latex is insufficient for acidic salts. Double-gloving is recommended only if handling >5g.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient if fine dust is generated; the salt is corrosive to corneal tissue.
Respiratory Fume Hood (Face Velocity >0.5 m/s) If hood is unavailable, an N95/P2 particulate respirator is mandatory to prevent inhalation of acidic dust.
Body Defense Lab Coat (Buttoned, Long Sleeve) Prevents skin contact and contamination of street clothes.
Operational Handling Protocol

As a Senior Scientist, I emphasize that environmental control is just as critical as PPE. Amino acid hydrochloride salts are frequently hygroscopic . Exposure to humid air not only degrades the reagent (clumping) but increases the stickiness of the powder, making accidental transfer/spills more likely.

Phase A: Preparation & Weighing
  • Thermal Equilibration: Remove the container from cold storage (

    
     or 
    
    
    
    ) and allow it to reach room temperature before opening.
    • Causality: Opening a cold bottle introduces condensation, hydrolyzing the salt and ruining the stoichiometry.

  • Static Control: Use an anti-static gun or ionizer if available. Dry amino acid salts are prone to static fly-away.

  • Weighing: Perform all weighing inside a chemical fume hood or a powder containment enclosure.

Phase B: Solubilization & pH Management

The "Hydrochloride" designation indicates this molecule will act as a weak acid in solution.

  • Solvent Choice: Highly soluble in water, methanol, and DMSO.

  • pH Shock: When introducing this compound to cell culture media or sensitive enzymatic assays, the HCl component will drop the pH.

    • Protocol: Dissolve in a small volume of water, then neutralize with an equimolar amount of NaOH or dilute into a high-capacity buffer (e.g., 100mM HEPES) to prevent assay crashing.

Workflow Visualization: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with experimental integrity.

G Start Start: Reagent Retrieval Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate HoodCheck Fume Hood Available? Equilibrate->HoodCheck Respirator Don N95/P2 Respirator + Goggles HoodCheck->Respirator No StandardPPE Standard PPE: Nitrile Gloves + Lab Coat HoodCheck->StandardPPE Yes Weighing Weighing Process (Avoid Static) Respirator->Weighing StandardPPE->Weighing Solubilization Solubilization (Water/DMSO) Weighing->Solubilization Neutralization Neutralize HCl Component (Check pH) Solubilization->Neutralization Critical Step Usage Experimental Use Neutralization->Usage

Figure 1: Operational workflow ensuring both operator safety and reagent integrity during handling.

Disposal & Emergency Procedures

Unlike heavy metal catalysts, this amino acid derivative does not require segregation as a high-toxicity hazard, but it must be treated as chemical waste due to its biological activity potential.

Disposal Protocol
  • Dissolution: Dissolve solid waste in water.

  • Neutralization: If the quantity is significant (>10g), neutralize the solution to pH 6-8 using Sodium Bicarbonate (

    
    ).
    
    
  • Segregation: Dispose of in the Organic Solvent/Aqueous Mixture waste stream. Do not dispose of down the drain.

Spill Cleanup (Solid)[1][6][8]
  • Isolate: Mark the area.

  • PPE: Ensure goggles and gloves are on.[7]

  • Method: Do not dry sweep (creates dust). Cover the spill with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Decontamination: Wipe the surface with 70% Ethanol followed by water.

References
  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 122066, 2-Amino-3-ethylpentanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Handling of Irritant Chemicals. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011) . Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-ethylpentanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-ethylpentanoic acid hydrochloride
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